Rosmarinic Acid
Description
This compound has been reported in Salvia miltiorrhiza, Aspergillus duricaulis, and other organisms with data available.
A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMFZQKYFQNTF-WUTVXBCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896987 | |
| Record name | Rosmarinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.547 g/cu cm | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
20283-92-5, 537-15-5 | |
| Record name | Rosmarinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20283-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosmarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmarinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosmarinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSMARINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQE6XG29YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-175 °C | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Rosmarinic Acid: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid is a naturally occurring polyphenolic compound found in a variety of plants, particularly those belonging to the Lamiaceae (mint) family, such as rosemary, sage, and perilla. It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] Renowned for its antioxidant, anti-inflammatory, antiviral, and antimicrobial properties, this compound is a subject of extensive research in the fields of pharmacology, food science, and cosmetics.[3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its analysis.
Chemical Structure
This compound is chemically known as (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid.[3] Its structure consists of two hydroxylated aromatic rings linked by an ester functional group. The presence of multiple hydroxyl groups and a carboxylic acid moiety contributes to its chemical reactivity and biological activity.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₆O₈ | [3] |
| Molecular Weight | 360.31 g/mol | [4] |
| Appearance | Red-orange or white crystalline powder | [4],[5] |
| Melting Point | 171-175 °C | [4] |
| Solubility in Water | Slightly soluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (DMF) | [5] |
| pKa | ~3.6 (first acidic proton) | [3] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2).
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
Protocol:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the calibrated pH electrode into the this compound solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point on the titration curve.[9]
Biosynthesis of this compound
The biosynthesis of this compound in plants involves two main pathways originating from the amino acids L-phenylalanine and L-tyrosine. The key enzymes in this pathway are Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Tyrosine Aminotransferase (TAT), p-Hydroxyphenylpyruvate Reductase (HPPR), and this compound Synthase (RAS).[1][3][4]
Experimental Workflow: Extraction, Purification, and Quantification
A typical workflow for the analysis of this compound from a plant matrix involves extraction, purification, and quantification.
Extraction and Purification Protocol from Rosemary
This protocol describes a common method for extracting and purifying this compound from rosemary leaves.
Materials:
-
Dried and powdered rosemary leaves
-
70% (v/v) Ethanol in water
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Extraction: Macerate 10 g of powdered rosemary leaves with 100 mL of 70% ethanol at room temperature for 24 hours with occasional shaking.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.
-
Liquid-Liquid Extraction (Purification): a. Suspend the crude extract in 50 mL of deionized water. b. Wash the aqueous suspension with 50 mL of hexane in a separatory funnel to remove nonpolar compounds. Discard the hexane layer. c. Extract the aqueous layer three times with 50 mL of ethyl acetate. d. Combine the ethyl acetate fractions.
-
Final Concentration: Evaporate the ethyl acetate under reduced pressure to yield a purified this compound-rich extract.[10]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the accurate quantification of this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
A typical gradient could be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector at 330 nm.
-
Column Temperature: 25-30 °C.[11]
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the purified extract in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and properties of this compound, along with detailed experimental protocols for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this promising natural compound. The provided methodologies can be adapted and optimized for specific research needs and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The process of extracting this compound from rosemary extract. [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. web.williams.edu [web.williams.edu]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Rosmarinic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA), an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a naturally occurring phenolic compound found in a variety of plant species, particularly within the Lamiaceae (mint) and Boraginaceae (borage) families. This potent antioxidant exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and neuroprotective properties, making it a compound of significant interest for the development of novel therapeutics. Understanding the intricate biosynthetic pathway of this compound at a molecular level is crucial for its targeted production and optimization in various plant systems and for harnessing its full therapeutic potential.
This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants. It details the enzymatic reactions, intermediate compounds, and regulatory mechanisms that govern its production. The guide is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biotechnology, and pharmacology.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a fascinating example of metabolic convergence, where two distinct pathways, originating from the amino acids L-phenylalanine and L-tyrosine, converge to produce the final molecule.[1][2][3]
The Phenylpropanoid Pathway (from L-Phenylalanine)
This pathway provides the caffeoyl-CoA moiety of this compound.
-
Step 1: Phenylalanine Ammonia-Lyase (PAL) The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[4] This is a critical regulatory point, channeling carbon from primary metabolism into the vast array of phenylpropanoid secondary metabolites.
-
Step 2: Cinnamate-4-Hydroxylase (C4H) trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[4]
-
Step 3: 4-Coumarate-CoA Ligase (4CL) Finally, 4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12) activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, the activated acyl donor for the final condensation step.[4]
The Tyrosine-Derived Pathway
This pathway synthesizes the 3,4-dihydroxyphenyllactic acid portion of this compound.
-
Step 1: Tyrosine Aminotransferase (TAT) The pathway begins with the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by Tyrosine Aminotransferase (TAT; EC 2.6.1.5).[2][3]
-
Step 2: Hydroxyphenylpyruvate Reductase (HPPR) 4-Hydroxyphenylpyruvic acid is then reduced to 4-hydroxyphenyllactic acid by Hydroxyphenylpyruvate Reductase (HPPR; EC 1.1.1.237).[2][3]
Convergence and Final Steps
-
Step 3: this compound Synthase (RAS) The two pathways converge at the reaction catalyzed by this compound Synthase (RAS; EC 2.3.1.140). This enzyme facilitates the esterification of 4-hydroxyphenyllactic acid with p-coumaroyl-CoA to produce 4-coumaroyl-4'-hydroxyphenyllactate.[5]
-
Step 4: Hydroxylation by Cytochrome P450 Enzymes The final steps involve two hydroxylation reactions on the aromatic rings of 4-coumaroyl-4'-hydroxyphenyllactate. These reactions are catalyzed by specific cytochrome P450-dependent monooxygenases, such as CYP98A14, to introduce hydroxyl groups at the 3 and 3' positions, ultimately yielding this compound.[2]
Visualization of the Biosynthetic Pathway
Quantitative Data: Enzyme Kinetics
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While comprehensive data from a single species under identical conditions is limited, the following table summarizes available kinetic parameters for key enzymes in the this compound biosynthesis pathway from Salvia miltiorrhiza.
| Enzyme | Substrate | Km (µM) | Vmax | Reference |
| SmRAS1 | Caffeoyl-CoA | 18 | - | [6] |
| 3,4-Dihydroxyphenyllactic acid | 1647 | - | [6] |
Note: "-" indicates that the value was not reported in the cited source. Kinetic parameters can vary significantly depending on the plant species, tissue type, and experimental conditions.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated in response to various developmental and environmental cues. Elicitors such as jasmonates and salicylic acid are known to significantly induce the expression of genes encoding biosynthetic enzymes, leading to enhanced accumulation of this compound.[1]
This regulation is mediated by a complex signaling network involving transcription factors. For instance, in Salvia miltiorrhiza, several transcription factors, including those from the MYB and WRKY families, have been identified as regulators of the this compound biosynthetic pathway.[5]
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.
a. Enzyme Extraction:
-
Homogenize 100 mg of fresh plant tissue in 1 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
The supernatant contains the crude enzyme extract.
b. Assay Mixture:
-
1.0 mL of 50 mM Tris-HCl buffer (pH 8.8)
-
0.5 mL of 20 mM L-phenylalanine
-
0.5 mL of crude enzyme extract
c. Procedure:
-
Incubate the reaction mixture at 40°C for 60 minutes.
-
Stop the reaction by adding 0.1 mL of 5 N HCl.
-
Measure the absorbance at 290 nm against a blank (reaction mixture without L-phenylalanine).
-
Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid.
Tyrosine Aminotransferase (TAT) Activity Assay
This assay measures the transamination of L-tyrosine.
a. Enzyme Extraction:
-
Homogenize plant tissue in an appropriate extraction buffer.
-
Centrifuge to obtain the crude enzyme extract.
b. Assay Mixture:
-
100 mM potassium phosphate buffer (pH 7.5)
-
10 mM L-tyrosine
-
10 mM α-ketoglutarate
-
0.1 mM pyridoxal-5'-phosphate
-
Crude enzyme extract
c. Procedure:
-
Incubate the reaction mixture at 30°C.
-
The product, 4-hydroxyphenylpyruvate, can be quantified by various methods, including HPLC or by a coupled enzymatic assay.
4-Coumarate-CoA Ligase (4CL) Activity Assay
This assay measures the formation of p-coumaroyl-CoA.
a. Enzyme Extraction:
-
Extract the enzyme from plant tissue using a suitable buffer.
-
Partially purify the extract if necessary.
b. Assay Mixture:
-
200 mM Tris-HCl buffer (pH 7.8)
-
10 mM MgCl₂
-
10 mM ATP
-
0.2 mM p-coumaric acid
-
0.2 mM Coenzyme A
-
Enzyme extract
c. Procedure:
-
Incubate the mixture at 30°C.
-
Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.
This compound Synthase (RAS) Activity Assay
This assay quantifies the formation of this compound or its precursors.
a. Enzyme Extraction:
-
Extract and partially purify the enzyme from plant cell cultures or tissues known to produce this compound.
b. Assay Mixture:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1 mM DTT
-
Substrates: p-coumaroyl-CoA and 4-hydroxyphenyllactic acid (or caffeoyl-CoA and 3,4-dihydroxyphenyllactic acid for direct RA synthesis).
-
Enzyme extract.
c. Procedure:
-
Incubate the reaction at 30°C.
-
Stop the reaction and extract the products.
-
Analyze the products by HPLC to quantify the amount of this compound or its immediate precursor formed.
Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay measures the conversion of cinnamic acid to p-coumaric acid.
a. Microsome Preparation:
-
C4H is a membrane-bound enzyme, requiring the isolation of microsomes from plant tissue.
-
Homogenize tissue in a suitable buffer and perform differential centrifugation to pellet the microsomal fraction.
b. Assay Mixture:
-
50 mM potassium phosphate buffer (pH 7.5)
-
1 mM NADPH
-
Microsomal preparation
-
Substrate: trans-cinnamic acid
c. Procedure:
-
Incubate the reaction at 30°C.
-
Stop the reaction and extract the product, p-coumaric acid.
-
Quantify the product using HPLC.
HPLC Quantification of this compound
a. Sample Preparation:
-
Extract this compound from dried plant material using a solvent such as methanol or ethanol.
-
Filter the extract before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid).
-
Detection: UV detector at 330 nm.
-
Quantification: Use a standard curve of authentic this compound.
Experimental Workflow: Gene Cloning and Expression Analysis
The identification and characterization of genes involved in the this compound biosynthetic pathway are essential for metabolic engineering efforts. A typical workflow for this process is outlined below.
Conclusion
The biosynthesis of this compound is a well-characterized pathway that serves as a model for understanding the production of complex phenolic compounds in plants. The convergence of the phenylpropanoid and tyrosine-derived pathways, orchestrated by a series of specific enzymes, highlights the metabolic ingenuity of plants. Further research into the regulatory networks governing this pathway, particularly the role of transcription factors and signaling molecules, will be instrumental in developing strategies for the enhanced production of this valuable medicinal compound. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance our understanding and application of this compound.
References
- 1. The c4h, tat, hppr and hppd Genes Prompted Engineering of this compound Biosynthetic Pathway in Salvia miltiorrhiza Hairy Root Cultures | PLOS One [journals.plos.org]
- 2. Proposed biosynthesis pathway of hydrophilic phenolic acids in Salvia miltiorrhiza. The proposed enzymes involved are as follows: TAT, tyrosine aminotransferase; HPPR, 4-hydroxyphenylpyruvate reductase; RAS, this compound synthase, hydroxycinnamoyl-CoA: hydroxyphenyllactatehy-droxycinnamoyltransferase; PAL, phenylalanine ammonia-lyase; C4H, cinnamic acid 4-hydroxylase; 4CL, 4-coumaric acid CoA-ligase. The double arrows before this compound indicate that it is not formed by a one-step reaction. A dotted arrow indicates that a reaction is unclear and the enzyme involved in that step has not been identified [cjnmcpu.com]
- 3. The c4h, tat, hppr and hppd Genes Prompted Engineering of this compound Biosynthetic Pathway in Salvia miltiorrhiza Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of tanshinones from Salvia miltiorrhiza on CYP2C19 activity in human liver microsomes: enzyme kinetic and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosmarinic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous Lamiaceae family plants such as rosemary (Rosmarinus officinalis), has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties.[1] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its therapeutic effects. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.
Antioxidant Mechanisms of this compound
This compound's antioxidant activity is attributed to its chemical structure, which enables it to act as a potent free radical scavenger and a modulator of endogenous antioxidant defense systems.[2] Its catechol groups are crucial for donating hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.
Direct Radical Scavenging Activity
This compound has been demonstrated to effectively scavenge various free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Upregulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, this compound enhances the body's innate antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[3][4]
Anti-inflammatory Mechanisms of this compound
The anti-inflammatory effects of this compound are multifaceted, involving the modulation of key signaling pathways that regulate the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[5] It can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[6] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also critically involved in the inflammatory response. This compound has been demonstrated to attenuate the phosphorylation of these key MAPK proteins.[8][9] By inhibiting the activation of JNK and p38, this compound can suppress the expression of various inflammatory mediators.[8][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the antioxidant and anti-inflammatory efficacy of this compound.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Model System | Concentration of this compound | Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | 100 µg/mL | >95% inhibition | [2] |
| H2O2 Scavenging | Chemical Assay | 100 µg/ml | 87.83% inhibition | [2] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Model System | Inducer | Concentration of this compound | Measured Parameter | % Inhibition / Fold Change | Reference |
| Rat A7r5 aortic smooth muscle cells | LPS | 10-25 μM | TNFα, IL-8, iNOS mRNA expression | Significant inhibition | [6] |
| Rat articular chondrocytes | IL-1β | Not specified | NO and PGE2 production | Significant downregulation | [10] |
| Human dermal fibroblasts | TNF-α | Not specified | CCL11 and CCR3 expression | Attenuated | [6] |
| Mouse mammary epithelial cells | LPS | Dose-dependent | TNF-α, IL-1β, IL-6 expression | Decreased | [11] |
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inducer | This compound Dose | Measured Parameter | Effect | Reference |
| Mice | LPS-induced mastitis | Dose-dependent | TNF-α, IL-1β, IL-6 levels | Reduced | [11] |
| Rats | Carrageenan-induced paw edema | 40 mg kg−1 | Paw edema | Attenuated | [12] |
| Mice | LPS-induced acute lung injury | 5, 10, or 20 mg/kg | TNF-α, IL-6, and IL-1β production | Significantly decreased | [13] |
| Mice | CCl4-induced liver injury | 10, 20, and 40 mg/kg bw | Hepatic TNF-α, IL-6, and IL-8 levels | Significantly suppressed | [14] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound Antagonizes Activator Protein-1–Dependent Activation of Cyclooxygenase-2 Expression in Human Cancer and Nonmalignant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. elkbiotech.com [elkbiotech.com]
- 10. zen-bio.com [zen-bio.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Natural compound this compound displays anti-tumor activity in colorectal cancer cells by suppressing nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. Determination of Serum Activities of Superoxide Dismutase and Catalase [bio-protocol.org]
The In Vitro Anticancer Properties of Rosmarinic Acid: A Technical Guide
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various herbs of the Lamiaceae family such as rosemary, basil, and mint, has garnered significant scientific attention for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth overview of the in vitro anticancer effects of this compound, focusing on its mechanisms of action, modulation of key signaling pathways, and the experimental methodologies used to elucidate these properties. The content is tailored for researchers, scientists, and drug development professionals in the field of oncology.
Cytotoxic and Antiproliferative Effects
This compound has demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines in a dose- and time-dependent manner.[4][5] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of RA required to inhibit the growth of 50% of the cancer cell population.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Breast Cancer | MDA-MB-231 (TNBC) | 321.75 | Not Specified | [4] |
| MDA-MB-231 (TNBC) | 134.5 | 72 | [4] | |
| MDA-MB-231 (TNBC) | 88.0 | 96 | [4] | |
| MDA-MB-468 (TNBC) | 340.45 | Not Specified | [4] | |
| MDA-MB-468 (TNBC) | 128.0 | 72 | [4] | |
| MDA-MB-468 (TNBC) | 64.28 | 96 | [4] | |
| Liver Cancer | Hep-G2 | 14 | Not Specified | [6] |
| Ovarian Cancer | OVCAR3 | 437.6 | 72 | [7][8] |
| Prostate Cancer | PC3 | 235.8 (85 µg/ml) | 24 | [9] |
| PC3 | 163.7 (59 µg/ml) | 48 | [9] | |
| LNCaP | 283.0 (102 µg/ml) | 24 | [9] | |
| LNCaP | 177.6 (64 µg/ml) | 48 | [9] | |
| Glioblastoma | U87 (Methyl Rosmarinate) | 9.8 | 72 | [10] |
| T98 (Methyl Rosmarinate) | 13 | 72 | [10] |
Note: TNBC stands for Triple-Negative Breast Cancer. IC50 values for prostate cancer were converted from µg/ml to µM for consistency, using a molar mass of 360.31 g/mol for this compound.
Core Anticancer Mechanisms of Action
This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting cancer cell metastasis and angiogenesis.
Induction of Apoptosis
A primary mechanism of RA's anticancer activity is the induction of apoptosis. This is achieved by modulating the expression of key apoptosis-related proteins. Studies consistently show that RA treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which is a critical determinant for initiating the apoptotic cascade.[6][9][11] This shift in balance triggers the activation of executioner caspases, such as caspase-3 and caspase-9, leading to the characteristic biochemical and morphological changes of apoptosis, including DNA fragmentation and chromatin condensation.[6][11][12]
In triple-negative breast cancer (TNBC) cells, RA has been shown to upregulate the expression of various apoptosis-involved genes, including harakiri (HRK), tumor necrosis factor receptor superfamily 25 (TNFRSF25), and BCL-2 interacting protein 3 (BNIP3) in MDA-MB-231 cells, and TNF, GADD45A, and BNIP3 in MDA-MB-468 cells.[5][13]
Cell Cycle Arrest
This compound has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, depending on the cell line. For instance, in MDA-MB-231 TNBC cells, RA causes cell cycle arrest at the G0/G1 phase.[5][13] In contrast, it induces an S-phase arrest in MDA-MB-468 cells.[5][13] This cell-specific activity suggests that RA interacts with different cell cycle regulatory proteins. The upregulation of Growth Arrest and DNA Damage-inducible 45 Alpha (GADD45A) in MDA-MB-468 cells is believed to mediate the observed S-phase arrest and subsequent apoptosis.[13]
Anti-Metastatic and Anti-Angiogenic Effects
Metastasis and angiogenesis are critical for tumor progression and are key targets for cancer therapy. This compound has shown significant potential in inhibiting these processes in vitro.
-
Inhibition of Migration and Invasion: RA effectively inhibits the migration and invasion of various cancer cells, including liver and breast cancer.[1][6] This is largely attributed to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][11][12] These enzymes are crucial for degrading the extracellular matrix, a key step in cancer cell invasion.
-
Anti-Angiogenesis: this compound inhibits several key steps of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. It has been shown to inhibit the proliferation, migration, adhesion, and tube formation of human umbilical vein endothelial cells (HUVEC).[14][15] This anti-angiogenic effect is linked to its ability to reduce intracellular reactive oxygen species (ROS), which in turn inhibits ROS-associated vascular endothelial growth factor (VEGF) expression and interleukin-8 (IL-8) release.[14]
Modulation of Key Signaling Pathways
The anticancer effects of this compound are mediated through its interaction with several critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.
PI3K/Akt/NF-κB Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. Downstream of this pathway, the transcription factor Nuclear Factor-kappa B (NF-κB) plays a vital role in inflammation, immunity, and cancer progression. This compound has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in hepatocellular carcinoma cells (HepG2).[11][12] Treatment with RA dramatically decreases the protein expression of PI3K, phosphorylated Akt (p-Akt), and NF-κB, leading to the suppression of NF-κB target genes like cyclin D1 and MYC, which are involved in cell proliferation.[11][12][16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound/ Blue Light Combination Treatment Inhibits Head and Neck Squamous Cell Carcinoma In Vitro | Anticancer Research [ar.iiarjournals.org]
- 3. The Role of this compound in Cancer Prevention and Therapy: Mechanisms of Antioxidant and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbuon.com [jbuon.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Enhancing the anticancer effects of this compound in PC3 and LNCaP prostate cancer cells using titanium oxide and selenium-doped graphene oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antineoplastic Activity of Methyl rosmarinate in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. This compound Induces Proliferation Suppression of Hepatoma Cells Associated with NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound inhibits angiogenesis and its mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Neuroprotective Potential of Rosmarinic Acid in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae herbs such as rosemary, lemon balm, and perilla, has emerged as a promising therapeutic agent for a spectrum of neurodegenerative diseases.[1][2] Its multifaceted mechanism of action, encompassing potent antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a compelling candidate for further investigation and drug development.[2][3] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a variety of molecular pathways, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis, which are common pathological hallmarks of neurodegenerative disorders like Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease.[1][2]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[4] this compound has demonstrated significant antioxidant capabilities by directly scavenging free radicals and by activating endogenous antioxidant pathways.[4]
One of the key pathways modulated by RA is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[5][6] Under conditions of oxidative stress, RA promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of several antioxidant enzymes, including HO-1.[6] This enhances the cellular defense against oxidative damage.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegenerative diseases.[7] this compound has been shown to attenuate neuroinflammatory responses by inhibiting key inflammatory signaling pathways.
A primary target of RA is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7] RA can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8] By inhibiting NF-κB, this compound effectively dampens the inflammatory cascade in the brain. Furthermore, RA has been shown to inhibit the HMGB1/TLR4/NF-κB signaling pathway, further contributing to its anti-inflammatory effects in models of Parkinson's disease.[7]
Anti-apoptotic Properties
Apoptosis, or programmed cell death, is a major contributor to the neuronal loss observed in neurodegenerative conditions. This compound has been shown to protect neurons from apoptosis by modulating the expression of key apoptotic and anti-apoptotic proteins.[9]
RA can influence the Bcl-2 family of proteins , which are critical regulators of apoptosis. It has been observed to suppress the expression of the pro-apoptotic protein Bax and upregulate the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell survival.[9][10] Additionally, RA has been shown to modulate the PI3K/Akt signaling pathway , a crucial pathway for promoting cell survival and inhibiting apoptosis.[9][11]
Efficacy in Neurodegenerative Disease Models
The neuroprotective effects of this compound have been demonstrated in various in vitro and in vivo models of neurodegenerative diseases.
Alzheimer's Disease
In the context of Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-β (Aβ) and tau protein, two key pathological hallmarks of the disease.[12][13] Preclinical studies have reported that RA can improve cognitive performance and reduce amyloid plaque deposition in animal models.[12][14] It has also been found to suppress tau phosphorylation by downregulating the JNK signaling pathway.[12]
Parkinson's Disease
In models of Parkinson's disease, this compound has demonstrated the ability to protect dopaminergic neurons from degeneration.[15][16] It has been shown to reduce motor impairments and inhibit the activation of microglia in the substantia nigra.[7][15] The protective effects of RA in PD models are attributed to its ability to alleviate mitochondrial damage and suppress the mitochondrial unfolded protein response (mtUPR).[15][16]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | RA Concentration | Outcome | Reference |
| SH-SY5Y | MPP+ (400 μM) | 20, 40, 80 μM | Increased cell viability in a dose-dependent manner. | [15] |
| SH-SY5Y | Rotenone | Not specified | Reduced cell apoptosis and restored normal cell morphology. | [17] |
| SH-SY5Y | H2O2 | Not specified | Significantly attenuated ROS generation and apoptotic cell death. | [9] |
| Cerebellar Granule Neurons | Nitrosative Stress (SNP) | 50, 100 μM | Significantly reduced apoptotic cell death. | [18][19] |
| Cerebellar Granule Neurons | Excitotoxicity (Glutamate/Glycine) | Not specified | Protective against excitotoxicity. | [18] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | RA Dosage | Outcome | Reference |
| C57BL/6 Mice | MPTP-induced Parkinson's Disease | 40, 60, 80 mg/kg | Reduced dopaminergic neuronal loss in the substantia nigra. | [15][16] |
| CD-1 Mice | Ischemic Stroke (MCAO) | 10, 20, 40 mg/kg | Improved neurological function and reduced infarct volume. | [11] |
| 3xTg-AD Mice | Alzheimer's Disease | Not specified | Inhibited Aβ and phosphorylated tau accumulation, and improved cognitive function. | [12] |
| Rat | Spinal Cord Injury | Not specified | Improved locomotor recovery and mitigated neurological deficit. | [20] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the neuroprotective effects of this compound.
In Vitro Model of Parkinson's Disease (MPP+ induced toxicity in SH-SY5Y cells)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Treatment: Cells were pre-treated with varying concentrations of this compound (e.g., 20, 40, 80 μM) for a specified duration (e.g., 2 hours) before being exposed to the neurotoxin MPP+ (400 μM) for 24 hours to induce a Parkinson's-like pathology.[15]
-
Analysis:
-
Cell Viability: Assessed using assays such as MTT or CCK-8 to quantify the protective effect of RA against MPP+-induced cell death.[15]
-
Oxidative Stress: Measured by detecting intracellular ROS levels using fluorescent probes like DCFH-DA.[15]
-
Apoptosis: Evaluated through techniques like TUNEL staining or flow cytometry using Annexin V/PI staining.
-
Western Blotting: Used to analyze the expression levels of key proteins involved in signaling pathways such as Nrf2, HO-1, NF-κB, Bcl-2, and Bax.[15]
-
In Vivo Model of Parkinson's Disease (MPTP-induced neurodegeneration in mice)
-
Animals: Male C57BL/6 mice were used.[15]
-
Treatment: Mice were pre-treated with this compound (e.g., 40, 60, 80 mg/kg, intraperitoneally) for a specific period (e.g., 7 days) before the induction of Parkinsonism. The PD model was established by intraperitoneal injection of MPTP (e.g., 20 mg/kg, 4 times at 2-hour intervals).[15]
-
Behavioral Analysis: Motor function was assessed using tests like the rotarod test or the pole test to evaluate the therapeutic effect of RA on motor deficits.[15]
-
Histological Analysis: Brains were collected, and sections of the substantia nigra were stained with tyrosine hydroxylase (TH) antibody to quantify the number of dopaminergic neurons and assess the extent of neuroprotection.[15]
-
Biochemical Analysis: Brain tissues were homogenized to measure levels of oxidative stress markers (e.g., MDA, SOD) and inflammatory cytokines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound Activation of the Nrf2/HO-1 Pathway.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Anti-apoptotic Mechanism of this compound via PI3K/Akt Pathway.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent with therapeutic potential for a range of neurodegenerative diseases. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways underscores its promise. The preclinical data summarized in this guide provide a strong rationale for its further development.
Future research should focus on:
-
Clinical Trials: While preclinical evidence is robust, there is a lack of large-scale, randomized controlled trials in humans to conclusively demonstrate the efficacy and safety of this compound for neurodegenerative diseases.[14]
-
Bioavailability and Delivery: this compound has poor bioavailability, which may limit its therapeutic efficacy.[21] The development of novel drug delivery systems, such as nanotechnology-based carriers, could enhance its ability to cross the blood-brain barrier and reach its target sites in the central nervous system.[21]
-
Long-term Efficacy and Safety: Further long-term studies are needed to fully understand the chronic effects and safety profile of this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of neuroprotective offerings by this compound against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. This compound up-regulates the noise-activated Nrf2/HO-1 pathway and protects against noise-induced injury in rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound attenuates inflammatory responses through inhibiting HMGB1/TLR4/NF-κB signaling pathway in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Mitigates Lipopolysaccharide-Induced Neuroinflammatory Responses through the Inhibition of TLR4 and CD14 Expression and NF-κB and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects human dopaminergic neuronal cells against hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses tau phosphorylation and cognitive decline by downregulating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. caringsunshine.com [caringsunshine.com]
- 15. Frontiers | this compound Inhibits Mitochondrial Damage by Alleviating Unfolded Protein Response [frontiersin.org]
- 16. This compound Inhibits Mitochondrial Damage by Alleviating Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons [mdpi.com]
- 19. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound exerts a neuroprotective effect on spinal cord injury by suppressing oxidative stress and inflammation via modulating the Nrf2/HO-1 and TLR4/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. app.scientifiq.ai [app.scientifiq.ai]
The Antiviral Potential of Rosmarinic Acid: A Technical Guide for Researchers
An in-depth exploration of the antiviral mechanisms and therapeutic promise of rosmarinic acid against a spectrum of viral pathogens, providing researchers, scientists, and drug development professionals with a comprehensive overview of its activity, experimental validation, and underlying molecular pathways.
This compound (RA), a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary, sage, and mint, has garnered significant scientific attention for its diverse pharmacological properties, including its potent antiviral effects. Extensive in vitro and in vivo studies have demonstrated the ability of this compound to inhibit the replication of a wide array of viruses, positioning it as a promising candidate for the development of novel antiviral therapeutics. This technical guide synthesizes the current scientific literature on the antiviral activity of this compound against specific viruses, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular mechanisms involved.
Quantitative Assessment of Antiviral Activity
The antiviral efficacy of this compound has been quantified against various viruses using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These values, collated from multiple studies, are summarized below to provide a comparative overview of its potency.
| Virus Family | Virus | Assay Type | Cell Line | IC50 / EC50 | Therapeutic Index (SI) | Reference |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | Not Specified | Vero cells | ~5.8 µg/mL (IC50) | Not Specified | [1] |
| Orthomyxoviridae | Influenza A Virus (H1N1pdm09 strains) | Cytopathic Effect Assay | MDCK cells | 7.60 - 70.57 µM (EC50) | Not Specified | [2] |
| Togaviridae | Chikungunya Virus (CHIKV) | Not Specified | 293T cells | 60 µM (inhibited 50% proliferation) | Not Specified | [3][4][5] |
| Coronaviridae | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 cells | 25.47 ng/µL (IC50) | Not Specified | [6] |
| Coronaviridae | SARS-CoV-2 Mpro | Enzyme Inhibition Assay | Cell-free | 6.84 µM (IC50) | Not Specified | [7] |
| Picornaviridae | Enterovirus 71 (EV71) | MTT Assay | Human rhabdomyosarcoma cells | 4.33 ± 0.18 µM (IC50) | 340 | [8][9] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | Vero cells | 30 µg/mL (55% inhibition) | Not Specified | [10][11][12] |
| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction Assay | Vero cells | 40 µg/mL (65% inhibition) | Not Specified | [10][11][12] |
| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) Integrase | Enzyme Inhibition Assay | Cell-free | Submicromolar (for nitro- and dinitrorosmarinic acids) | Not Specified | [13] |
Detailed Experimental Protocols
The evaluation of this compound's antiviral activity involves a range of standard virological and molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral infectivity.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in multi-well plates.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 45 plaque-forming units/well) in the presence or absence of varying concentrations of this compound.[14]
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.[2][14]
-
Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.3% agarose) with or without the test concentrations of this compound.[14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction in treated wells compared to untreated controls is calculated to determine the inhibitory concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced damage.
-
Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) and simultaneously treat with serial dilutions of this compound.
-
Incubation: Incubate the plates until CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, and the concentration of this compound that protects 50% of the cells from CPE (EC50) is calculated.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to quantify the effect of this compound on viral RNA or DNA synthesis.
-
Infection and Treatment: Infect cells with the virus in the presence or absence of this compound.
-
RNA/DNA Extraction: At various time points post-infection, extract total RNA or DNA from the cells.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
qPCR Amplification: Perform qPCR using primers and probes specific to a viral gene.
-
Data Analysis: Quantify the viral nucleic acid levels relative to a housekeeping gene and compare the levels in treated versus untreated samples.
Western Blot Analysis
This technique is used to assess the impact of this compound on the expression of viral proteins.
-
Infection and Treatment: Treat virus-infected cells with this compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to viral proteins, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence reagent and an imaging system.[15]
Visualization of Antiviral Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its antiviral activity.
Caption: General workflow for in vitro evaluation of this compound's antiviral activity.
Caption: this compound inhibits Influenza A virus by downregulating AKT and GSK3β signaling.[16]
Caption: this compound mitigates JEV-induced inflammation by downregulating RIG-I and p62.[17]
Caption: this compound suppresses Chikungunya virus proliferation by modulating the IL-17 signaling pathway.[3][4][5]
Conclusion
This compound demonstrates a broad-spectrum antiviral activity against a diverse range of viruses, including those of significant public health concern. Its mechanisms of action are multifaceted, involving the inhibition of viral entry, replication, and protein synthesis, as well as the modulation of host inflammatory responses. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. The visualization of its molecular targets and signaling pathways offers valuable insights for the rational design of novel antiviral drugs. Continued investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to translate these promising preclinical findings into effective clinical applications.
References
- 1. Current Advances in Japanese Encephalitis Virus Drug Development [mdpi.com]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. Frontiers | Unlocking the antiviral potential of this compound against chikungunya virus via IL-17 signaling pathway [frontiersin.org]
- 4. Unlocking the antiviral potential of this compound against chikungunya virus via IL-17 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the antiviral potential of this compound against chikungunya virus via IL-17 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-SARS-CoV-2 activities of tanshinone IIA, carnosic acid, this compound, salvianolic acid, baicalein, and glycyrrhetinic acid between computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05268C [pubs.rsc.org]
- 7. Discovery of Polyphenolic Natural Products as SARS-CoV-2 Mpro Inhibitors for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the virucidal effects of this compound against enterovirus 71 infection via in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential antiviral agents of Rosmarinus officinalis extract against herpes viruses 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential antiviral agents of Rosmarinus officinalis extract against herpes viruses 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reaction of this compound with nitrite ions in acidic conditions: discovery of nitro- and dinitrorosmarinic acids as new anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral and Anti-Inflammatory Effects of this compound in an Experimental Murine Model of Japanese Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound interferes with influenza virus A entry and replication by decreasing GSK3β and phosphorylated AKT expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Rosmarinic Acid: A Promising Phytochemical for the Management of Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of metabolic dysregulations, including insulin resistance, dyslipidemia, hypertension, and central obesity, that collectively elevate the risk of developing type 2 diabetes mellitus and cardiovascular disease. Rosmarinic acid (RA), a naturally occurring polyphenolic compound predominantly found in plants of the Lamiaceae family, such as rosemary, lemon balm, and mint, has garnered significant scientific interest for its potential therapeutic effects against metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound in managing metabolic syndrome, with a focus on its impact on key signaling pathways, supported by quantitative data from preclinical studies and detailed experimental methodologies.
Mechanisms of Action in Glucose Metabolism
This compound has been demonstrated to improve glucose homeostasis through multiple mechanisms, primarily centered around the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism.[3][4]
Activation of the AMPK Signaling Pathway
In skeletal muscle cells, RA treatment leads to a significant increase in the phosphorylation of AMPK at Threonine 172, a marker of its activation.[4][5] This activation is comparable to the effects of metformin, a first-line antidiabetic drug.[4] The activation of AMPK by RA initiates a cascade of downstream events that collectively enhance glucose uptake and utilization. One key target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to increased fatty acid oxidation.[5]
Enhancement of GLUT4 Translocation and Glucose Uptake
A critical consequence of AMPK activation by this compound is the increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells.[5][6][7] This process is essential for insulin-stimulated glucose uptake. Studies have shown that RA treatment can restore insulin-stimulated GLUT4 translocation in muscle cells rendered insulin-resistant by exposure to high levels of free fatty acids like palmitate.[5][6] Consequently, RA significantly increases glucose uptake in these cells, counteracting the effects of insulin resistance.[5][6]
Attenuation of Insulin Resistance
This compound directly addresses the molecular underpinnings of insulin resistance. In models of free fatty acid-induced insulin resistance, RA has been shown to prevent the inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[5][6] Furthermore, RA treatment reduces the activation of mTOR and p70S6K, kinases that are implicated in the development of insulin resistance.[6] By mitigating these negative regulatory signals, RA helps to restore the normal insulin signaling cascade, leading to improved insulin sensitivity.[5][6]
Role in Lipid Metabolism and Dyslipidemia
This compound exhibits beneficial effects on lipid metabolism, addressing the dyslipidemia characteristic of metabolic syndrome.[8][9] Its actions are mediated through the regulation of lipid metabolism pathways and the promotion of reverse cholesterol transport.
Modulation of Lipid Metabolism
In animal models of diet-induced obesity, oral administration of this compound has been shown to significantly reduce body weight, plasma total cholesterol, and triglyceride levels.[8] Mechanistically, RA activates AMPK in the liver, which in turn increases the expression of carnitine palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid β-oxidation.[8] This enhancement of fatty acid oxidation contributes to the reduction of lipid accumulation in the liver.[8]
Enhancement of Reverse Cholesterol Transport
This compound has been found to promote reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[8] It achieves this by increasing the expression of key receptors in the liver, including the scavenger receptor B type 1 (SR-B1) and the low-density lipoprotein receptor (LDL-R), which are involved in the uptake of cholesterol from circulation.[8]
Anti-inflammatory and Antioxidant Properties
Chronic low-grade inflammation and oxidative stress are key pathophysiological features of metabolic syndrome. This compound possesses potent anti-inflammatory and antioxidant properties that contribute to its therapeutic potential.[10][11]
Anti-inflammatory Effects
This compound has been shown to reduce the serum levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and C-reactive protein (CRP) in animal models of metabolic syndrome.[10][12][13] One of the underlying mechanisms for its anti-inflammatory action is the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[12][13] Activation of PPARγ by RA leads to the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.[12][13]
Antioxidant Effects
This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[14] In vivo studies have shown that RA administration can increase the concentration of reduced glutathione (GSH), a major non-enzymatic antioxidant, and decrease the levels of advanced oxidation protein products (AOPPs), a marker of oxidative damage.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of this compound on metabolic syndrome-related parameters.
Table 1: In Vitro Effects of this compound on Glucose Metabolism
| Parameter | Cell Line | RA Concentration | Effect | Reference |
| Glucose Uptake | L6 myotubes | 5 µM | Increased to 186% of control | [4] |
| Insulin-stimulated Glucose Uptake (in palmitate-induced insulin resistance) | L6 myotubes | 5 µM | Restored to 184% of control | [5] |
| AMPK Phosphorylation (Thr172) | L6 myotubes | 5 µM | Increased to 252.8% of control | [5] |
| Akt Phosphorylation (Ser473) (in palmitate-induced insulin resistance) | L6 myotubes | 5 µM | Restored insulin-stimulated phosphorylation | [5] |
| IRS-1 Serine Phosphorylation (Ser307 & Ser636/639) (in palmitate-induced insulin resistance) | L6 myotubes | 5 µM | Prevented the increase | [16] |
Table 2: In Vivo Effects of this compound on Metabolic Parameters
| Parameter | Animal Model | RA Dosage | Duration | Effect | Reference |
| Blood Glucose | High-fat diet-fed mice | 50 & 100 mg/kg/day (oral) | 8 weeks | Significantly decreased | [8] |
| Plasma Total Cholesterol | High-fat diet-fed mice | 50 & 100 mg/kg/day (oral) | 8 weeks | Significantly decreased | [8] |
| Plasma Triglycerides | High-fat diet-fed mice | 50 & 100 mg/kg/day (oral) | 8 weeks | Significantly decreased | [8] |
| HOMA-IR | Ovariectomized rats | 10 & 50 mg/kg/day (oral) | 28 days | Significantly decreased | [15] |
| Systolic Blood Pressure | Prague hereditary hypertriacylglycerolaemic rats with HFFD | 100 mg/kg/day (oral) | 3 weeks | Significantly decreased | [10] |
| Serum IL-1β | Prague hereditary hypertriacylglycerolaemic rats with HFFD | 100 mg/kg/day (oral) | 3 weeks | Significantly decreased | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Palmitate-Induced Insulin Resistance Model
-
Cell Line: L6 rat skeletal muscle myotubes.
-
Induction of Insulin Resistance: Myotubes are incubated with 0.2 mM palmitate complexed to bovine serum albumin (BSA) for 16 hours.[5][16]
-
This compound Treatment: Cells are co-treated with 5 µM this compound during the palmitate incubation period.[5]
-
Insulin Stimulation: Following treatment, cells are stimulated with 100 nM insulin for 30 minutes.[5]
-
Endpoint Assays:
-
Western Blotting: To assess the phosphorylation status of key signaling proteins such as IRS-1, Akt, AMPK, mTOR, and p70S6K.[5][16]
-
Glucose Uptake Assay: Using 2-deoxy-D-[³H]glucose to measure the rate of glucose transport into the cells.[5]
-
GLUT4 Translocation Assay: Employing cells overexpressing myc-tagged GLUT4, with the amount of GLUT4 at the plasma membrane quantified by an antibody-coupled colorimetric assay.[5]
-
In Vivo High-Fat Diet-Induced Obesity Model
-
Animal Model: C57BL/6 mice.[8]
-
Diet: Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 8 weeks to induce obesity and dyslipidemia.[8]
-
This compound Administration: RA is administered orally via gavage at doses of 50 mg/kg and 100 mg/kg daily for 8 weeks.[8]
-
Endpoint Measurements:
-
Body Weight and Blood Glucose: Monitored regularly throughout the study.[8]
-
Plasma Lipid Profile: Total cholesterol and triglycerides are measured in plasma samples collected at the end of the study.[8]
-
Western Blotting and RT-qPCR: Liver tissues are harvested to analyze the protein and mRNA expression levels of genes involved in lipid metabolism and reverse cholesterol transport (e.g., SR-B1, LDL-R, AMPK, CPT1A).[8]
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathway of this compound in Ameliorating Insulin Resistance
Caption: this compound activates AMPK, which inhibits mTOR, thereby reducing the inhibitory serine phosphorylation of IRS-1 and improving insulin signaling.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A typical workflow for evaluating the efficacy of this compound in an animal model of metabolic syndrome.
Logical Relationship of this compound's Pleiotropic Effects
Caption: The multifaceted effects of this compound converge to ameliorate metabolic syndrome.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target agent for the management of metabolic syndrome. Its ability to favorably modulate key pathways in glucose and lipid metabolism, coupled with its potent anti-inflammatory and antioxidant effects, underscores its therapeutic potential. The preclinical data summarized herein provide a strong rationale for further investigation. Future research should focus on well-designed clinical trials to establish the efficacy and safety of this compound in human populations with metabolic syndrome.[1] Furthermore, studies exploring optimal dosage, bioavailability, and long-term effects are warranted to translate the promising preclinical findings into effective therapeutic strategies.[1] The development of novel formulations to enhance the bioavailability of this compound could also be a valuable avenue for future research.
References
- 1. This compound-Human Pharmacokinetics and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Regulates Fatty Acid and Glucose Utilization by Activating the CaMKK/AMPK Pathway in C2C12 Myotubes [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Muscle Cell Insulin Resistance Is Attenuated by this compound: Elucidating the Mechanisms Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Exhibits a Lipid-Lowering Effect by Modulating the Expression of Reverse Cholesterol Transporters and Lipid Metabolism in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of improving eating habits and this compound supplementation on rat vascular and neuronal system in the metabolic syndrome model | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. cambridge.org [cambridge.org]
- 12. Frontiers | this compound Protects against Inflammation and Cardiomyocyte Apoptosis during Myocardial Ischemia/Reperfusion Injury by Activating Peroxisome Proliferator-Activated Receptor Gamma [frontiersin.org]
- 13. This compound Protects against Inflammation and Cardiomyocyte Apoptosis during Myocardial Ischemia/Reperfusion Injury by Activating Peroxisome Proliferator-Activated Receptor Gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on the Serum Parameters of Glucose and Lipid Metabolism and Oxidative Stress in Estrogen-Deficient Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Muscle Cell Insulin Resistance Is Attenuated by this compound: Elucidating the Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
Hepatoprotective and Nephroprotective Actions of Rosmarinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA) is a naturally occurring polyphenolic compound, an ester of caffeic acid and 3,4-dihydroxyphenyl lactic acid, predominantly found in species of the Lamiaceae (mint) and Boraginaceae families.[1][2][3] Widely recognized for its broad spectrum of pharmacological activities, RA has demonstrated significant antioxidant, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4][5][6] This technical guide provides a comprehensive examination of the robust evidence supporting the hepatoprotective and nephroprotective effects of this compound. It delves into the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents for liver and kidney diseases.
Hepatoprotective Actions of this compound
Drug-induced liver injury, along with damage from toxins and chronic diseases, represents a major global health challenge.[6] this compound has emerged as a promising agent for mitigating liver damage through a multi-pronged mechanistic approach, primarily centered on its potent antioxidant and anti-inflammatory capabilities.[5][6]
Mechanisms of Hepatoprotection
The protective effects of RA on the liver are attributed to its ability to counteract oxidative stress, suppress inflammation, and inhibit apoptosis.
-
Antioxidant Activity: RA effectively mitigates oxidative damage by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[5][6] Studies consistently show that RA administration restores the levels of endogenous antioxidant enzymes. In models of liver injury induced by toxins like carbon tetrachloride (CCl4) or acetaminophen, RA treatment significantly increases the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a key marker of lipid peroxidation.[7][8][9][10][11]
-
Anti-inflammatory Response: Inflammation is a critical component in the progression of liver damage. RA exerts potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][7][12] This is achieved primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4][7][13] By preventing the activation and nuclear translocation of NF-κB, RA suppresses the transcription of numerous inflammatory genes.[7][13]
-
Anti-apoptotic Effects: RA protects hepatocytes from programmed cell death (apoptosis). In CCl4-induced liver injury models, RA pretreatment has been shown to significantly decrease hepatocyte apoptosis.[11] This is accomplished by modulating the expression of apoptosis-related proteins, such as reducing the cleavage and activation of caspase-3, a key executioner in the apoptotic cascade.[11][13]
-
Activation of the Nrf2/HO-1 Signaling Pathway: A cornerstone of RA's hepatoprotective mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][12][14] Under conditions of oxidative stress, RA promotes the translocation of Nrf2 into the nucleus, where it binds to antioxidant response elements (AREs) and upregulates the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[7][14][15] This activation enhances the cell's capacity to neutralize ROS and detoxify harmful substances, thereby conferring significant protection against liver injury.[7][14]
Quantitative Data on Hepatoprotective Effects
The following table summarizes the quantitative impact of this compound on key biomarkers of liver function and health in various preclinical models of hepatotoxicity.
| Model | Agent | RA Dosage | Effect on Liver Function Markers | Effect on Oxidative Stress Markers | Effect on Inflammatory Markers | Reference |
| Mice | Cisplatin | 5, 10, 20 mg/kg | ↓ ALT, ↓ AST | ↑ SOD, ↑ CAT, ↑ GSH; ↓ MDA, ↓ NO, ↓ MPO | ↓ IL-1β, ↓ IL-6, ↓ TNF-α | [12][16] |
| Mice | CCl4 | 10, 20, 40 mg/kg | ↓ ALT, ↓ ALP, ↓ TBIL, ↓ TC, ↓ TG | ↑ SOD, ↑ CAT, ↑ GSH; ↓ ROS, ↓ MDA, ↓ NO, ↓ 8-OHdG | ↓ TNF-α, ↓ IL-6, ↓ IL-8 | [11] |
| Rats | CCl4 | 10, 25, 50 mg/kg | ↓ ALT | ↑ SOD; ↓ TBARS, ↓ 3-NT | ↓ NF-κB, ↓ TNF-α, ↓ COX-2 | [13] |
| Mice | Aging | 50, 100, 200 mg/kg | Not specified | ↑ SOD, ↑ CAT, ↑ GSH-Px; ↓ MDA | Not specified | [8][9] |
| Rats | Streptozotocin | 10 mg/kg | Not specified | ↑ SOD, ↑ CAT, ↑ NPSH, ↑ Ascorbic Acid; ↓ TBARS | Not specified | [17] |
Abbreviations: ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), ALP (Alkaline Phosphatase), TBIL (Total Bilirubin), TC (Total Cholesterol), TG (Triacylglycerols), SOD (Superoxide Dismutase), CAT (Catalase), GSH (Glutathione), GSH-Px (Glutathione Peroxidase), MDA (Malondialdehyde), TBARS (Thiobarbituric Acid Reactive Substances), NO (Nitric Oxide), MPO (Myeloperoxidase), ROS (Reactive Oxygen Species), 8-OHdG (8-hydroxydeoxyguanosine), 3-NT (3-Nitrotyrosine), NPSH (Non-protein-thiol), IL (Interleukin), TNF-α (Tumor Necrosis Factor-alpha), NF-κB (Nuclear Factor-kappa B), COX-2 (Cyclooxygenase-2).
Experimental Protocol: CCl4-Induced Hepatotoxicity in Mice
A widely used model to evaluate hepatoprotective agents is the induction of acute liver injury using carbon tetrachloride (CCl4).[11][18]
-
Animals: Male C57BL/6 mice (6-8 weeks old) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Experimental Groups:
-
Control Group: Receives the vehicle (e.g., peanut oil) only.
-
RA Control Group: Receives only this compound to assess its baseline effects.
-
CCl4 Model Group: Receives a single intraperitoneal (i.p.) injection of CCl4 (e.g., 1% CCl4 in peanut oil, 5 mL/kg) to induce liver injury.
-
RA + CCl4 Treatment Groups: Mice are pretreated with varying doses of RA (e.g., 10, 20, 40 mg/kg, orally) daily for a specified period (e.g., 28 days) before CCl4 administration.[11]
-
Positive Control Group: A known hepatoprotective agent like silymarin may be used for comparison.[19]
-
-
Sample Collection: 24 hours after CCl4 injection, mice are euthanized. Blood is collected via cardiac puncture for serum biochemical analysis. Liver tissues are harvested for histopathological examination, and analysis of oxidative stress and inflammatory markers.
-
Biochemical Analysis: Serum is analyzed for levels of ALT and AST using standard enzymatic assay kits.
-
Oxidative Stress Assessment: Liver homogenates are used to measure levels of MDA, NO, and ROS, and the activities of antioxidant enzymes like SOD and CAT using commercially available kits.
-
Inflammatory Marker Analysis: Levels of TNF-α, IL-6, and IL-1β in liver tissue or serum are quantified using ELISA kits.
-
Western Blot Analysis: Protein expression of key signaling molecules like Nrf2, Keap1, HO-1, and NF-κB p65 is determined in liver tissue lysates to elucidate molecular mechanisms.
-
Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and overall tissue damage.
Visualization of Hepatoprotective Signaling
Nephroprotective Actions of this compound
Drug-induced nephrotoxicity is a significant cause of acute kidney injury (AKI).[12] this compound has demonstrated considerable potential in protecting the kidneys from damage induced by various nephrotoxic agents, including cisplatin, cadmium, and deltamethrin.[12][20][21]
Mechanisms of Nephroprotection
Similar to its effects on the liver, RA's nephroprotective actions are rooted in its ability to combat oxidative stress and inflammation and to modulate cell survival pathways.
-
Reduction of Oxidative Stress: RA effectively reduces oxidative stress in renal tissues.[22] In cisplatin-induced kidney injury, RA pretreatment significantly enhances the total antioxidant capacity of the kidney.[12][22] It decreases levels of ROS, MDA, and nitric oxide (NO) while concurrently upregulating the expression and activity of antioxidant enzymes like SOD, CAT, and GPx.[8][9][12]
-
Inhibition of Inflammation: RA alleviates inflammation in the kidneys by reducing the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[12][20] This anti-inflammatory effect is linked to the suppression of the NF-κB pathway.[21][23] In models of folic acid-induced renal injury, RA treatment was shown to decrease NF-κB levels, which in turn suppressed downstream inflammatory and apoptotic cascades.[23]
-
Anti-apoptotic and Anti-fibrotic Activity: RA protects renal cells from apoptosis. In cadmium-induced nephrotoxicity, RA was found to inhibit the release of cytochrome C from mitochondria and reduce the activation of caspases 9 and 3.[21] Furthermore, RA has shown potential to attenuate fibrosis, a common outcome of chronic kidney injury.[21]
-
Modulation of Signaling Pathways: The activation of the Nrf2 signaling pathway is also a crucial mechanism for nephroprotection by RA.[12][22] By upregulating Nrf2 and its downstream targets (HO-1, GCLC, GCLM), RA enhances the kidney's intrinsic antioxidant defenses against toxic insults.[12] Additionally, RA has been shown to modulate the FoxO3/NF-κB pathway, promoting the expression of the protective transcription factor FoxO3 while inhibiting the pro-inflammatory NF-κB, thereby reducing both inflammation and apoptosis in the kidney.[23]
Quantitative Data on Nephroprotective Effects
The following table summarizes the quantitative impact of this compound on key biomarkers of kidney function and health in various preclinical models of nephrotoxicity.
| Model | Agent | RA Dosage | Effect on Kidney Function Markers | Effect on Oxidative Stress Markers | Effect on Inflammatory/Apoptotic Markers | Reference |
| Mice | Cisplatin | 5, 10, 20 mg/kg | ↓ BUN, ↓ CRE | ↑ SOD, ↑ CAT, ↑ GPx; ↓ MDA, ↓ NO, ↓ MPO | ↓ IL-1β, ↓ IL-6, ↓ TNF-α | [12] |
| Rats | Deltamethrin | 20 mg/kg | ↓ BUN, ↓ Creatinine | ↑ TAS; ↓ TOS | ↓ TNF-α, ↓ APAF-1 | [20] |
| Mice | Cadmium | 50 mg/kg | Not specified | ↑ Redox defense; ↓ ROS, ↓ NO, ↓ NADPH oxidase | ↓ NF-κB, ↓ PKC-δ, ↓ TNFR2, ↓ Caspase-3, ↓ Caspase-9 | [21] |
| Mice | Folic Acid | 50, 100 mg/kg | Attenuated tissue damage | Not specified | ↓ NF-κB, ↓ TNF-α, ↓ IL-6, ↓ p53, ↓ Caspase-3; ↑ FoxO3 | [23] |
| Rats | Methotrexate | 100, 200 mg/kg | ↓ Urea | ↑ CAT; ↓ MDA | ↓ Necrosis, ↓ Leukocyte infiltration | [24] |
Abbreviations: BUN (Blood Urea Nitrogen), CRE (Creatinine), TAS (Total Antioxidant Status), TOS (Total Oxidant Status), APAF-1 (Apoptotic Peptidase Activating Factor 1), NADPH (Nicotinamide Adenine Dinucleotide Phosphate), PKC-δ (Protein Kinase C delta), TNFR2 (Tumor Necrosis Factor Receptor 2), FoxO3 (Forkhead box protein O3).
Experimental Protocol: Cisplatin-Induced Nephrotoxicity in Mice
Cisplatin, a widely used chemotherapeutic agent, is known for its dose-dependent nephrotoxicity, making it a standard model for studying nephroprotective compounds.[12]
-
Animals: Male BALB/c mice are commonly used.
-
Experimental Groups:
-
Control Group: Receives vehicle (e.g., 0.9% NaCl).
-
RA Control Group: Receives RA (e.g., 20 mg/kg) alone.
-
Cisplatin Model Group: Receives a single i.p. injection of cisplatin (e.g., 20 mg/kg).
-
RA + Cisplatin Pretreatment Groups: Mice are pretreated with RA (e.g., 5, 10, 20 mg/kg, i.p.) for a set number of days (e.g., 5 days) prior to cisplatin administration.[12]
-
Positive Control Group: A reference drug like Dexamethasone (DEX) might be used.[12]
-
-
Sample Collection: Mice are typically sacrificed 72 hours after cisplatin injection. Blood is collected for serum analysis, and kidneys are harvested for biochemical, molecular, and histological analysis.
-
Kidney Function Assessment: Serum levels of Blood Urea Nitrogen (BUN) and Creatinine (CRE) are measured as primary indicators of kidney function.
-
Oxidative Stress Analysis: Kidney homogenates are analyzed for MDA, NO, and MPO levels, as well as the activity of antioxidant enzymes (SOD, CAT, GPx).
-
Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) can be used to measure the mRNA expression levels of inflammatory cytokines (IL-1β, IL-6, TNF-α), antioxidant enzymes, and Nrf2 pathway genes (Nrf2, HO-1, Keap1) in kidney tissue.
-
Histopathology: Kidney sections are stained with H&E to evaluate pathological changes such as tubular necrosis, cast formation, and inflammatory cell infiltration.
Visualization of Experimental Workflow and Core Mechanisms
Conclusion and Future Directions
This compound demonstrates significant and multifaceted hepatoprotective and nephroprotective properties in a wide array of preclinical models. Its mode of action is centered on the potent suppression of oxidative stress and inflammation, primarily through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, alongside the inhibition of apoptosis. The consistent and robust data from animal studies strongly support its therapeutic potential.
For drug development professionals, RA represents a compelling lead compound. Future research should focus on optimizing its pharmacokinetic profile and bioavailability. Critically, well-designed clinical trials are imperative to translate these promising preclinical findings into tangible therapeutic benefits for patients with liver and kidney diseases. Further investigation into its effects on chronic models of liver and kidney fibrosis will also be crucial in defining the full scope of its therapeutic utility.
References
- 1. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]
- 2. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hepatoprotective effects of this compound: Insight into its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on liver and kidney antioxidant enzymes, lipid peroxidation and tissue ultrastructure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on liver and kidney antioxidant enzymes, lipid peroxidation and tissue ultrastructure in aging mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage | Food & Nutrition Research [foodandnutritionresearch.net]
- 12. This compound Prevents Cisplatin-Induced Liver and Kidney Injury by Inhibiting Inflammatory Responses and Enhancing Total Antioxidant Capacity, Thereby Activating the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Protective effect of this compound against oxidative stress biomarkers in liver and kidney of strepotozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. Evaluation of hepatoprotective and nephroprotective activities of Castanopsis costata extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. This compound Prevents Cisplatin-Induced Liver and Kidney Injury by Inhibiting Inflammatory Responses and Enhancing Total Antioxidant Capacity, Thereby Activating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound attenuated inflammation and apoptosis in folic acid-induced renal injury: Role of FoxO3/ NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Rosmarinic Acid: A Deep Dive into its Antiallergic and Immunomodulatory Mechanisms
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Rosmarinic acid (RA), a naturally occurring polyphenolic compound predominantly found in species of the Lamiaceae and Boraginaceae families, has garnered significant scientific attention for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the antiallergic and immunomodulatory functions of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore its mechanisms of action, from the inhibition of mast cell degranulation to the intricate modulation of T-cell activity and key inflammatory signaling pathways such as NF-κB and MAPK.[3][4][5] This document summarizes quantitative data from preclinical and clinical studies, details key experimental protocols, and provides visual representations of the core signaling pathways involved. The compiled evidence underscores the potential of this compound as a therapeutic candidate for a range of allergic and autoimmune disorders, including atopic dermatitis, allergic rhinitis, and asthma.[6][7][8]
Antiallergic Functions of this compound
This compound exerts its antiallergic effects through a multi-targeted approach, primarily by stabilizing mast cells and attenuating the type I hypersensitivity response.
Inhibition of Mast Cell Degranulation
Mast cells are pivotal players in the immediate allergic response.[9] Upon activation by an allergen cross-linking IgE bound to FcεRI receptors, they degranulate, releasing a cascade of pre-formed and newly synthesized inflammatory mediators.[9][10] this compound has been shown to be a potent inhibitor of this process.
-
Suppression of Mediator Release: In vitro studies using rat basophilic leukemia (RBL)-2H3 mast cells demonstrate that RA significantly down-regulates the release of key biomarkers of degranulation, including β-hexosaminidase and histamine, in a dose-dependent manner.[3][11][12]
-
Modulation of Intracellular Signaling: The inhibitory effect of RA is linked to its ability to reduce the overproduction of reactive oxygen species (ROS) and inhibit the flux of intracellular Ca2+, both of which are critical downstream signals for degranulation.[3][11]
Amelioration of Allergic Skin Conditions
RA has shown considerable efficacy in models of allergic skin inflammation, such as atopic dermatitis (AD) and allergic contact dermatitis (ACD).
-
Atopic Dermatitis (AD): In a mouse model of AD induced by Dermatophagoides farinae extract (DfE), RA treatment was found to attenuate skin inflammation by decreasing dermatitis scores, mast cell infiltration, and the levels of serum inflammatory markers.[6] A clinical study involving patients with mild AD showed that topical application of a 0.3% this compound emulsion significantly reduced erythema and transepidermal water loss, improving dryness and pruritus.[13][14] The mechanism in keratinocytes involves the activation of the Nrf2/HO-1 signaling pathway, which helps mitigate oxidative stress.[6]
-
Allergic Contact Dermatitis (ACD): In an ACD mouse model, RA administration significantly decreased epidermal keratinization and inflammatory cell infiltration.[15] It was shown to inhibit the MRGPRX2-PLCγ1-PKC-NF-κB signaling pathway, which is involved in mast cell-mediated pruritus and inflammation.[15]
Efficacy in Allergic Rhinitis
Clinical evidence supports the use of this compound for seasonal allergic rhinoconjunctivitis (SAR). In a randomized, placebo-controlled trial, patients treated daily with RA (at doses of 50 mg or 200 mg) for 21 days reported a significant decrease in symptoms like itchy nose and watery eyes compared to the placebo group.[7][16] This clinical improvement was accompanied by a significant reduction in the numbers of neutrophils and eosinophils in their nasal lavage fluid.[7][16][17]
Table 1: Quantitative Data on the Antiallergic Effects of this compound
| Activity/Model | Compound/Extract | Metric | Value | Reference |
| β-Hexosaminidase Release Inhibition | This compound Propyl Ester | IC₅₀ | 23.7 μM | [9] |
| Hyaluronidase Inhibition | This compound | IC₅₀ | 309 μM | [18] |
| Antiallergic Activity (in vitro) | This compound Extract (Perilla frutescens) | IC₅₀ | 52.9 ± 6.7 μg/mL | [19] |
| Seasonal Allergic Rhinoconjunctivitis | This compound | Clinical Dosage | 50 mg or 200 mg / day | [7][16] |
| Atopic Dermatitis | This compound Emulsion | Clinical Concentration | 0.3% (Topical) | [13][14] |
| Allergic Contact Dermatitis | This compound | Animal Dosage (mice) | 1.0 mg/kg | [15] |
Immunomodulatory Mechanisms
Beyond its immediate antiallergic effects, this compound possesses profound immunomodulatory properties, primarily through its influence on T-lymphocytes and the downregulation of central inflammatory signaling pathways.
Modulation of T-Lymphocyte Activity
T-cells are central to both allergic and autoimmune diseases.[20] this compound modulates their function through several mechanisms:
-
Inhibition of T-Cell Activation and Proliferation: RA has been identified as an inhibitor of T-cell receptor (TCR)-mediated signaling. It specifically disrupts the molecular interaction of the Src Homology 2 (SH2) domain of the Lck protein tyrosine kinase with its binding partners.[21] This action, which occurs at the membrane-proximal site of TCR signaling, prevents downstream events like Ca²+ mobilization and IL-2 promoter activation, ultimately inhibiting T-cell activation and proliferation with an IC₅₀ of 25-50 μM.[20][21]
-
Induction of T-Cell Apoptosis: In activated T-cells from patients with rheumatoid arthritis, RA has been shown to induce apoptosis.[4][22] This process is mediated via the mitochondrial pathway, involving reduced Bcl-2 expression and the release of cytochrome c.[1][4]
-
Regulation of T-Helper Cell Balance: RA can modulate the balance between T-helper (Th) cell subsets. In asthmatic rat models, it decreased levels of the Th2 cytokine IL-4 while increasing the IFN-γ/IL-4 ratio, indicating a shift away from a pro-allergic Th2 response.[23][24]
Regulation of Key Inflammatory Signaling Pathways
This compound's broad anti-inflammatory effects stem from its ability to inhibit multiple, interconnected signaling cascades.
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[25] RA has been shown to inhibit the activation of the NF-κB pathway in various models, including allergic rhinitis and colitis.[1][23] It prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNFα, IL-6, COX-2, and iNOS.[1][4][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including Erk, JNK, and p38) are also crucial for the production of inflammatory mediators.[4][22] RA effectively inhibits the phosphorylation of Erk, JNK, and p38 in response to inflammatory stimuli like LPS, contributing to the downregulation of pro-inflammatory cytokines.[3][5]
-
STAT3 Pathway: In models of ulcerative colitis, RA has been shown to suppress colonic inflammation via dual inhibition of both NF-κB and the STAT3 cascade, further highlighting its pleiotropic anti-inflammatory action.[1][4]
Table 2: Summary of Immunomodulatory Effects and Cytokine Modulation by this compound
| Target/Effect | Mechanism | Key Downregulated Cytokines | Key Upregulated Cytokines | References |
| T-Cell Activation | Inhibition of Lck SH2 domain | IL-2, IFN-γ | - | [20][21] |
| T-Cell Apoptosis | Mitochondrial pathway activation | - | - | [1][4][22] |
| NF-κB Pathway | Inhibition of IκBα phosphorylation | TNF-α, IL-1β, IL-6, IL-8 | - | [1][4][5][23] |
| MAPK Pathway | Inhibition of Erk, JNK, p38 phosphorylation | TNF-α, IL-8 | - | [3][5] |
| STAT3 Pathway | Inhibition of STAT3 phosphorylation | IL-6, IL-10, IL-22 | - | [1][4][26] |
| Th1/Th2 Balance | Modulation of cytokine profile | IL-4, IL-5, IL-13 | IFN-γ | [6][24] |
| General Inflammation | Downregulation of transcription factors | IFN-γ, IL-2, IL-1β | IL-10 | [1][26] |
Key Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for this compound.
References
- 1. Biomedical features and therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of this compound on IgE-trigged mast cell degranulation in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]
- 5. This compound Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and anti-allergic effect of this compound (RA); inhibition of seasonal allergic rhinoconjunctivitis (SAR) and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibitory effect of this compound on IgE-trigged mast cell degranulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound ameliorates skin inflammation and pruritus in allergic contact dermatitis by inhibiting mast cell-mediated MRGPRX2/PLCγ1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. restorativemedicine.org [restorativemedicine.org]
- 17. researchgate.net [researchgate.net]
- 18. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound extract for antioxidant, antiallergic, and α-glucosidase inhibitory activities, isolated by supramolecular technique and solvent extraction from Perilla leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. restorativemedicine.org [restorativemedicine.org]
- 21. This compound inhibits TCR-induced T cell activation and proliferation in an Lck-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of this compound on the inflammatory response in allergic rhinitis rat models after PM2.5 exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound affects immunological and inflammatory mediator levels and restores lung pathological features in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How Does this compound Powder Support The Immune System? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 26. Effects of this compound on immunoregulatory activity and hepatocellular carcinoma cell apoptosis in H22 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Rosmarinic Acid Derivatives: A Technical Guide to Their Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA), a naturally occurring phenolic compound, and its derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. Found in numerous plant species, particularly those from the Lamiaceae and Boraginaceae families, these compounds exhibit a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their quantitative biological activities, the experimental protocols used for their evaluation, and the underlying signaling pathways through which they exert their effects. The information is presented to facilitate further research and drug development efforts in this promising area of natural product chemistry.
Quantitative Biological Activities of this compound and Its Derivatives
The biological efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize the key quantitative data, such as IC50 and EC50 values, to allow for a comparative analysis of their potency in various biological assays.
Table 1: Antioxidant Activity of this compound and Its Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | 1.3 µg/mL | [1] |
| This compound Amide (RA-15) | DPPH Radical Scavenging | 3.19 µg/mL | [2] |
| This compound Amide (RA-10) | Hydroxyl Radical Scavenging | 8.98 µg/mL | [2] |
| Methyl Rosmarinate | DPPH Radical Scavenging | Comparable to Quercetin | [3] |
| Caffeic Acid Alkyl Ester (Butyl) | Aβ(1-42) Aggregation Inhibition | Potent inhibitor | [4] |
| Caffeic Acid Alkyl Ester (Pentyl) | Aβ(1-42) Aggregation Inhibition | Potent inhibitor | [4] |
Table 2: Anti-inflammatory Activity of this compound and Its Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| This compound | TNF-α-induced NF-κB activation (NIH3T3 cells) | 10.9 ± 1.6 | [5] |
| This compound | TNF-α-induced NF-κB activation (Human dermal fibroblasts) | 9.5 ± 1.5 | [5] |
| This compound Methyl Ester | LPS-induced NO Production (RAW 264.7 cells) | 14.25 | [6] |
| Acetyl Ester Derivative of RA | Carrageenan-induced Paw Edema | More significant than indomethacin | [7] |
Table 3: Anticancer Activity of this compound and Its Derivatives
| Compound/Derivative | Cell Line | IC50 | Reference |
| This compound | PC3 (Prostate Cancer) | 85 µg/mL (24h), 59 µg/mL (48h) | [8] |
| This compound | LNCaP (Prostate Cancer) | 102 µg/mL (24h), 64 µg/mL (48h) | [8] |
| This compound@Se-TiO2-GO | PC3 (Prostate Cancer) | 43 µg/mL (24h), 22 µg/mL (48h) | [8] |
| This compound@Se-TiO2-GO | LNCaP (Prostate Cancer) | 56 µg/mL (24h), 29 µg/mL (48h) | [8] |
| This compound | MARK4 Inhibition | 6.204 µM | [9] |
Table 4: Neuroprotective Activity of this compound Derivatives
| Compound/Derivative | Assay | EC50 (µM) | Reference |
| This compound | Aβ(1-42) Aggregation Inhibition | 20.3 | [4] |
| This compound Amide (Compound 2) | Aβ(1-42) Aggregation Inhibition | 21.9 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 35,000 cells/well in 200 µL of DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 hours at 37°C and 5% CO2.[10]
-
Treatment: After incubation, aspirate the medium and wash each well with 200 µL of HBSS. Add 200 µL of N2 media containing the desired concentrations of the test compound (e.g., this compound or its derivatives).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-3 hours at 37°C.[10]
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., SDS/HCl mixture) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
LPS-Induced Nitric Oxide Production Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Procedure:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 2.0 × 10^5 cells/mL and incubate for 24 hours.[6]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) for 2 hours.[6]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for an additional 18-24 hours.[6][11]
-
Nitrite Measurement: Collect the culture supernatant. Mix 100 µL of the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride in 5% phosphoric acid).[6][12]
-
Incubation and Measurement: Incubate the mixture for 15 minutes at room temperature and measure the absorbance at 540 nm.[6][12] The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways and the points of intervention by these compounds.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and anticancer effects.
Caption: this compound inhibits NF-κB signaling by targeting IKKβ and p65.
This compound has been demonstrated to operate downstream of IKK-β in the TNF-α-induced NF-κB activation pathway.[5] It directly inhibits IKK-β kinase activity, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[5][13] This action prevents the release and nuclear translocation of the NF-κB p65/p50 dimer, thereby suppressing the expression of pro-inflammatory and survival genes.[13]
Activation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, contributing to its neuroprotective and anticancer effects.
Caption: this compound's dual role in modulating the PI3K/Akt pathway.
The effect of this compound on the PI3K/Akt pathway appears to be context-dependent. In cancer cells, this compound and its derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[14][15] Conversely, in the context of neuroprotection, this compound can activate the PI3K/Akt pathway, promoting cell survival and protecting against oxidative stress-induced apoptosis.[16]
Activation of the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary regulator of cellular resistance to oxidative stress. This compound is a known activator of this protective pathway.
Caption: this compound activates the Nrf2-ARE antioxidant response pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[17] this compound and its derivatives can induce a conformational change in Keap1, leading to the release and stabilization of Nrf2.[18] The stabilized Nrf2 then translocates to the nucleus, binds to the antioxidant response element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[19] This upregulation of the cellular antioxidant defense system is a key mechanism behind the protective effects of this compound derivatives against oxidative stress-related diseases.
Conclusion
This compound and its derivatives represent a versatile class of natural compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, make them attractive candidates for drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Further structure-activity relationship studies and the development of novel derivatives with enhanced potency and bioavailability are warranted to fully exploit the therapeutic benefits of this remarkable class of natural products.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of this compound and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Enhancing the anticancer effects of this compound in PC3 and LNCaP prostate cancer cells using titanium oxide and selenium-doped graphene oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits proliferation and invasion of hepatocellular carcinoma cells SMMC 7721 via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound exerts an anticancer effect on osteosarcoma cells by inhibiting DJ-1 via regulation of the PTEN-PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
- 17. This compound Prevents Cisplatin-Induced Liver and Kidney Injury by Inhibiting Inflammatory Responses and Enhancing Total Antioxidant Capacity, Thereby Activating the Nrf2 Signaling Pathway [mdpi.com]
- 18. This compound Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosmarinic Acid: A Comprehensive Technical Guide to its Pharmacological Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found predominantly in species of the Lamiaceae and Boraginaceae families, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. We present a comprehensive collection of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of its mechanisms of action through signaling pathway diagrams. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this compound.
Introduction
This compound is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] First isolated from Rosmarinus officinalis (rosemary), it is widely distributed in the plant kingdom and is a common constituent of culinary herbs such as basil, mint, and sage.[2][3] Its chemical structure, featuring two phenolic rings and multiple hydroxyl groups, underpins its potent antioxidant and radical scavenging activities.[3] Beyond its antioxidant capacity, this compound exhibits a broad spectrum of biological effects, making it a promising candidate for the development of novel therapeutics for a variety of human diseases. This guide will delve into the intricate details of its pharmacological actions and therapeutic potential.
Pharmacological Profile
The therapeutic potential of this compound stems from its multifaceted pharmacological profile, which includes potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.
Absorption and Bioavailability: Following oral administration, this compound is absorbed from the gastrointestinal tract.[4] However, studies in rats have indicated poor absolute bioavailability, ranging from 0.91% to 1.69% for doses between 12.5 and 50 mg/kg.[5][6] This low bioavailability is a significant challenge for its therapeutic application and has spurred research into novel delivery systems to enhance its systemic exposure.[2]
Metabolism and Excretion: Once absorbed, this compound undergoes extensive metabolism, including glucuronidation and sulfation.[7] The gut microflora also plays a role in its metabolism, breaking it down into smaller phenolic compounds.[8] The primary route of elimination for this compound and its metabolites is through renal excretion.[8]
Pharmacokinetic Parameters:
| Parameter | Species | Dose | Route | Cmax | Tmax | AUC (0-t) | Absolute Bioavailability (%) | Reference |
| This compound | Rat | 12.5 mg/kg | Oral | 215.29 ng/mL | 8.33 min | 41,789.84 minng/mL | 1.69 | [5][6] |
| This compound | Rat | 25 mg/kg | Oral | - | 18.33 min | 96,070.00 minng/mL | 1.28 | [5][6] |
| This compound | Rat | 50 mg/kg | Oral | 790.96 ng/mL | - | - | 0.91 | [5][6] |
| This compound | Rat | 0.625 mg/kg | IV | - | - | - | - | [5][6] |
| This compound | Rat | 80 µmol/kg | Oral | 0.55 ± 0.16 µmol/L | - | - | - | [9] |
| This compound Methyl Ester | Rat | 80 µmol/kg | Oral | 9.81 ± 1.18 µmol/L | - | - | - | [9] |
| This compound Ethyl Ester | Rat | 80 µmol/kg | Oral | 8.51 ± 1.53 µmol/L | - | - | - | [9] |
| This compound Butyl Ester | Rat | 80 µmol/kg | Oral | 10.98 ± 1.13 µmol/L | - | - | - | [9] |
Table 1: Pharmacokinetic parameters of this compound in rats.
Antioxidant Activity
This compound's potent antioxidant activity is a cornerstone of its pharmacological effects. It can directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] Furthermore, it can enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12][13]
In Vitro Antioxidant Activity:
| Assay | Cell Line/System | IC50 | Reference |
| DPPH Radical Scavenging | - | - | [14] |
| Anticancer (HeLa) | HeLa | 249.80 µM | [15] |
| Anticancer (HT29) | HT29 | 277.85 µM | [15] |
| Anticancer (A549) | A549 | 241.47 µM | [15] |
| Anticancer (MCF7) | MCF7 | 220.25 µM | [15] |
| Anticancer (Hep-G2) | Hep-G2 | 14 µM | [16][17] |
Table 2: In vitro antioxidant and anticancer activities of this compound.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[18][19][20] These effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][18][19][20][21]
In Vivo Anti-inflammatory Activity:
| Animal Model | Dose | Route | Effect | Reference |
| Carrageenan-induced paw edema (Rat) | 10-40 mg/kg | Oral | Attenuated paw edema | [22] |
| LPS-induced inflammation (Mice) | - | - | Reduced inflammatory markers | [23] |
| Preclinical inflammation models | 10 mg/kg | IP | Best results for anti-inflammatory activity | [24] |
Table 3: In vivo anti-inflammatory effects of this compound.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses significant neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective mechanisms are attributed to its antioxidant and anti-inflammatory activities, as well as its ability to interfere with the aggregation of amyloid-beta and tau proteins.
Anticancer Activity
This compound has demonstrated anticancer activity against various cancer cell lines.[15][16][17] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[3][15][16][17] These effects are linked to its ability to modulate multiple signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways.[25]
In Vivo Anticancer Activity:
| Animal Model | Dose | Route | Effect | Reference |
| 1,2-dimethyldrazine-induced colon carcinogenesis (Rat) | 5 mg/kg b.w. | - | Stopped tumor formation and proliferation | [26] |
Table 4: In vivo anticancer effects of this compound.
Potential Therapeutic Uses
The diverse pharmacological activities of this compound translate into a wide range of potential therapeutic applications.
-
Inflammatory Disorders: Its potent anti-inflammatory effects make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.[27]
-
Neurodegenerative Diseases: Due to its neuroprotective properties, this compound is being investigated as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Cancer: The anticancer activities of this compound suggest its potential use as a chemopreventive or therapeutic agent for various types of cancer.[2][15]
-
Skin Disorders: Topical application of this compound may be beneficial for inflammatory skin conditions and for protecting the skin from UV-induced damage.[2]
-
Metabolic Disorders: Studies in estrogen-deficient rats suggest that this compound may be useful in preventing metabolic disorders.[28]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[29]
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate or cuvettes, add a specific volume of the this compound solution.[30]
-
Add an equal volume of the DPPH working solution to each well and mix thoroughly.[29]
-
Incubate the mixture in the dark for a defined period (e.g., 30 minutes).[29]
-
Measure the absorbance at 517 nm using a spectrophotometer.[29][30]
-
A blank containing only the solvent and DPPH solution is also measured.[31]
-
The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.[29]
LPS-Induced Inflammation in Macrophages (In Vitro Model)
This model is widely used to study the anti-inflammatory effects of compounds.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate media.[32]
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).[32][33]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).[33]
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as NO (using the Griess reagent), PGE2, TNF-α, IL-1β, and IL-6 (using ELISA kits).[32]
-
Cell lysates can also be prepared to analyze the expression and activation of key signaling proteins (e.g., NF-κB, MAPKs) by Western blotting.[32]
Anticancer Activity Assessment on Cell Lines
This protocol outlines a general workflow for evaluating the anticancer effects of this compound on cancer cell lines.
Procedure:
-
Cell Viability Assay (e.g., MTT or CCK-8):
-
Seed cancer cells (e.g., Hep-G2) in a 96-well plate and allow them to adhere overnight.[16]
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Add the MTT or CCK-8 reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability and calculate the IC50 value.[16]
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound, then stain with Annexin V-FITC and PI. Analyze the cells by flow cytometry to quantify early and late apoptotic cells.[16]
-
DAPI/Hoechst Staining: Stain treated cells with DAPI or Hoechst to visualize nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation, nuclear fragmentation) using fluorescence microscopy.
-
-
Cell Migration and Invasion Assays:
-
Wound Healing Assay: Create a "scratch" in a confluent monolayer of cells and monitor the closure of the wound over time in the presence or absence of this compound.[16]
-
Transwell Invasion Assay: Use transwell inserts with a Matrigel-coated membrane. Seed cells in the upper chamber with serum-free media and this compound, and add media with a chemoattractant to the lower chamber. After incubation, stain and count the cells that have invaded through the membrane.[16][17]
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[19][20][21]
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. This compound can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.[10][11][12][13]
Caption: this compound activates the Nrf2 antioxidant pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in various cellular processes, including inflammation and cell proliferation. This compound has been shown to modulate MAPK signaling, contributing to its anti-inflammatory and anticancer effects.[18][19][20]
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a well-documented and diverse pharmacological profile. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by a growing body of preclinical and clinical evidence, highlight its significant therapeutic potential. However, the poor oral bioavailability of this compound remains a major hurdle for its clinical translation. Future research should focus on the development of novel drug delivery systems to enhance its bioavailability and targeted delivery. Furthermore, large-scale, well-designed clinical trials are warranted to validate its efficacy and safety in various human diseases. Continued investigation into the molecular mechanisms underlying its diverse biological activities will further unlock the full therapeutic potential of this remarkable natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28237G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Comprehensive Insights into Biological Roles of this compound: Implications in Diabetes, Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Chain (≤C4) Esterification Increases Bioavailability of this compound and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Protects Against Acetaminophen-Induced Hepatotoxicity by Suppressing Ferroptosis and Oxidative Stress Through Nrf2/HO-1 Activation in Mice [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound and Related Dietary Supplements: Potential Applications in the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detailed studies on the anticancer action of this compound in human Hep-G2 liver carcinoma cells: evaluating its effects on cellular apoptosis, caspase activation and suppression of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jbuon.com [jbuon.com]
- 18. This compound down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Induces Proliferation Suppression of Hepatoma Cells Associated with NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. restorativemedicine.org [restorativemedicine.org]
- 28. Effect of this compound on the Serum Parameters of Glucose and Lipid Metabolism and Oxidative Stress in Estrogen-Deficient Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. acmeresearchlabs.in [acmeresearchlabs.in]
- 30. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 31. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 32. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway [mdpi.com]
- 33. This compound Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rosmarinic Acid Extraction from Rosemary using Supercritical CO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid, a potent antioxidant with various pharmacological activities, is a valuable bioactive compound found in rosemary (Rosmarinus officinalis L.). Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is a green and efficient technology for selectively extracting this compound. This document provides detailed application notes and protocols for the extraction of this compound from rosemary using supercritical CO2, intended to guide researchers in optimizing their extraction processes.
Principles of Supercritical CO2 Extraction
Supercritical CO2 extraction utilizes carbon dioxide at a temperature and pressure above its critical point (31.1°C and 73.8 bar), where it exhibits properties of both a liquid and a gas.[1] This supercritical fluid has high diffusivity, low viscosity, and a density that can be tuned by altering pressure and temperature.[2] These properties allow it to penetrate the plant matrix effectively and dissolve target compounds. For polar compounds like this compound, the polarity of supercritical CO2 can be enhanced by adding a co-solvent, such as ethanol.[3][4]
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried and ground rosemary leaves (particle size between 0.2 and 1 mm).[3]
-
Gases: Supercritical fluid chromatography (SFC) grade CO2.[5]
-
Co-solvent: HPLC grade ethanol.[3]
-
Apparatus: Supercritical fluid extraction system equipped with:
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system for quantification of this compound.[2]
Pre-Extraction Preparation
-
Sample Preparation: Manually separate rosemary leaves from stems and dry them in the shade.[3]
-
Grinding and Sieving: Finely grind the dried leaves using an electric grinder. Sieve the powder to obtain a particle size fraction between 0.2 and 1 mm.[3]
Supercritical CO2 Extraction Protocol
This protocol is based on optimized conditions for maximizing this compound yield.
-
Loading the Extractor: Place a known mass (e.g., 15 g) of the prepared rosemary powder into the extraction vessel.[3]
-
Setting Parameters:
-
Extraction Process:
-
Pressurize the system with CO2 to the desired pressure.
-
Introduce the ethanol co-solvent at the set percentage.
-
Maintain a static extraction phase until the desired pressure and temperature are stable.[3]
-
Initiate dynamic extraction by flowing supercritical CO2 with the co-solvent through the extraction vessel at the set flow rate.
-
The extraction time can be varied; a duration of 3 hours has been reported.
-
-
Collection: The extract is collected from the separator after the depressurization of the CO2.
-
Post-Extraction: The resulting extract can be further analyzed by HPLC to determine the concentration of this compound.
Data Presentation
The efficiency of this compound extraction is highly dependent on the experimental parameters. The following tables summarize quantitative data from studies on the supercritical CO2 extraction of this compound from rosemary.
| Pressure (bar) | Temperature (°C) | Ethanol (%) | This compound Yield (mg/g DM) | Total Extract Yield (%) | Reference |
| 150 | 80 | 15 | 3.43 ± 0.13 | 21.86 ± 1.55 | [3][6][7] |
| 250 | 80 | 15 | 2.88 | - | [3] |
| 350 | 80 | 15 | 1.75 | - | [3] |
| 150 | 40 | 15 | - | ~15 | [3] |
| 350 | 40 | 5 | ~9 | - | [3] |
Table 1: Effect of Pressure, Temperature, and Co-solvent on this compound and Total Extract Yield. DM = Dry Matter.
| Extraction Method | This compound Yield (mg/g DM) | Reference |
| Supercritical CO2 (Optimized) | 3.43 ± 0.13 | [3][6][7] |
| Supercritical CO2 followed by Soxhlet | 5.78 | [3][6][7] |
| Soxhlet (Ethanol) | 4.87 | [3] |
| Pressurized Liquid Extraction (80% Ethanol) | 10.13 ± 0.02 | [3] |
| Enzyme-Assisted Aqueous Extraction | 13.97 | [3] |
Table 2: Comparison of this compound Yields from Different Extraction Methods.
Visualizations
Caption: Workflow for the supercritical CO2 extraction of this compound from rosemary.
Caption: Influence of key parameters on the efficiency of this compound extraction.
Discussion
The selection of extraction parameters is critical for optimizing the yield of this compound.
-
Pressure and Temperature: These parameters directly influence the density and solvent power of the supercritical CO2. While higher pressure generally increases solubility, an optimal balance is necessary. In the case of this compound, a lower pressure of 150 bar combined with a high temperature of 80°C was found to be optimal.[3] This suggests that at higher pressures, the selectivity for this compound may decrease.
-
Co-solvent: Due to the polar nature of this compound, the addition of a polar co-solvent like ethanol is essential to enhance its solubility in the non-polar supercritical CO2.[3][4] Increasing the ethanol percentage from 5% to 15% has been shown to significantly improve the extraction yield.[3]
-
Combined Extraction Methods: A sequential extraction approach, where supercritical CO2 extraction is followed by a Soxhlet extraction, can significantly increase the final yield of this compound.[3][6][7] The initial supercritical CO2 treatment appears to cause microcracks on the surface of the rosemary powder, which enhances the subsequent solvent penetration in the Soxhlet extraction.[3][6][7] This combined method also has the advantage of producing a final extract enriched in this compound with reduced concentrations of other compounds like carnosic acid and carnosol.[3][6][7]
Conclusion
Supercritical CO2 extraction is a highly effective and environmentally friendly method for obtaining this compound from rosemary. By carefully optimizing parameters such as pressure, temperature, and co-solvent percentage, researchers can achieve high yields of this valuable bioactive compound. The detailed protocols and data presented in these application notes provide a solid foundation for developing and implementing efficient extraction strategies in a laboratory or industrial setting.
References
- 1. Supercritical Carbon Dioxide Extraction of Rosemary Extract. [greenskybio.com]
- 2. eprints.utm.my [eprints.utm.my]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Application Notes: Ultrasound-Assisted Extraction (UAE) of Rosmarinic Acid from Melissa officinalis
Introduction
Rosmarinic acid is a prominent phenolic compound found in various Lamiaceae family plants, including Melissa officinalis (lemon balm). It is highly valued for its antioxidant, anti-inflammatory, antimicrobial, and antiviral properties, making it a compound of significant interest for the pharmaceutical, cosmetic, and food industries.[1][2] Traditional extraction methods often involve long processing times, high temperatures, and large volumes of organic solvents, which can lead to the degradation of thermolabile compounds like this compound.[3][4]
Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative.[3][5] This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent, a process involving the formation, growth, and implosion of microscopic bubbles.[6] The collapse of these bubbles generates intense local pressures and temperatures, creating micro-jets and shockwaves that disrupt plant cell walls, enhance solvent penetration, and accelerate mass transfer, thereby increasing extraction yield and reducing processing time and energy consumption.[5][6][7]
These application notes provide a comprehensive protocol for the efficient extraction of this compound from Melissa officinalis using UAE, supported by comparative data and process visualizations.
Mechanism of Ultrasound-Assisted Extraction
The core principle of UAE is the phenomenon of acoustic cavitation.[6] When high-power, low-frequency ultrasound waves are applied to a liquid medium (solvent), they create alternating cycles of high and low pressure. During the low-pressure cycle, small vacuum bubbles form. These bubbles collapse violently during the subsequent high-pressure cycle. This implosion generates powerful mechanical effects, including:
-
Cell Wall Disruption: Shockwaves and liquid micro-jets physically break down the plant's cellular structures, releasing intracellular contents.[5][6]
-
Enhanced Mass Transfer: The intense mixing and turbulence caused by cavitation reduce the boundary layer around the solid particles, facilitating the diffusion of the target compound (this compound) from the plant matrix into the solvent.[6]
-
Increased Solvent Penetration (Sonoporation): The perforation of cell walls and membranes enhances their permeability, allowing the solvent to access the target compounds more effectively.[6][8]
This mechanism significantly accelerates the extraction process compared to conventional methods.[7]
Caption: Diagram illustrating the mechanism of ultrasound-assisted extraction.
Protocols: Extraction of this compound from Melissa officinalis
This section details the recommended protocol for extracting this compound from lemon balm leaves using laboratory-scale ultrasonic equipment.
Materials and Equipment
-
Plant Material: Dried leaves of Melissa officinalis, ground into a fine powder (e.g., 40-60 mesh).
-
Solvent: Ethanol-water solution (e.g., 40-60% ethanol v/v).[9][10]
-
Equipment:
-
Ultrasonic bath or probe-type sonicator (A probe system is generally more efficient).
-
Extraction vessel (beaker or flask).
-
Filtration system (e.g., Whatman filter paper or vacuum filtration).
-
Rotary evaporator for solvent removal.
-
Analytical balance.
-
HPLC system for quantification of this compound.
-
Experimental Protocol
-
Sample Preparation:
-
Weigh a precise amount of powdered Melissa officinalis plant material (e.g., 2.0 g).[11]
-
Transfer the powder to the extraction vessel.
-
-
Solvent Addition:
-
Add the prepared ethanol-water solvent to the vessel at a specific solid-to-liquid ratio. A ratio of 1:30 g/mL has been shown to be effective.[12] For 2 g of plant material, this would be 60 mL of solvent.
-
-
Ultrasound-Assisted Extraction:
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.
-
Set the extraction parameters. Optimal conditions can vary, but a robust starting point based on literature is:
-
-
Post-Extraction Processing:
-
After sonication is complete, filter the mixture to separate the solid plant residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Removal and Quantification:
-
Remove the solvent (ethanol and water) from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Dry the crude extract to a constant weight.
-
Redissolve a known quantity of the dried extract in a suitable solvent for analysis.
-
Quantify the concentration of this compound using a validated HPLC-DAD method.[10]
-
Caption: A step-by-step workflow for the extraction of this compound.
Data Presentation: Optimization and Yields
The efficiency of UAE is highly dependent on several parameters, including solvent composition, temperature, time, and ultrasonic power. Optimization of these variables is crucial for maximizing the yield of this compound.
Table 1: Comparison of Extraction Techniques for this compound from M. officinalis
This table compares the optimal conditions and yields for UAE against other common methods, demonstrating the superior efficiency of ultrasound.
| Extraction Technique | Time (min) | Temperature (°C) / Power (W) | Solvent (Ethanol %) | This compound Yield (mg/g DW) | Reference |
| Ultrasound-Assisted (UAE) | 33.0 | 371.7 W | 39.9% | 86.3 | [10] |
| Heat-Assisted (HAE) | 106.2 | 88.0 °C | 34.5% | 59.4 | [10] |
| Microwave-Assisted (MAE) | 26.5 | 108.6 °C | 25.5% | 49.4 | [10] |
DW: Dry Weight of plant material
Table 2: Optimal UAE Parameters from Various Studies
This table summarizes the optimized parameters for the extraction of this compound and total phenolic compounds (TPC) from different plant sources, providing a reference for protocol development.
| Plant Source | Target Compound | Solvent | Time (min) | Temperature (°C) | Power / Frequency | Yield | Reference |
| Melissa officinalis | This compound | 39.9% Ethanol | 33 | - | 371.7 W | 86.3 mg/g | [10] |
| Melissa officinalis | Total Phenols | Water | 20 | - | 50% Power | 105.5 mg GAE/g | [12] |
| Perilla leaves | This compound | 56% Ethanol | 55 | 54 | - | 31.02 mg/g | [9][13][14] |
| Rosmarinus officinalis | This compound | Ionic Liquid [C₈mim]Br | 30 | - | 150-250 W | Not specified | [15][16] |
| Melissa officinalis | Total Phenols | Water | 25-30 | 22 | 140 W / 35 kHz | 54.7-56.4 mg/L (relative) | [11] |
GAE: Gallic Acid Equivalent
References
- 1. ichrom.com [ichrom.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. hielscher.com [hielscher.com]
- 7. youtube.com [youtube.com]
- 8. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Extraction of this compound from Melissa officinalis L. by heat-, microwave- and ultrasound-assisted extraction techniques: A comparative study through response surface analysis [bibliotecadigital.ipb.pt]
- 11. archive.sciendo.com [archive.sciendo.com]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound-Assisted Extraction of Carnosic Acid and this compound Using Ionic Liquid Solution from Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasound-assisted extraction of carnosic acid and this compound using ionic liquid solution from Rosmarinus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme-Assisted Extraction of Rosmarinic Acid from Sage (Salvia officinalis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA) is a naturally occurring phenolic compound found in various Lamiaceae family species, including sage (Salvia officinalis). It is a potent antioxidant with various demonstrated biological activities, including anti-inflammatory, antiviral, and antibacterial properties, making it a compound of significant interest for the pharmaceutical, nutraceutical, and cosmetic industries.[1][2] Traditional solvent extraction methods for this compound can be time-consuming and often rely on toxic organic solvents.
Enzyme-assisted extraction (EAE) presents a green and efficient alternative.[1][3] This method utilizes specific enzymes to hydrolyze plant cell wall components, such as cellulose and pectin, facilitating the release of intracellular bioactive compounds into the extraction solvent.[2][3] This approach can lead to higher extraction yields, reduced extraction times, and the use of environmentally friendly aqueous solvents.[1][2] These application notes provide detailed protocols for the enzyme-assisted extraction of this compound from sage, based on optimized conditions from recent scientific literature.
Mechanism of Enzyme-Assisted Extraction
The primary barrier to efficient extraction of intracellular metabolites from plants is the rigid cell wall, which is primarily composed of cellulose, hemicellulose, and pectin. Enzyme-assisted extraction employs a targeted approach to dismantle this barrier.
-
Cellulases: These enzymes catalyze the hydrolysis of β-1,4-glycosidic bonds in cellulose, the main component of the plant cell wall. This action breaks down the structural integrity of the cell wall.
-
Pectinases: Pectin is a complex polysaccharide that acts as a cementing agent in the cell wall structure. Pectinases degrade pectin, further loosening the cell wall matrix.
-
Proteases: In some cases, proteases can be used to break down proteins within the cell membrane and cell wall, which can also enhance the release of target compounds.[1]
By degrading these structural polymers, the enzymes create pores and channels in the cell wall, significantly improving solvent penetration and the subsequent diffusion of this compound from the cell into the bulk solvent.
Figure 1: Mechanism of enzyme action on a plant cell wall for the release of this compound.
Comparative Data of Extraction Methods
The efficiency of enzyme-assisted extraction is highly dependent on several parameters, including the choice of enzyme, enzyme concentration, temperature, pH, and extraction time. The following table summarizes optimized conditions from studies on sage and the closely related rosemary plant.
| Plant Source | Enzyme(s) | Enzyme Conc. (% w/w) | Temperature (°C) | Time (h) | Water:Sample (mL/g) | pH | Max. Yield (mg/g DW) | Reference |
| Sage (S. officinalis) | Cellulase A + Protamex (1:1) | 4.49 | 54.3 | 2 | 25.76 | Not specified | 28.23 ± 0.41 | [1][3] |
| Rosemary (R. officinalis) | Cellulase A | 2.56 | 36.6 | 4.63 | 28.69 | Not specified | 13.97 | [[“]][5] |
| Perilla (P. frutescens) | Cellulase | 2.0 | 50 | 0.25 | Not specified | 4.0 | Not specified | [[“]] |
Experimental Protocols
This section provides detailed protocols for the enzyme-assisted extraction of this compound from dried sage leaves.
Protocol 1: Optimized Extraction using a Cellulase and Protease Mixture
This protocol is adapted from the response surface methodology (RSM) optimized conditions reported by Su et al. (2020) for Salvia officinalis.[1][3]
1. Materials and Equipment:
-
Dried sage (Salvia officinalis) leaves, ground to a fine powder (e.g., 40-60 mesh)
-
Cellulase A (e.g., from Aspergillus niger)
-
Protamex (protease complex)
-
Distilled or deionized water
-
Shaking water bath or incubator with orbital shaker
-
Centrifuge
-
Filtration apparatus (e.g., Whatman No. 4 filter paper or 0.45 µm syringe filter)[2]
-
pH meter
-
Analytical balance
-
HPLC system for quantification
2. Procedure:
-
Sample Preparation: Weigh 1.0 g of powdered sage leaves and place it into a 50 mL Erlenmeyer flask.
-
Enzyme Solution Preparation: Prepare the enzyme mixture by combining Cellulase A and Protamex in a 1:1 (w/w) ratio.
-
Extraction Setup:
-
Add distilled water to the flask containing the sage powder to achieve a water-to-sample ratio of 25.76 mL/g. For 1.0 g of sample, add 25.76 mL of water.
-
Add the enzyme mixture to the slurry at a concentration of 4.49% (w/w) of the dry sample weight. For 1.0 g of sample, add 44.9 mg of the enzyme mixture.
-
-
Incubation:
-
Secure the flask in a shaking water bath.
-
Incubate at 54.3°C for 2 hours with continuous agitation (e.g., 150 rpm).
-
-
Enzyme Inactivation: After incubation, heat the mixture to 90-100°C for 5-10 minutes to denature and inactivate the enzymes. This step is crucial to stop the enzymatic reaction.
-
Solid-Liquid Separation:
-
Allow the mixture to cool to room temperature.
-
Centrifuge the slurry at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully decant the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles. The resulting clear extract is ready for analysis.
-
Quantification: Analyze the this compound content in the extract using a validated HPLC method. A common method involves a C18 column with detection at 330 nm.[6]
Protocol 2: General Protocol for Cellulase-Assisted Extraction
This protocol is a generalized method based on common parameters for cellulase-assisted extraction of phenolics from Lamiaceae species.[2][[“]][5]
1. Materials and Equipment:
-
Same as Protocol 1, but only Cellulase is required.
-
Buffer solution (e.g., citrate buffer, pH 4.0-5.0) may be used for optimal enzyme activity.[[“]]
2. Procedure:
-
Sample Preparation: Weigh 1.0 g of powdered sage leaves into a 50 mL flask.
-
Extraction Setup:
-
Add buffer solution or distilled water to achieve a water-to-sample ratio between 25-30 mL/g.
-
Add cellulase at a concentration of 2-3% (w/w) of the dry sample weight.
-
-
Incubation:
-
Enzyme Inactivation: Heat the mixture to 90-100°C for 5-10 minutes.
-
Solid-Liquid Separation: Centrifuge at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm filter.
-
Quantification: Analyze this compound content via HPLC.
Workflow and Visualization
The general workflow for enzyme-assisted extraction of this compound from sage is depicted below.
Figure 2: General experimental workflow for enzyme-assisted extraction of this compound.
Conclusion
Enzyme-assisted extraction is an effective, efficient, and environmentally friendly method for obtaining high yields of this compound from Salvia officinalis. The use of cellulases, often in combination with proteases, significantly enhances the extraction process compared to conventional methods.[1][7] The protocols provided herein offer a robust starting point for researchers. However, for optimal results, it is recommended to perform a small-scale optimization of key parameters (enzyme concentration, temperature, and time) based on the specific plant material and enzyme preparations available.
References
- 1. Aqueous enzymatic extraction of this compound from Salvia officinalis: optimisation using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Purification of rosmarinic acid from plant extracts by column chromatography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous plant species, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This has led to a growing demand for highly purified this compound for research and development in the pharmaceutical, cosmetic, and food industries.[2] Column chromatography stands out as a robust and versatile technique for the effective purification of this compound from complex plant extracts. This document provides detailed application notes and protocols for various column chromatography methods employed in the purification of this valuable bioactive compound.
Principles of this compound Purification by Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase packed in a column and a mobile phase that percolates through it. The choice of stationary and mobile phases is critical for achieving high-resolution separation of this compound from other phytochemicals present in the plant extract. Common techniques for this compound purification include silica gel chromatography, macroporous resin chromatography, and size-exclusion chromatography.
Experimental Protocols
Protocol 1: Purification using Silica Gel Column Chromatography
Silica gel chromatography is a widely used method that separates compounds based on their polarity. This compound, being a polar compound, adsorbs to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase, this compound can be selectively eluted.
Materials:
-
Crude plant extract containing this compound
-
Solvents: Chloroform, Ethyl acetate, Formic acid, Methanol[3][4]
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).[4]
-
For extracts with high water content, a liquid-liquid extraction can be performed. For instance, a water-soluble rosemary extract can be dissolved in acidified water (pH 2) and then extracted three times with an equal volume of ethyl acetate. The resulting ethyl acetate phase, containing the this compound, is then collected and concentrated.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the glass column and allow it to pack uniformly, avoiding air bubbles.
-
Equilibrate the packed column by running the initial mobile phase through it.
-
-
Sample Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system is a mixture of chloroform:ethyl acetate:formic acid (e.g., 5:4:1, v/v/v).[4]
-
Alternatively, an isocratic elution with ethyl acetate containing 1.5% formic acid can be effective.[3]
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification using Macroporous Resin Chromatography
Macroporous resins are non-polar adsorbents that separate compounds based on the principle of adsorption and desorption, influenced by factors like van der Waals forces and hydrogen bonding.[5] This method is particularly effective for enriching and purifying this compound from large volumes of crude extract.[6][7]
Materials:
-
Crude plant extract
-
Solvents: Ethanol, Water
-
Chromatography column
-
Collection containers
Procedure:
-
Resin Pre-treatment:
-
Pre-treat the macroporous resin according to the manufacturer's instructions, which typically involves washing with ethanol and then water to remove any impurities.
-
-
Column Packing and Equilibration:
-
Pack the pre-treated resin into a column.
-
Equilibrate the column by passing purified water through it.[8]
-
-
Sample Loading:
-
Load the crude plant extract solution onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with purified water to remove unbound impurities such as salts and sugars.[8]
-
-
Elution:
-
Fraction Analysis and Concentration:
-
Analyze the fractions for this compound content.
-
Combine the fractions with high purity this compound and concentrate them using a rotary evaporator.
-
Protocol 3: Purification using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible sample adsorption.[9] It is a rapid and efficient method for the preparative separation of natural products.[10][11]
Materials:
-
Crude or partially purified plant extract
-
A two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)[11]
-
HSCCC instrument
Procedure:
-
Solvent System Selection:
-
Select a suitable two-phase solvent system where the target compound (this compound) has an appropriate partition coefficient (K).
-
-
Instrument Preparation:
-
Fill the HSCCC column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a high speed.
-
-
Sample Injection:
-
Dissolve the extract in a mixture of the stationary and mobile phases and inject it into the column.
-
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase and collect fractions of the eluate.
-
-
Analysis:
-
Analyze the collected fractions to identify those containing pure this compound.
-
Data Presentation
The efficiency of the purification process is evaluated based on the purity, yield, and recovery of this compound. The following tables summarize quantitative data from various studies.
| Purification Method | Plant Source | Initial Purity | Final Purity | Yield/Recovery | Reference |
| Silica Gel Column Chromatography | Rosmarinus officinalis | 48.38 ± 0.31% | 92.85 ± 3.18% | 90.80 ± 2.73% (Recovery) | [3] |
| Silica Gel Column Chromatography | Mentha piperita | - | Good Purity | 0.020 g from 1 g crude extract | [4] |
| Silica Gel Column Chromatography | Orthosiphon aristatus | - | 100% | 4.5% w/w | [12] |
| Macroporous & Polyamide Resin | Perilla seed meal | 0.27% | 90.23% | - | [6][12] |
| Macroporous Resin (SP825) | Perilla seed meal | 0.27% | 16.58% | - | [6] |
| Macroporous Resin (X-5) | Salvia przewalskii | 12.41% | 45.30% | 80.17% (Recovery) | [7] |
| Sephadex LH-20 | Melissa officinalis | - | 38.8% | 43.8% (Yield) | [13] |
| HSCCC | Glechoma hederacea L. | - | 97.2% | 11 mg from 100 mg extract | [9][10] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the purification of this compound from a plant source.
Caption: General workflow for this compound purification.
References
- 1. A Comprehensive Review of this compound: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound content in some plants of Labiatae family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative separation and purification of this compound from perilla seed meal via combined column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bvchroma.com [bvchroma.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. ectorbio.com [ectorbio.com]
Application Note: Quantification of Rosmarinic Acid Using High-Performance Liquid Chromatography (HPLC)
Introduction
Rosmarinic acid, a naturally occurring polyphenolic compound, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. It is widely found in various plant species, particularly within the Lamiaceae (mint) and Boraginaceae families.[1] Due to its well-documented antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties, the accurate quantification of this compound is crucial for the quality control of herbal products, phytochemical research, and the development of new pharmaceuticals.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely adopted technique for the determination of this compound in various matrices.[1][3] This application note details a validated HPLC method for the quantification of this compound.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, quality control, and phytochemical research.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following chromatographic conditions are recommended based on established methods.[1][2][4]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min[2][5] |
| Injection Volume | 10 - 20 µL[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 330 nm[1][2][4] |
Note: The mobile phase composition and elution mode can be optimized to achieve the best separation and peak shape for the specific analytical setup. An isocratic method using 30% acetonitrile and 0.1% formic acid has been shown to be effective.[1]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 30% acetonitrile or methanol) in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a concentration range suitable for creating a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 gram). Extract the sample with a suitable solvent such as methanol or a mixture of methanol and water.[6] Ultrasonication can be employed to enhance extraction efficiency.[6]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.[1]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation and Data Presentation
The described HPLC method has been validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][4][7] The following tables summarize the quantitative data from various validated methods.
Table 2: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 2.5 - 600 | > 0.999[8] |
| This compound | 1.3 - 28.8 | > 0.991[7] |
| This compound | Not Specified | 0.9933[2] |
Table 3: Accuracy and Precision
| Analyte | Accuracy (% Recovery) | Precision (CV %) |
| This compound | 101.00 ± 6.43%[2] | 6.36%[2] |
| This compound | 95.5% - 100.8%[7] | < 3.1%[7] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.8[8] | 2.5[8] |
| This compound | 1.3 - 8.6[7] | 4.3 - 28.8[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a sample to the final data analysis.
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship of Method Validation Parameters
This diagram shows the relationship between different parameters assessed during HPLC method validation.
References
- 1. phcogj.com [phcogj.com]
- 2. phcogj.com [phcogj.com]
- 3. Cost-Effective HPLC Method for Identification of this compound in Methanol Extract of Ocimum Basilicum [jonuns.com]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Gas chromatography-mass spectrometry (GC-MS) analysis of rosmarinic acid
An Application Note for the Analysis of Rosmarinic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a naturally occurring polyphenolic compound found in numerous plant species, particularly within the Lamiaceae family, such as rosemary, sage, and perilla.[1] It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] These attributes make it a compound of significant interest in the pharmaceutical, cosmetic, and food industries.
While High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for analysis.[2][3] However, due to its low volatility and high polarity, direct GC-MS analysis of this compound is not feasible. A crucial derivatization step is required to convert the non-volatile this compound into a thermally stable and volatile derivative suitable for gas chromatographic separation and subsequent mass spectrometric detection.
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from plant matrices using GC-MS.
Principle of the Method
The overall workflow involves three main stages:
-
Solid-Liquid Extraction: this compound is extracted from the dried and powdered plant material using a suitable solvent system, often enhanced by sonication. To prevent degradation, antioxidants are frequently added to the extraction solvent.[4]
-
Two-Step Derivatization: The extracted analyte is first subjected to methoximation to protect the carbonyl groups. This is followed by a silylation step, where active hydrogens in the hydroxyl and carboxyl functional groups are replaced with trimethylsilyl (TMS) groups. This two-step process significantly increases the volatility and thermal stability of the molecule.[5]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The volatile TMS-derivatized this compound is separated on a chromatographic column and subsequently detected and quantified by the mass spectrometer.
Experimental Protocols
Sample Preparation and Extraction
This protocol is optimized for the extraction of this compound from dried plant material, such as sage or rosemary leaves.
-
Materials and Reagents:
-
Dried plant material (e.g., Salvia officinalis, Rosmarinus officinalis)
-
Methanol (HPLC grade)
-
Deionized water
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.2 µm)
-
-
Procedure:
-
Grind the dried plant material into a fine powder (e.g., passing through a 380 µm sieve).[6]
-
Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Prepare the extraction solvent: 40% methanol in water containing 1 mg/mL ascorbic acid and 0.3 mg/mL EDTA. The addition of antioxidants is crucial to prevent the auto-oxidation of this compound.[4]
-
Add 10 mL of the extraction solvent to the sample tube.
-
Sonicate the mixture in an ultrasonic bath at 45°C for 20 minutes to enhance extraction efficiency.[7]
-
After sonication, centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean vial.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
-
Derivatization Protocol
This two-step protocol ensures the complete derivatization of this compound for GC-MS analysis.
-
Materials and Reagents:
-
Dried sample extract or this compound standard
-
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Thermal shaker or heating block
-
-
Procedure:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine solution to the dried extract. This step converts carbonyl groups into their methoxime derivatives, preventing the formation of multiple tautomeric isomers during silylation.[5]
-
Incubate the mixture at 37°C for 90 minutes with gentle shaking.[5]
-
Silylation: Add 80 µL of MSTFA to the reaction mixture. MSTFA is a potent silylating agent that replaces active hydrogens on hydroxyl and carboxyl groups with TMS groups, thereby increasing volatility.[5]
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumental Parameters
The following parameters serve as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 min |
| Ramp 1 | 10°C/min to 250°C, hold for 5 min |
| Ramp 2 | 5°C/min to 300°C, hold for 10 min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Mass Spectrometer | |
| Interface Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 800 m/z |
| Solvent Delay | 5 min |
Data Presentation
Quantitative analysis should be performed using a calibration curve generated from derivatized this compound standards. The concentration of this compound can vary significantly depending on the plant species and the extraction method employed.
Table 1: this compound Content in Various Plant Sources (Literature Values)
| Plant Species | This compound Content | Analytical Method | Reference |
| Rosmarinus officinalis | 8,599 µg/g dry weight | HPLC | [3] |
| Rosmarinus officinalis | 0.9% w/v in extract (9,000 µg/mL) | HPLC | [8] |
| Rosmarinus officinalis | 33,491 µg/g (Soxhlet extract) | UHPLC-ESI-QTOF-MS | [9] |
| Symphytum officinale (root) | 7,557 µg/g | HPLC | [3] |
| Perilla frutescens (leaves) | Highest among leaves, stems, and fruits | HPLC-DAD | [6] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product [hero.epa.gov]
- 3. phcogj.com [phcogj.com]
- 4. scielo.br [scielo.br]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Rosmarinic Acid: Application Notes and Protocols for DPPH and ABTS Assays
Introduction
Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary, sage, and peppermint, is renowned for its potent antioxidant properties. These properties are primarily attributed to its chemical structure, which enables it to act as a powerful hydrogen atom donor and a free radical scavenger. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays are fundamental tools for researchers, scientists, and professionals in drug development for quantifying the antioxidant capacity of natural and synthetic compounds.
Principle of the Assays
Both the DPPH and ABTS assays are spectrophotometric methods based on the ability of an antioxidant to reduce a colored radical solution, leading to a measurable decrease in absorbance.
-
DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution and a characteristic absorbance maximum at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[1][2] The ABTS•+ has a characteristic absorbance at 734 nm.[1] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant's concentration and its radical scavenging capacity.
Data Presentation: Antioxidant Activity of this compound
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize representative IC50 values for this compound obtained from various studies using the DPPH and ABTS assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as solvent, pH, and incubation time.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 Value (µg/mL) | Reference |
| This compound | 1.3 ± 0.1 | [3] |
| This compound-rich Extract | 80 ± 4 | [4] |
| This compound | 8.02 (mg/mL) | [5] |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | IC50 Value (µg/mL) | Reference |
| Rosmarinus officinalis essential oils | 74.6 ± 1.32 | [6] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the DPPH radical scavenging activity of this compound.
Materials and Reagents:
-
This compound (or sample containing this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol, analytical grade)[7]
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7] This solution should be freshly prepared and protected from light.
-
The working solution's absorbance at 517 nm should be adjusted to approximately 1.0 ± 0.1.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To a 96-well microplate, add a specific volume of the sample or standard solutions to respective wells.
-
Add the DPPH working solution to each well.
-
For the blank, use methanol instead of the sample solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[7]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.[7]
-
ABTS Radical Cation Scavenging Assay
This protocol describes the procedure for the ABTS assay to evaluate the antioxidant activity of this compound.
Materials and Reagents:
-
This compound (or sample containing this compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.[1]
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes.[2]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][2] This allows for the complete formation of the radical cation.
-
The ABTS•+ working solution is prepared by diluting the stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
Add a small volume of the sample or standard solutions to the wells of a 96-well microplate.
-
Add the ABTS•+ working solution to each well.
-
For the blank, use the solvent instead of the sample.
-
Mix and incubate the plate at room temperature for a specific time (e.g., 6 minutes).[1]
-
Measure the absorbance at 734 nm.[1]
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample (blank).
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is determined as the concentration of the sample that scavenges 50% of the ABTS•+ radicals.
-
Visualizations
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Caption: Simplified mechanism of radical scavenging.
References
Application Notes and Protocols: Investigating the Anticancer Effects of Rosmarinic Acid Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various herbs such as rosemary, basil, and sage, has garnered significant attention for its potential anticancer properties.[1][2][3][4] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis in a variety of cancer types.[1][4] The multifaceted mechanisms of action of this compound involve the modulation of key signaling pathways responsible for cell survival and proliferation.[1][2] These include targeting oxidative stress, regulating the cell cycle, and influencing pathways such as the PI3K/Akt/mTOR and Hedgehog signaling pathways.[1][5][6] This document provides detailed application notes and standardized protocols for researchers to investigate the effects of this compound on cancer cells in a laboratory setting.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following tables summarize the cytotoxic effects of this compound on different cancer cell lines, as demonstrated by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 321.75 ± 9.75 | 48 | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 15.6 ± 2.4 | Not Specified | [8] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 340.45 ± 7.57 | 48 | [7] |
| Ovarian Adenocarcinoma | OVCAR3 | 437.6 | 72 | [9][10] |
| Pancreatic Cancer | Panc-1 | 104.2 ± 4.5 | 24 | [11] |
| Pancreatic Cancer | Panc-1 | 54.7 ± 3.7 | 48 | [11] |
| Pancreatic Cancer | Panc-1 | 37.9 ± 2.6 | 72 | [11] |
| Pancreatic Cancer | SW1990 | 118.9 ± 6.7 | 24 | [11] |
| Pancreatic Cancer | SW1990 | 51.1 ± 4.2 | 48 | [11] |
| Pancreatic Cancer | SW1990 | 29.6 ± 4.1 | 72 | [11] |
| Glioblastoma | U87 (Methyl Rosmarinate) | 9.8 | 72 | [12] |
| Glioblastoma | T98 (Methyl Rosmarinate) | 13 | 72 | [12] |
| Melanoma | A375 | ~200 µg/ml (~555 µM) | 48 | [13] |
| Cancer Type | Cell Line | Observed Effects of this compound | Reference |
| Oral Cancer | SCC-15 | Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest, induction of endoplasmic reticulum stress, and inhibition of cell migration.[14][15] | [14][15] |
| Colorectal Cancer | WiDr | Antiproliferative effects and induction of apoptosis. | [1] |
| Colorectal Cancer | DLD-1, LoVo | Enhanced cisplatin-induced cytotoxicity, apoptosis, and ferroptosis.[16] | [16] |
| Hepatocellular Carcinoma | SMMC-7721 | Suppression of proliferation, invasion, and tumor growth; G1 cell cycle arrest and induction of apoptosis. | [5] |
| Glioma | U251, U343 | Suppression of cell viability, reduction in proliferation, inhibition of migration and invasion, and induction of apoptosis.[6] | [6] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, Panc-1, U251)
-
Complete growth medium (specific to the cell line, e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell lines in appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage the cells upon reaching 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at a suitable sub-cultivation ratio.
Cytotoxicity Assay (MTT or Alamar Blue)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cells
-
This compound (solubilized in a suitable solvent, e.g., DMSO or cell culture water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue® reagent
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate overnight.[7]
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Treat the cells with various concentrations of this compound (e.g., 0-500 µM) for 24, 48, or 72 hours.[7][11][13] Include untreated cells as a control.
-
After the incubation period, add MTT or Alamar Blue® reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed the cells in 6-well plates (5 x 10^5 cells/well) and allow them to attach overnight.[7]
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Collect both floating and attached cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[6][16]
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][16]
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
This compound
-
T25 cell culture flasks
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in T25 flasks (1.5 x 10^6 cells/flask) and incubate overnight.[7]
-
Treat the cells with desired concentrations of this compound for 48 hours.[7]
-
Collect all cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at 37°C.[7]
-
Analyze the DNA content and cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.[7]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound-induced apoptosis signaling pathways in cancer cells.
Conclusion
This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The protocols and data presented here provide a framework for researchers to further explore the therapeutic applications of this natural compound. By utilizing these standardized methods, scientists can contribute to a deeper understanding of the molecular mechanisms underlying the anticancer activity of this compound, paving the way for its potential development as a novel cancer therapeutic.
References
- 1. The Role of this compound in Cancer Prevention and Therapy: Mechanisms of Antioxidant and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways of this compound Anticancer Activity in Triple-Negative Breast Cancer Cells: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits cell proliferation, migration, and invasion and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Antineoplastic Activity of Methyl rosmarinate in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Anticancer effects of this compound in human oral cancer cells is mediated via endoplasmic reticulum stress, apoptosis, G2/M cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jbuon.com [jbuon.com]
- 16. This compound Potentiates Cytotoxicity of Cisplatin against Colorectal Cancer Cells by Enhancing Apoptotic and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Rosmarinic Acid in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous Lamiaceae species, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. Its therapeutic potential has been explored in a variety of inflammatory conditions. This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory efficacy of this compound in established preclinical animal models. The included methodologies, quantitative data summaries, and pathway diagrams are intended to serve as a comprehensive resource for researchers in the fields of pharmacology and drug discovery.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative outcomes of this compound treatment in various animal models of inflammation.
Table 1: Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (%) | Paw Volume Increase at 6h (%) |
| Saline-Carrageenan | - | 36% | 46% |
| Spearmint Extract (15% this compound) | 10 | Not significantly different from control | 9% (p<0.05 vs. control) |
| Spearmint Extract (15% this compound) | 30 | Not significantly different from control | 11% (p<0.05 vs. control) |
| Spearmint Extract (15% this compound) | 100 | Significantly lower than control (p=0.008) | -8% (p<0.05 vs. control) |
| Indomethacin | 10 | 6% (p=0.031 vs. control) | Significantly lower than control (p=0.005) |
Data adapted from a study on a polyphenol-rich spearmint extract.[1]
Table 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
| Parameter | Control Group | LPS Group | LPS + this compound (20 mg/kg) |
| TNF-α in BALF (pg/mL) | Undetectable | ~1800 | ~600 |
| IL-6 in BALF (pg/mL) | Undetectable | ~2500 | ~800 |
| IL-1β in BALF (pg/mL) | Undetectable | ~450 | ~150 |
| Lung Wet-to-Dry Weight Ratio | ~4.5 | ~6.5 | ~5.0 |
| Total Cells in BALF (x10^4) | ~5 | ~45 | ~20 |
| Neutrophils in BALF (x10^4) | ~0.1 | ~35 | ~10 |
| Macrophages in BALF (x10^4) | ~5 | ~10 | ~8 |
Approximate values are derived from graphical representations in the cited literature.[2][3]
Table 3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
| Parameter | Control Group | DSS Group | DSS + this compound |
| Disease Activity Index (DAI) | 0 | Significantly increased | Significantly reduced |
| Colon Length | Normal | Significantly shortened | Significantly preserved |
| IL-6 Expression | Basal | Significantly increased | Significantly reduced |
| IL-1β Expression | Basal | Significantly increased | Significantly reduced |
| COX-2 Protein Level | Basal | Significantly increased | Significantly reduced |
| iNOS Protein Level | Basal | Significantly increased | Significantly reduced |
Qualitative summary of significant changes as reported in the literature.[4][5]
Table 4: Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dose (mg/kg/day) | Arthritic Index | Number of Affected Paws |
| Vehicle | - | Markedly elevated | Markedly elevated |
| This compound | 50 | Dramatically reduced | Dramatically reduced |
| This compound Methyl Ester | 50 | Greatly reduced | Not specified |
| Methotrexate | 2 | Not specified | Not specified |
Qualitative summary of significant changes as reported in the literature.[6][7][8]
Experimental Protocols
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.[9][10]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups: Vehicle control, this compound (various doses), and Positive control.
-
Administer this compound or vehicle intraperitoneally or orally.
-
After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[11]
-
Calculate the percentage of paw edema for each animal at each time point.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model mimics the inflammatory response seen in acute respiratory distress syndrome (ARDS).[2][3]
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Acclimatize mice for at least one week.
-
Divide mice into experimental groups: Control (PBS), LPS, and LPS + this compound (various doses).
-
Administer this compound or vehicle (e.g., intraperitoneally) one hour before LPS challenge.[2][3]
-
Anesthetize mice and instill LPS (e.g., 0.5 mg/kg or 10 mg/kg) intratracheally or intranasally.[2][10] Administer an equivalent volume of PBS to the control group.
-
After 24 hours, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis (TNF-α, IL-6, IL-1β).
-
Excise the lungs to determine the wet-to-dry weight ratio as a measure of pulmonary edema.
-
A portion of the lung tissue can be fixed for histological examination.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model for inflammatory bowel disease (IBD).[5][12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
Vehicle for this compound
Protocol:
-
Acclimatize mice and record their initial body weight.
-
Induce colitis by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[12]
-
Administer this compound or vehicle orally once daily throughout the DSS administration period.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and excise the colon.
-
Measure the length of the colon.
-
Collect colonic tissue for histological analysis (H&E staining) and to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[12]
-
Homogenize a portion of the colon to measure the levels of inflammatory cytokines (e.g., IL-6, IL-1β) and proteins (e.g., COX-2, iNOS) via ELISA or Western blot.[4]
Collagen-Induced Arthritis (CIA)
This model is considered the gold standard for studying rheumatoid arthritis.[6][13]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
Protocol:
-
Prepare an emulsion of bovine type II collagen in CFA.
-
On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster injection of an emulsion of type II collagen in IFA.[6]
-
Begin daily administration of this compound (e.g., 50 mg/kg) or vehicle from day 21 for a specified period (e.g., 15 days).[6]
-
Monitor the mice daily or every other day for the onset and severity of arthritis. Score each paw based on the degree of inflammation, swelling, and redness (e.g., on a scale of 0-4). The sum of the scores for all paws represents the arthritic index.
-
At the end of the study, euthanize the mice.
-
Collect hind paws for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.[6]
-
Immunohistochemical analysis can be performed on synovial tissue to detect inflammatory markers like COX-2.[6]
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses colonic inflammation in dextran sulphate sodium (DSS)-induced mice via dual inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effects of this compound on suppression of collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. scialert.net [scialert.net]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Punicalin attenuates LPS-induced acute lung injury by inhibiting inflammatory cytokine production and MAPK/NF-κB signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. socmucimm.org [socmucimm.org]
- 13. resources.amsbio.com [resources.amsbio.com]
Protocol for assessing neuroprotective effects of rosmarinic acid in primary neurons
Application Notes and Protocols
Topic: Protocol for Assessing the Neuroprotective Effects of Rosmarinic Acid in Primary Neurons
Introduction this compound (RA) is a naturally occurring polyphenolic compound found in various herbs, including rosemary, sage, and mint.[1] It has garnered significant interest in neuroscience research due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Several studies have demonstrated its neuroprotective potential in various models of neuronal injury, including ischemic stroke, excitotoxicity, and oxidative stress.[3][4][5][6] This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the neuroprotective effects of this compound using primary neuronal cultures, a well-established in vitro model for studying neuronal cell death and survival.[4]
I. Experimental Workflow Overview
The overall workflow involves isolating and culturing primary neurons, inducing a specific type of neuronal injury, treating the cells with this compound, and subsequently assessing cell viability, apoptosis, and relevant signaling pathways to quantify the neuroprotective effect.
Caption: High-level experimental workflow for assessing this compound's neuroprotective effects.
II. Detailed Experimental Protocols
Protocol 1: Primary Neuronal Culture (Rat Cortex/Hippocampus)
This protocol describes the isolation and culture of primary neurons from embryonic rat brains, adapted from established methods.[7][8][9][10]
Materials:
-
Timed-pregnant Sprague Dawley rat (E18)
-
Dissection tools (sterile scissors, forceps)
-
Sterile Petri dishes (10 cm)
-
Conical tubes (15 ml, 50 ml)
-
Cell culture plates/dishes coated with Poly-L-lysine (or Poly-D-lysine)[11]
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Reagents:
-
Dissection Medium: HBSS or DMEM
-
Enzyme Solution: Papain (20 units/ml) or Trypsin (0.25%)
-
Trypsin Inhibitor (if using trypsin)
-
Plating Medium: Neurobasal medium supplemented with B27 supplement (2%), GlutaMAX (1%), and Penicillin-Streptomycin (1%)[8]
-
70% Ethanol
Procedure:
-
Coating Plates: The day before dissection, coat culture plates with Poly-L-lysine (1 mg/ml in borate buffer or sterile water). Incubate for at least 3 hours at 37°C or overnight at room temperature.[8] Aspirate the solution and wash thoroughly 3-4 times with sterile water. Let the plates dry completely before use.
-
Dissection: Euthanize the pregnant rat according to approved animal care protocols. Dissect the embryos and place them in a Petri dish containing ice-cold dissection medium.
-
Tissue Isolation: Under a dissecting microscope, remove the brains. Isolate the cortices and/or hippocampi and place them in a fresh dish with ice-cold medium. Carefully remove the meninges.[9]
-
Digestion: Transfer the tissue to a 15 ml conical tube. Replace the medium with 5 ml of pre-warmed enzyme solution. Incubate at 37°C for 15-20 minutes, mixing gently every 5 minutes.[9]
-
Dissociation: Stop the digestion by adding an equal volume of trypsin inhibitor (if applicable) or by removing the enzyme solution and washing twice with 10 ml of warm plating medium. Gently triturate the tissue with a fire-polished Pasteur pipette until the solution becomes cloudy and no large tissue pieces remain.[7][9]
-
Plating: Allow the remaining tissue pieces to settle for 2-3 minutes. Count the cells in the supernatant using a hemocytometer. Plate the neurons at a desired density (e.g., 1,000–5,000 cells/mm²) onto the pre-coated plates in plating medium.[11]
-
Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 6-7 days in vitro (DIV).[4]
Protocol 2: Induction of Neurotoxicity and RA Treatment
Models of Neurotoxicity:
-
Nitrosative Stress: Induce with Sodium Nitroprusside (SNP), a nitric oxide (NO) donor. A common concentration is 100 µM.[4][12]
-
Excitotoxicity: Induce with Glutamate (100 µM) and its co-agonist Glycine (10 µM).[4]
-
Oxidative Stress: Induce with tert-butyl hydroperoxide (tBHP) or hydrogen peroxide (H₂O₂). The effective concentration should be determined via a dose-response curve, but a starting point is 25-100 µM.[2][13]
Treatment Protocol:
-
After 6-7 DIV, remove the plating medium from the primary neurons.
-
Replace it with a serum-free experimental medium.[4]
-
Pre-treatment: Add this compound (RA) at desired concentrations (e.g., 10, 25, 50 µM) to the wells. Incubate for 1-2 hours.[14]
-
Co-treatment: Add the neurotoxic agent (e.g., SNP, Glutamate/Glycine, or H₂O₂) to the wells already containing RA.
-
Incubate the plates for the desired duration (typically 24 hours).[4]
-
Include the following controls: Untreated Control (medium only), Vehicle Control (if RA is dissolved in a solvent like DMSO), and Stressor-Only Control (neurotoxic agent only).
Protocol 3: Assessment of Cell Viability
A. MTT Assay (Metabolic Activity) This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Procedure:
-
After the treatment period, add MTT solution (final concentration 0.5 mg/ml) to each well.[15]
-
Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
B. LDH Assay (Membrane Integrity) This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17]
Procedure:
-
After treatment, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[18]
-
Incubate for 30 minutes at room temperature, protected from light.[17]
-
Add 50 µL of stop solution (e.g., 1M acetic acid).[18]
-
Measure the absorbance at 490 nm.[18]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer). Neuroprotection is indicated by a reduction in LDH release.
Protocol 4: Assessment of Apoptosis
A. Hoechst Staining (Nuclear Morphology) This method is used to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.
Procedure:
-
After treatment, wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Stain with Hoechst 33342 solution (1 µg/ml in PBS) for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained, whereas healthy nuclei are larger and evenly stained.[4]
B. Western Blotting for Apoptotic Markers Western blotting can detect changes in the expression of key apoptotic proteins.[19][20]
Procedure:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.[23] Quantify band intensity using densitometry software.
Protocol 5: Assessment of Oxidative Stress
Reactive Oxygen Species (ROS) Measurement This protocol uses the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.[24][25]
Procedure:
-
After treatment with RA and the neurotoxic agent for a shorter duration (e.g., 30-60 minutes), remove the medium.
-
Wash the cells once with warm HBSS.
-
Load the cells with 10 µM CM-H2DCFDA in HBSS.[26]
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~495/525 nm) or visualize using a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.
III. Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison between experimental groups.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|---|
| Control | - | 1.25 ± 0.08 | 100 |
| Stressor (e.g., Glutamate) | 100 µM | 0.61 ± 0.05 | 48.8 |
| Stressor + RA | 10 µM | 0.78 ± 0.06 | 62.4 |
| Stressor + RA | 25 µM | 0.95 ± 0.07 | 76.0 |
| Stressor + RA | 50 µM | 1.12 ± 0.09 | 89.6 |
Table 2: Effect of this compound on Apoptotic Protein Expression (Western Blot Densitometry)
| Treatment Group | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Level |
|---|---|---|
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Stressor (e.g., H₂O₂) | 4.5 ± 0.4 | 5.2 ± 0.5 |
| Stressor + RA (50 µM) | 1.8 ± 0.2 | 2.1 ± 0.3 |
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Fluorescence Intensity (Arbitrary Units) | ROS Level (% of Control) |
|---|---|---|
| Control | 15,200 ± 1,100 | 100 |
| Stressor (e.g., H₂O₂) | 48,500 ± 3,500 | 319 |
| Stressor + RA (50 µM) | 21,300 ± 2,200 | 140 |
IV. Key Signaling Pathways and Visualization
This compound exerts its neuroprotective effects through multiple signaling pathways. Key pathways include the activation of antioxidant responses and the inhibition of pro-apoptotic and pro-inflammatory cascades.
A. PI3K/Akt and Nrf2/HO-1 Antioxidant Pathway
RA can activate the PI3K/Akt signaling pathway, which leads to the phosphorylation and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[21]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway via PI3K/Akt.
B. Anti-Apoptotic Signaling Pathway
RA has also been shown to protect neurons by modulating the apoptotic cascade. It can increase the phosphorylation of Akt, which in turn inhibits pro-apoptotic signals like JNK3 and prevents the activation of executioner caspase-3.[5] This leads to an increased Bcl-2/Bax ratio, preserving mitochondrial integrity.
References
- 1. Molecular mechanisms of neuroprotective offerings by this compound against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts a neuroprotective effect on spinal cord injury by suppressing oxidative stress and inflammation via modulating the Nrf2/HO-1 and TLR4/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects rat hippocampal neurons from cerebral ischemia/reperfusion injury via the Akt/JNK3/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Culture of mouse/rat primary neurons [bio-protocol.org]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. sjzsyj.com.cn [sjzsyj.com.cn]
- 22. youtube.com [youtube.com]
- 23. In Vivo and In Vitro Determination of Cell Death Markers in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unlocking Synergistic Potential of Rosmarinic Acid in Chemotherapy
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. toolsbiotech.com [toolsbiotech.com]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. scispace.com [scispace.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Calculation of the Combination Index (CI) [bio-protocol.org]
- 20. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 21. origene.com [origene.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Formulation of Rosmarinic Acid for Topical Application in Skin Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous Lamiaceae species, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These characteristics make it a promising therapeutic agent for a variety of inflammatory skin disorders, including atopic dermatitis and psoriasis. However, the effective topical delivery of this compound is hampered by its poor water solubility, limited skin permeability, and instability. To overcome these challenges, advanced formulation strategies, particularly the use of nanocarriers, have been explored to enhance its therapeutic efficacy.
These application notes provide a comprehensive overview of the formulation of this compound into various nanocarrier systems for topical application. Detailed protocols for the preparation and evaluation of these formulations are provided to guide researchers in the development of novel and effective dermatological therapies.
Nanocarrier-Based Formulations for Topical this compound Delivery
The encapsulation of this compound into nanocarriers such as liposomes, ethosomes, and solid lipid nanoparticles (SLNs) has been shown to improve its stability, skin penetration, and therapeutic effects.
Data Presentation: Physicochemical Properties of this compound Nanocarriers
The following tables summarize the key physicochemical parameters of different this compound-loaded nanocarrier formulations as reported in the literature. This data allows for a comparative analysis of the various delivery systems.
Table 1: Physicochemical Characteristics of this compound-Loaded Liposomes
| Formulation Code | Phospholipid Composition | Cholesterol (%) | This compound Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| L1 | Soy Phosphatidylcholine | 10 | 2.5 µg/mL | 70.9 ± 1.6 | 0.215 ± 0.019 | -42.4 ± 0.1 | ~52 | [1] |
| UL-OA | Phospholipid, Cholesterol, Tween 20, Oleic Acid | - | 125 mg/5mL (stock) | 50.37 ± 0.3 | < 0.3 | Negative | ~9 | [2] |
Table 2: Physicochemical Characteristics of this compound-Loaded Ethosomes
| Formulation Code | Phospholipid Concentration (%) | Ethanol Concentration (%) | This compound Concentration (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| F3 | 2 | 30 | 1 | 138 ± 1.11 | < 0.3 | - | 55 ± 1.80 | [3][4] |
Table 3: Physicochemical Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Lipid Matrix | Surfactant(s) | This compound Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLNPRT | Glyceryl Monostearate | Tween 80, Soya Lecithin | - | 149.2 ± 3.2 | < 0.3 | -38.27 | 61.9 ± 2.2 | [5] |
| CSLN | Carnauba Wax | Polysorbate 80 | - | 35 - 927 | < 0.3 | -38 to -40 | ~99 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of this compound-loaded nanocarriers and for the evaluation of their key performance attributes.
Preparation of this compound-Loaded Liposomes (Ethanol Injection Method)
This protocol is adapted from the methodology described by Rahmani and Dahaghin (2023).[1]
Materials:
-
This compound
-
Soy Phosphatidylcholine (SPC)
-
Sodium Deoxycholate (SDC)
-
Absolute Ethanol
-
Distilled Water
-
Magnetic stirrer with heating plate
-
Probe sonicator
-
Syringe with a fine needle
-
Round bottom flask
Procedure:
-
Preparation of the Ethanolic Phase: Dissolve soy phosphatidylcholine and this compound in absolute ethanol in a round bottom flask. Gently heat to 80°C while stirring to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Heat distilled water to 80°C in a separate beaker.
-
Injection: Rapidly inject the ethanolic solution into the heated distilled water with vigorous stirring using a magnetic stirrer. The rapid injection should be done using a syringe with a fine needle below the surface of the water.
-
Ethanol Evaporation: Continue stirring the resulting milky suspension at 80°C for approximately 20-30 minutes to ensure the complete evaporation of ethanol.
-
Sonication: To reduce the particle size and improve homogeneity, sonicate the liposomal suspension using a probe sonicator. The sonication should be performed in an ice bath to prevent overheating of the formulation. Sonication parameters (amplitude and time) should be optimized to achieve the desired particle size.
-
Purification: To remove any un-encapsulated this compound, the liposomal suspension can be centrifuged at high speed (e.g., 15,000 rpm). The supernatant containing free drug is discarded, and the liposomal pellet is resuspended in a suitable buffer.
Preparation of this compound-Loaded Ethosomes
This protocol is based on the methodology for preparing ethosomal formulations.
Materials:
-
This compound
-
Phosphatidylcholine
-
Ethanol
-
Propylene glycol (or other suitable polyol)
-
Distilled Water
-
Magnetic stirrer
-
Homogenizer (optional)
Procedure:
-
Dissolution of Phospholipids: Dissolve phosphatidylcholine in ethanol in a covered vessel with constant stirring.
-
Addition of this compound: Once the phospholipids are completely dissolved, add this compound to the ethanolic solution and continue stirring until it is fully dissolved.
-
Addition of Polyol: Add propylene glycol to the mixture and stir.
-
Hydration: Slowly add distilled water to the mixture in a thin stream with continuous stirring.
-
Vesicle Formation: Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of ethosomal vesicles.
-
Size Reduction (Optional): If smaller vesicle sizes are required, the formulation can be subjected to homogenization or sonication.
-
Storage: Store the final ethosomal formulation in a well-sealed container at a controlled temperature (e.g., 4°C).
Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Technique)
This protocol is adapted from the method described by Ali et al. (2014).[5]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl Monostearate - GMS)
-
Surfactant (e.g., Tween 80, Soya Lecithin)
-
Stabilizer (e.g., Hydrogenated Soya Phosphatidylcholine - HSPC)
-
Distilled Water
-
High-speed homogenizer
-
Ultrasonicator
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid (GMS) at a temperature approximately 5-10°C above its melting point. Disperse the this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant(s) (Tween 80, Soya Lecithin) and stabilizer (HSPC) in distilled water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-speed homogenization for a few minutes. This will create a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately follow the homogenization step with high-power ultrasonication for a specified time to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. As the lipid cools and solidifies, solid lipid nanoparticles will form.
-
Storage: Store the SLN dispersion in a suitable container at a controlled temperature.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general methodology for assessing the skin permeation of topical formulations.[4][7]
Apparatus and Materials:
-
Franz diffusion cells
-
Full-thickness skin (e.g., human or animal)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C
-
Syringes and needles for sampling
-
Analytical method for quantification of this compound (e.g., HPLC)
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sample onto the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Equilibration: Equilibrate the skin in the Franz cell with the receptor medium for a period of time (e.g., 30 minutes) to ensure temperature and hydration stability. The receptor chamber should be maintained at 32°C to mimic skin surface temperature.
-
Application of Formulation: Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm of the receptor compartment. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for the concentration of this compound using a validated analytical method like HPLC.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of the skin (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This protocol outlines a common method for evaluating the antioxidant capacity of formulations.[2]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test formulations (dissolved or dispersed in a suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol (or other suitable solvent)
-
96-well microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol at a concentration of approximately 0.1 mM. The solution should have a deep violet color.
-
Sample Preparation: Prepare a series of dilutions of the test formulations and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample or standard solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
This assay provides a simple in vitro method to screen for anti-inflammatory activity.[8]
Materials:
-
Bovine serum albumin (BSA) solution (e.g., 5% w/v)
-
Test formulations
-
Phosphate buffered saline (PBS, pH 6.3)
-
Positive control (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing the test formulation at different concentrations, the BSA solution, and PBS. A control group without the test formulation and a positive control group with diclofenac sodium should also be prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induction of Denaturation: Induce protein denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100 Where Abs_sample is the absorbance of the test sample and Abs_control is the absorbance of the control.
Stability Testing of Topical Formulations
Stability testing is crucial to ensure the quality, safety, and efficacy of the formulation throughout its shelf life. The protocol should be designed based on the International Council for Harmonisation (ICH) guidelines.[9][10]
Parameters to Evaluate:
-
Physicochemical Properties:
-
Appearance, color, and odor
-
pH
-
Viscosity
-
Particle size and Polydispersity Index (PDI) for nanoformulations
-
Zeta potential for nanoformulations
-
-
Assay of this compound: Quantification of the active ingredient to assess its chemical stability.
-
Entrapment Efficiency (for nanoformulations): To evaluate the retention of this compound within the nanocarriers over time.
-
Microbial Contamination: To ensure the formulation remains free from microbial growth.
Storage Conditions (as per ICH guidelines):
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Sample Preparation: Prepare a sufficient number of batches of the final formulation in the intended final packaging.
-
Initial Analysis (Time 0): Perform a complete analysis of all the specified parameters on the initial samples.
-
Storage: Store the samples at the specified long-term and accelerated stability conditions.
-
Periodic Testing: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples from each storage condition and perform the full set of analyses.
-
Data Evaluation: Analyze the data for any significant changes in the evaluated parameters over time. The results will be used to establish the shelf life and appropriate storage conditions for the product.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound is crucial for its rational drug development. The following diagrams illustrate key signaling pathways involved in its anti-inflammatory and antioxidant effects, as well as a typical workflow for formulation development.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Ultradeformable Liposomes with Fatty Acids for Enhanced Dermal this compound Delivery [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Anti-aging formulation of this compound-loaded ethosomes and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of solid lipid nanoparticles produced with carnauba wax for this compound oral delivery | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bioavailability Studies of Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies to determine the bioavailability of rosmarinic acid (RA). The protocols outlined below are compiled from established methodologies and are intended to ensure robust and reproducible results.
Introduction
This compound, a naturally occurring polyphenolic compound found in numerous Lamiaceae species, has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its therapeutic potential is closely linked to its bioavailability, which has been reported to be relatively low.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of RA is therefore critical for its development as a therapeutic agent. These protocols provide a framework for conducting preclinical in vivo studies in rodent models to elucidate the pharmacokinetic profile of this compound.
Experimental Design Overview
A typical in vivo bioavailability study for this compound involves the administration of RA to animal models, followed by the collection of biological samples at various time points for the quantification of RA and its metabolites. The general workflow is as follows:
References
- 1. A Comprehensive Review of this compound: From Phytochemistry to Pharmacology and Its New Insight | MDPI [mdpi.com]
- 2. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation [mdpi.com]
- 3. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28237G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Rosmarinic Acid Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of rosmarinic acid in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is generally considered to have low aqueous solubility, which can pose challenges for in vitro studies requiring specific concentrations. Its water solubility has been reported to be approximately 5.869 mg/mL.[1][2]
Q2: Why is my this compound not dissolving in aqueous buffer?
Several factors can contribute to the poor dissolution of this compound in aqueous buffers:
-
Low intrinsic solubility: As mentioned, this compound has limited solubility in water.
-
pH of the buffer: The pH of the solution can significantly impact the solubility of this compound, which is an acidic compound.
-
Temperature: Solubility can be influenced by temperature, although this is not always the most practical parameter to adjust in cell culture experiments.
-
Purity of the compound: Impurities in the this compound sample could potentially affect its solubility.
Q3: Can I use organic solvents to prepare a stock solution of this compound?
Yes, preparing a concentrated stock solution in an organic solvent is a common and effective method. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3][4] The solubility in these solvents is reported to be at least 25 mg/mL.[3] Specifically, the solubility is approximately 35 mg/mL in ethanol and DMF, and around 25 mg/mL in DMSO.[4]
Q4: What is the recommended procedure for preparing a this compound stock solution?
It is recommended to dissolve the this compound in an organic solvent like DMSO or ethanol to create a high-concentration stock solution.[3][4] This stock solution can then be diluted into your aqueous experimental buffer or cell culture medium to the desired final concentration.[3] Ensure the final concentration of the organic solvent is low enough to not affect the cells, as organic solvents can have physiological effects.[3]
Q5: How can I improve the aqueous solubility of this compound without using organic solvents?
Several methods can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the carboxylic acid and phenolic hydroxyl groups of this compound, forming a more soluble salt. The solubility of this compound in PBS (pH 7.2) is at least 15 mg/mL.[3][4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[1][2][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) have been shown to be particularly effective.[1][2]
-
Use of Co-solvents: Water-miscible organic solvents, or co-solvents, can be used in small quantities in the final aqueous solution to improve solubility.[6]
Troubleshooting Guides
Issue 1: Precipitation Observed After Diluting Stock Solution in Aqueous Media
Possible Causes:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may have exceeded its solubility limit, even with the presence of a small amount of organic solvent from the stock solution.
-
pH Shift: The pH of the final medium may not be optimal for maintaining the solubility of this compound.
-
Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, may interact with this compound, leading to precipitation.[7][8][9]
Solutions:
-
Reduce Final Concentration: Try working with a lower final concentration of this compound.
-
Optimize pH: Adjust the pH of your final medium to be slightly alkaline (e.g., pH 7.2-7.4) to enhance solubility.
-
Increase Co-solvent Percentage (with caution): Slightly increase the percentage of the organic co-solvent in the final solution. However, it is crucial to first perform a vehicle control experiment to ensure the solvent concentration is not toxic to your cells.
-
Utilize Cyclodextrins: Prepare a complex of this compound with a suitable cyclodextrin before adding it to the aqueous medium.
Issue 2: Inconsistent Experimental Results
Possible Causes:
-
Incomplete Dissolution: If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and may vary between experiments.
-
Degradation of this compound: Aqueous solutions of this compound may not be stable over long periods. It is not recommended to store aqueous solutions for more than one day.[3]
Solutions:
-
Ensure Complete Dissolution: Visually inspect your solution to ensure there are no visible particles. Gentle warming or vortexing can aid dissolution.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Store Stock Solutions Properly: Stock solutions of this compound in organic solvents are generally stable for at least six months when stored at -20°C.[3]
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility of this compound using different cyclodextrins.
| Method | Solubilizing Agent | Initial Solubility of this compound (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference |
| Complexation | Hydroxypropyl-α-cyclodextrin (HP-α-CD) | 5.869 | 113.027 | ~19 | [1][2] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5.869 | 179.840 | ~31 | [1][2] |
| Complexation | Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) | 5.869 | 194.354 | ~33 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., 25 mg/mL).[3][4]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to six months.[3]
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation
Objective: To prepare an aqueous solution of this compound with enhanced solubility through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
The resulting clear solution is a stock of the this compound-cyclodextrin complex, which can be further diluted for in vitro experiments.
Visualizations
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Caption: this compound's modulation of NF-κB and PI3K/Akt signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound in in vitro studies.
Caption: Workflow for preparing this compound for in vitro experiments.
Logical Relationship
This diagram shows the logical relationship between the problem (poor solubility) and the potential solutions.
References
- 1. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. cellculturedish.com [cellculturedish.com]
Stability of rosmarinic acid in solution under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of rosmarinic acid in solution under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent recovery of this compound | Degradation due to acidic pH. | Maintain a pH above 4. For optimal stability, a slightly acidic to neutral pH (5-7) is recommended for short-term storage, while a slightly alkaline pH (7.5) has shown high stability. |
| Exposure to high temperatures. | Avoid heating solutions containing this compound above 60°C for extended periods. For long-term storage, refrigeration (4°C) or freezing (-10°C or lower) is advisable. | |
| Use of an inappropriate solvent. | This compound is most unstable in aqueous solutions. For greater stability, use methanol or a hydroetholic solution (e.g., 70% ethanol).[1] | |
| Photo-isomerization. | Protect solutions from direct light to prevent the isomerization of trans-rosmarinic acid to cis-rosmarinic acid. Use amber vials or cover containers with aluminum foil. | |
| Precipitation of this compound | Exceeding solubility limit. | Verify the solubility of this compound in your chosen solvent at the experimental temperature. Consider gentle warming or sonication to aid dissolution, but be mindful of potential degradation at higher temperatures. |
| Change in pH affecting solubility. | Ensure the pH of your solution is maintained within a range where this compound remains soluble. | |
| Shift in HPLC retention time | Isomerization of this compound. | As mentioned, light exposure can cause isomerization. If you observe a new, closely eluting peak, it may be the cis-isomer. Confirm by comparing with a standard if available. |
| Mobile phase inconsistency. | Ensure your HPLC mobile phase is prepared accurately and consistently. Small variations in pH or solvent composition can affect retention times. | |
| Column degradation. | If retention times consistently shift, consider flushing or replacing your HPLC column. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: The stability of this compound is significantly pH-dependent. It is highly unstable in acidic conditions, with over 50% degradation reported at a pH of 2.5.[2][3][4][5] Conversely, it is almost completely stable in a slightly alkaline medium of pH 7.5.[2][3][4][5] Therefore, for short-term experiments and storage, a pH in the neutral to slightly alkaline range is recommended.
Q2: There are conflicting reports on the stability of this compound at alkaline pH. Can you clarify?
A2: While some literature suggests a general negative effect of alkaline pH on the stability of polyphenols, specific studies on this compound have demonstrated high stability at a slightly alkaline pH of 7.5.[6][7] It is possible that the term "alkaline" in the general context refers to more strongly basic conditions, which may indeed promote degradation. For experimental purposes, maintaining a pH around 7.5 has been shown to be safe for this compound's stability.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures generally accelerate the degradation of this compound.[6][7] However, at 37°C, its stability is not significantly affected.[2][3][4][5] One study indicated that up to 40°C, no significant changes were observed over 13 days.[8] Another study showed that at temperatures up to 60°C, the remaining percentage of this compound in various solvents was greater than 95%.[1] For prolonged heating, especially in aqueous solutions, degradation is more pronounced.[1]
Q4: What are the primary degradation products of this compound?
A4: In aqueous solutions, the main degradation pathways are hydrolysis of the ester bond, double-bond addition reactions, and oxidation.[1] This leads to the formation of major degradation products such as salvianic acid A, caffeic acid, and protocatechuic aldehyde.[1] Under the influence of light, photo-isomerization can occur, leading to the formation of cis-rosmarinic acid.[8]
Q5: Which solvent is best for dissolving and storing this compound?
A5: this compound is most unstable in water.[1] It exhibits greater stability in methanol and hydroethanolic solutions.[9] Therefore, for applications where water is not a requirement, methanol is a suitable solvent for enhancing stability.[1]
Quantitative Data Summary
The following tables summarize the stability of this compound under different pH and temperature conditions based on available literature.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time | Remaining this compound (%) | Reference(s) |
| 2.5 | 37 | 30 min | < 50% | [2],[3],[4],[5] |
| 7.5 | 37 | Not specified | Almost 100% | [2],[3],[4],[5] |
Table 2: Effect of Temperature on this compound Stability in Different Solvents
| Temperature (°C) | Solvent | Heating Time | Remaining this compound (%) | Reference(s) |
| ≤ 60 | Water, 70% Ethanol, Methanol | Not specified | > 95% | [1] |
| Not specified | Water | 4 hours | Significantly reduced | [1] |
| Not specified | 70% Ethanol | 4 hours | Significantly reduced | [1] |
| Not specified | Methanol | 4 hours | Unchanged | [1] |
| -10 to 40 | Ethanolic solution | 13 days | No significant change | [8] |
Experimental Protocols
Protocol 1: In Vitro Stability Testing of this compound at Different pH
This protocol is adapted from studies investigating the gastrointestinal stability of this compound.[4]
1. Preparation of this compound Stock Solution:
-
Dissolve pure this compound in a suitable solvent (e.g., methanol or a 70% ethanol solution) to a known concentration (e.g., 1 mg/mL).
2. pH Adjustment:
-
Prepare buffer solutions at the desired pH levels (e.g., pH 2.5 and pH 7.5).
-
For a simulated gastric environment, use a buffer at pH 2.5.
-
For a simulated intestinal environment, use a buffer at pH 7.5.
-
Add a specific volume of the this compound stock solution to each buffer to achieve the final desired concentration.
3. Incubation:
-
Incubate the solutions at a controlled temperature, for example, 37°C, to mimic physiological conditions.
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
4. Sample Analysis:
-
Immediately after collection, stop any potential further degradation by adding a quenching agent or by freezing the sample.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC-DAD or HPLC-MS method.
Protocol 2: HPLC-DAD Quantification of this compound
This is a general protocol for the quantification of this compound.
1. HPLC System and Conditions:
-
Column: C18 reversed-phase column.
-
Elution: A gradient or isocratic elution can be used. For example, an isocratic elution with a defined ratio of mobile phase A and B.
-
Injection Volume: 10-20 µL.
2. Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
3. Sample Measurement:
-
Inject the experimental samples.
-
Determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the standard curve.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Degradation pathways of this compound in solution.
References
- 1. chinjmap.com [chinjmap.com]
- 2. [PDF] Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes. | Semantic Scholar [semanticscholar.org]
- 3. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
Degradation products of rosmarinic acid upon exposure to light and air
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the degradation of rosmarinic acid upon exposure to light and air.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound when exposed to light and air?
When dissolved in a solution and exposed to light, the most commonly reported degradation product of trans-rosmarinic acid is its geometric isomer, cis-rosmarinic acid.[1][2] This isomerization can occur within a few hours, particularly in protic solvents like ethanol and methanol.[1][2]
Under oxidative stress, which is accelerated by light and air, this compound can also undergo further degradation. One identified pathway involves the formation of an unstable quinone derivative. This intermediate can then cleave to form other products, including caffeic acid.
Q2: My this compound solution is degrading much faster than expected. What are the likely causes?
Several factors can accelerate the degradation of this compound in solution:
-
Solvent Choice: Protic solvents (e.g., ethanol, methanol, water) facilitate faster isomerization to the cis-form compared to aprotic solvents.[1][2]
-
Temperature: Higher temperatures increase the rate of degradation.[3]
-
Light Exposure: Direct exposure to daylight or artificial light sources that emit UV radiation will significantly promote photodegradation.[3][4]
-
pH: The stability of this compound can be influenced by the pH of the solution.
Q3: I am not observing any degradation of my solid this compound sample. Is this normal?
Yes, this is expected. Solid trans-rosmarinic acid is significantly more stable than when it is in solution.[1][2] Studies have shown it to be stable for extended periods (e.g., up to three months) even when exposed to daylight and varying temperatures in its solid state.[1]
Q4: What is the best way to store this compound solutions to minimize degradation?
To minimize degradation, this compound solutions should be:
-
Stored in amber vials or wrapped in aluminum foil to protect from light.
-
Kept at low temperatures (e.g., 4°C or -10°C).
-
Prepared fresh before use whenever possible.
-
If long-term storage in solution is necessary, consider using an aprotic solvent, though solubility may be a limiting factor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation products detected | - Insufficient exposure time to light/air.- Inappropriate solvent used (e.g., aprotic solvent slowing down isomerization).- Low sensitivity of the analytical method. | - Increase the duration of light and air exposure.- Use a protic solvent like ethanol or methanol to accelerate degradation.- Optimize your analytical method (e.g., HPLC-MS) for higher sensitivity. |
| Poor separation of trans- and cis-rosmarinic acid peaks in HPLC | - Inadequate mobile phase composition.- Unsuitable column.- Improper flow rate or column temperature. | - Optimize the gradient or isocratic mobile phase. A common mobile phase includes water with an acidifier (e.g., formic or acetic acid) and a polar organic solvent (e.g., methanol or acetonitrile).- Ensure you are using a C18 column or another suitable reverse-phase column.- Adjust the flow rate and column temperature to improve resolution. |
| Multiple unknown peaks in the chromatogram | - Presence of impurities in the initial this compound sample.- Formation of various oxidative degradation products.- Interaction with other components in a complex sample (e.g., plant extract). | - Analyze a blank (solvent only) and an unstressed sample to identify initial impurities.- Use HPLC-MS/MS to identify the mass and fragmentation patterns of the unknown peaks to elucidate their structures.- If working with an extract, consider a purification step for the this compound fraction before the degradation study. |
| Inconsistent degradation rates between experiments | - Variability in light intensity or wavelength.- Fluctuations in temperature.- Inconsistent air exposure (e.g., sealed vs. unsealed vials). | - Use a calibrated light source with controlled intensity and spectral output.- Conduct experiments in a temperature-controlled environment.- Standardize the sample container and closure to ensure consistent air exposure. |
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Solution Under Different Conditions
| Solvent | Temperature | Light Condition | Observation | Reference |
| Ethanol | 40°C | Light Exposure | Significant degradation | [3] |
| Ethanol | Room Temp | Light Exposure | Moderate degradation | [3] |
| Ethanol | 4°C | Dark | Fairly stable | [5] |
| Ethanol | -10°C | Dark | Fairly stable | [5] |
| Hydroethanolic Solution | Not specified | Not specified | More stable than in aqueous solution | [3] |
| Aqueous Solution | Not specified | Not specified | Less stable than in hydroethanolic solution | [3] |
Table 2: Degradation of this compound Over Time in Herbal Medicinal Products (Accelerated Study)
| Product Batch | Initial Concentration (mg/mL) | Concentration at 4 Months (mg/mL) | % Remaining | Reference |
| PTb | Not specified | 0.18 | 79.6% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound in solution.
-
Preparation of this compound Solution:
-
Accurately weigh a known amount of high-purity trans-rosmarinic acid.
-
Dissolve it in a suitable solvent (e.g., HPLC-grade ethanol) to a final concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Photolytic Degradation:
-
Transfer the solution to clear glass vials.
-
Expose the vials to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).
-
Simultaneously, prepare a control sample by wrapping a vial of the same solution in aluminum foil and placing it alongside the exposed samples.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature and protected from light.
-
Prepare a control sample without hydrogen peroxide.
-
-
-
Time Points:
-
Collect aliquots from the stressed and control samples at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Immediately after collection, dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: HPLC-UV Analysis of this compound and Its Degradation Products
This protocol provides a starting point for an HPLC method to separate and quantify this compound and its primary degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (v/v).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds. An example gradient is provided in the Graphviz diagram below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C - 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for this compound degradation studies.
References
- 1. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation study of carnosic acid, carnosol, this compound, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Rosmarinic Acid in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of low oral bioavailability of rosmarinic acid (RA) in animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the typically reported oral bioavailability of unmodified this compound in rats?
The absolute oral bioavailability of unmodified this compound in rats is consistently reported to be very low, generally ranging from 0.91% to 4.13%.[1][2][3][4][5] This poor bioavailability is a significant hurdle for its development as an oral therapeutic agent.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
The low oral bioavailability of RA is attributed to several factors, including its poor water solubility, extensive first-pass metabolism in the liver, and rapid elimination from the body.[3][4][6] It is also subject to degradation in the gastrointestinal tract.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound in animal models?
Current research highlights three main strategies:
-
Nanoformulations: Encapsulating RA in nanoparticles, such as PEGylated nanoparticles or phospholipid complexes (phytosomes), can protect it from degradation and enhance its absorption.[7][8][9][10][11]
-
Chemical Modification: Esterification of RA, particularly with short-chain alkyls (C1-C4), has been shown to significantly increase its oral bioavailability.[3][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): While not as extensively studied for RA specifically, SEDDS are a well-established method for improving the oral bioavailability of poorly soluble compounds.
Q4: Are there any known signaling pathways affected by enhanced delivery of this compound?
Yes, studies have shown that this compound can modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation. Enhanced bioavailability may lead to more pronounced effects on these pathways. Some of the identified pathways include:
-
Nrf2/ARE Pathway: RA can activate this pathway, which is crucial for antioxidant defense.[13][14]
-
PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can be modulated by RA.[15]
-
AMPKα/Smad3 Pathway: RA has been shown to attenuate cardiac fibrosis by activating this pathway.[16]
Troubleshooting Guides
Issue 1: Inconsistent Bioavailability Results Between Animals
| Potential Cause | Troubleshooting Steps |
| Improper Oral Gavage Technique | Ensure consistent and correct placement of the gavage needle to avoid accidental administration into the lungs, which can lead to respiratory distress and affect absorption.[17][18][19] Consider alternative, less stressful oral administration methods if possible.[20] |
| Variability in Animal Fasting Times | Standardize the fasting period for all animals before oral administration, as the presence of food can significantly impact the absorption of RA formulations. A 12-hour fasting period is commonly used.[2] |
| Instability of the this compound Formulation | Assess the stability of your RA formulation (e.g., nanoformulation, ester) in the vehicle used for administration. Perform stability studies under relevant conditions (e.g., temperature, pH) to ensure the integrity of the formulation until the time of administration. |
| Individual Differences in Animal Metabolism | While some inter-individual variability is expected, significant deviations may warrant an investigation into the health status of the animals. Ensure all animals are healthy and within a similar age and weight range. |
Issue 2: Low Yield or Poor Quality of Nanoformulations
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters (e.g., ratio of RA to carrier) | Systematically vary the ratio of this compound to the nanoparticle components (e.g., phospholipid, polymer) to find the optimal encapsulation efficiency and particle characteristics. |
| Inadequate Mixing or Sonication | Ensure thorough and consistent mixing or sonication during the preparation of nanoformulations to achieve uniform particle size and distribution. |
| Issues with Solvent Evaporation | For methods involving solvent evaporation, ensure complete removal of the organic solvent, as residual solvent can affect the stability and safety of the formulation.[8] |
| Aggregation of Nanoparticles | Monitor the zeta potential of your nanoparticle suspension. A zeta potential of at least ±30 mV is generally considered indicative of good colloidal stability. If aggregation is an issue, consider surface modification with stabilizers like PEG.[7][9] |
Issue 3: Difficulties in LC-MS/MS Analysis of this compound in Plasma
| Potential Cause | Troubleshooting Steps |
| Poor Extraction Recovery from Plasma | Optimize the plasma sample preparation method. Liquid-liquid extraction with ethyl acetate is a commonly used and effective method for extracting RA from plasma.[21][22] Ensure the pH of the sample is adjusted appropriately to maximize the extraction efficiency of the acidic RA. |
| Matrix Effects Affecting Ionization | Employ a suitable internal standard to compensate for matrix effects. Develop and validate the LC-MS/MS method according to regulatory guidelines, including assessments of selectivity, linearity, precision, and accuracy.[2] |
| Instability of this compound in Plasma Samples | Process and store plasma samples appropriately to prevent the degradation of RA. Storage at -20°C or lower is recommended until analysis.[3] |
Comparative Data on Bioavailability Enhancement Strategies
The following tables summarize the quantitative data from various animal studies that have successfully enhanced the oral bioavailability of this compound.
Table 1: Oral Bioavailability of Unmodified this compound in Rats
| Dosage (mg/kg) | Absolute Bioavailability (%) | Reference |
| 12.5 | 1.69 | [4][5] |
| 25 | 1.28 | [4][5] |
| 50 | 0.91 | [4][5] |
| 50 | 4.13 | [1] |
Table 2: Enhancement of this compound Oral Bioavailability in Rats Using Different Formulations
| Formulation Strategy | Key Pharmacokinetic Parameter Improvement | Reference |
| Esterification (Butyl Ester) | ~6.7-fold increase in absolute bioavailability (10.52%) compared to unmodified RA (1.57%). | [3] |
| Esterification (Ethyl Ester) | ~6.1-fold increase in absolute bioavailability (9.65%) compared to unmodified RA (1.57%). | [3] |
| Phospholipid Complex | 1.2-fold increase in relative bioavailability compared to unformulated RA. | [10] |
| Phospholipid Complex in Oil Solution | 2.9-fold increase in relative bioavailability compared to unformulated RA. | [10] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex (RA-PC)
This protocol is based on the solvent evaporation method.[8][11]
Materials:
-
This compound (RA)
-
Phospholipid (e.g., phosphatidylcholine)
-
Anhydrous methanol
-
Trichloromethane
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound and the phospholipid in anhydrous methanol at a molar ratio of 1:1.5. Ensure complete dissolution, using sonication if necessary. The final concentration of RA should be approximately 2.5 mg/mL.
-
Remove the methanol using a rotary evaporator at 45°C until a dry film is formed.
-
Redissolve the resulting mixture in trichloromethane to obtain a solution of the RA-PC.
-
Centrifuge the solution at 5000 rpm for 10 minutes to pellet any uncomplexed, free RA.
-
Carefully collect the supernatant containing the RA-PC.
-
Dry the supernatant under reduced pressure at room temperature for 24 hours to remove any residual solvent.
-
The resulting solid is the RA-PC, which can then be characterized and used for in vivo studies.
Protocol 2: Synthesis of PEGylated this compound Nanoparticles (RANPs)
This protocol describes a one-step synthesis process for self-assembling PEGylated RA nanoparticles.[7][9]
Materials:
-
This compound (RA)
-
Amine-terminated polyethylene glycol (PEG-NH2)
-
Coupling agents (e.g., EDC, NHS)
-
Organic solvent (e.g., DMSO)
-
Dialysis membrane
Procedure:
-
Dissolve this compound in an appropriate organic solvent such as DMSO.
-
Add coupling agents (e.g., EDC and NHS) to activate the carboxylic acid group of RA.
-
Add the amine-terminated PEG to the reaction mixture. The molar ratio of RA to PEG-NH2 should be optimized for desired nanoparticle characteristics.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours) with continuous stirring.
-
After the reaction, dialyze the mixture against deionized water for an extended period (e.g., 48 hours) using a dialysis membrane with an appropriate molecular weight cutoff to remove unreacted reagents and the organic solvent.
-
The resulting aqueous solution contains the self-assembled PEGylated RA nanoparticles.
-
Characterize the nanoparticles for size, zeta potential, and drug loading before use in animal studies.
Protocol 3: Pharmacokinetic Study of this compound Formulations in Rats
This protocol outlines a typical pharmacokinetic study design in rats.[2][3]
Animals:
-
Male Sprague-Dawley or Wistar rats (specific strain and weight should be consistent within a study).
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water before the experiment.
-
Divide the animals into groups, with each group receiving a different RA formulation or the control.
-
For oral administration, administer the RA formulation (e.g., unmodified RA, RA-PC, RANPs) as a single dose via oral gavage. The vehicle should be consistent across all groups (e.g., a suspension in 1% CMC-Na).
-
For intravenous administration (to determine absolute bioavailability), administer a solution of RA via the tail vein.
-
Collect blood samples (approximately 250 µL) from the orbital sinus or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 8,000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -20°C or lower until LC-MS/MS analysis.
-
Analyze the plasma concentrations of RA and its metabolites using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Calculate the absolute bioavailability using the formula: F(%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the oral bioavailability of this compound formulations in rats.
Caption: Simplified signaling pathway of this compound-mediated activation of the Nrf2/ARE axis.
Caption: this compound's activation of the PI3K/Akt signaling pathway, promoting cell survival.
References
- 1. Rapid determination of this compound and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28237G [pubs.rsc.org]
- 3. Short Chain (≤C4) Esterification Increases Bioavailability of this compound and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Journey of this compound as Biomedicine to Nano-Biomedicine for Treating Cancer: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating the Phospholipid Effect on the Bioaccessibility of this compound-Phospholipid Complex through a Dynamic Gastrointestinal in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles Derived from the Natural Antioxidant this compound Ameliorate Acute Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation, characterization, evaluation of this compound loaded phytophospholipid complex for improved antihypertensive and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short Chain (≤C4) Esterification Increases Bioavailability of this compound and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
- 16. This compound attenuates cardiac fibrosis following long-term pressure overload via AMPKα/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Prevalence of Reported Gavage Incidents in Repeated Dose Toxicity Studies Involving Rats Conducted Between 2004-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A sensitive LC-MS/MS-based bioanalytical method for quantification of salviaflaside and this compound in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of HPLC parameters for accurate rosmarinic acid quantification
Technical Support Center: Quantification of Rosmarinic Acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column used for this compound analysis?
A1: The most frequently used column for this compound separation is a reversed-phase C18 column.[1][2][3] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size, though other dimensions like 150 mm x 4.6 mm are also utilized effectively.[1][2]
Q2: What is a typical mobile phase composition for this compound quantification?
A2: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous solution.[2][3][4] The addition of an acid, such as formic acid, phosphoric acid, or acetic acid, is crucial to ensure sharp, symmetrical peaks by minimizing the ionization of this compound and residual silanol groups on the column.[4][5] Both isocratic and gradient elution methods are employed, with gradient elution being particularly useful for separating this compound from other phenolic compounds in complex samples.[4]
Q3: At what wavelength should I detect this compound?
A3: this compound has a strong UV absorbance, and the most commonly recommended wavelength for detection is 330 nm.[1][2][6] Other wavelengths such as 280 nm have also been used.[4][7]
Q4: How should I prepare my samples for analysis?
A4: A common sample preparation involves extracting the material with a methanol-water solution (e.g., 70% methanol) using ultrasonication for about 30 minutes.[1] Since this compound is susceptible to oxidation, adding antioxidants like ascorbic acid and EDTA during extraction can prevent degradation and lead to more accurate results.[8][9] After extraction, the sample should be centrifuged and the supernatant filtered through a 0.2 µm or 0.45 µm syringe filter before injection into the HPLC system.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Silanol interactions on the column. 2. Inappropriate mobile phase pH. | 1. Acidify the mobile phase with 0.1% formic or phosphoric acid to suppress silanol activity.[4] 2. Ensure the mobile phase pH is low enough to keep this compound in its protonated form.[5] |
| Poor Resolution / Overlapping Peaks | 1. Mobile phase is too strong or too weak. 2. Isocratic elution is insufficient for a complex sample. | 1. Adjust the organic-to-aqueous ratio of the mobile phase. The retention of this compound is significantly affected by the methanol or acetonitrile content.[4] 2. Develop a gradient elution method to effectively separate this compound from interfering compounds.[3][4] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure solvents are accurately measured and thoroughly mixed.[10] 2. Use a column oven to maintain a constant temperature (e.g., 25°C, 30°C, or 40°C).[1][2] 3. Use a guard column and flush the analytical column with a strong solvent after each batch. |
| High System Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Sample precipitation in the mobile phase. | 1. Filter all samples and mobile phases before use.[1][2] 2. If pressure is high, disconnect the column and flush the system to identify the source of the blockage. Reverse flush the column if recommended by the manufacturer.[10] 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[10] |
| Low Signal or No Peak | 1. Insufficient sample concentration. 2. Degradation of this compound. 3. Incorrect detection wavelength. | 1. Concentrate the sample extract or inject a larger volume. 2. Use fresh samples and consider adding antioxidants during extraction to prevent degradation.[8] 3. Verify the detector is set to an appropriate wavelength, such as 330 nm.[1] |
Experimental Protocols
Protocol 1: Standard Solution and Calibration Curve Preparation
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.[2][11]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase or a suitable solvent (e.g., 30% acetonitrile) to prepare a series of standard solutions with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1][2]
-
Calibration Curve: Inject each standard solution in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[12]
Protocol 2: HPLC Method Parameters
The following tables summarize typical starting parameters for HPLC analysis. These should be optimized for your specific instrument and sample matrix.
Table 1: HPLC System Parameters
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL[1] |
| Column Temperature | 30 °C[2][3] |
| Detection Wavelength | 330 nm[1][2] |
Table 2: Example Gradient Elution Program
| Time (min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile |
| 0 - 30 | 88 | 12 |
| 30 - 45 | 80 | 20 |
| 45 - 60 | 70 | 30 |
| This is an example based on a published method and may require optimization.[1] |
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Values Found in Literature |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery) | 90 - 110% | 91.12 - 100.46%[1] |
| Precision (RSD%) | ≤ 2% | Intra-day & Inter-day RSD% < 2% |
| LOD (µg/mL) | S/N ratio ≥ 3 | 1.6 µg/mL |
| LOQ (µg/mL) | S/N ratio ≥ 10 | 4.9 µg/mL |
Visualizations
References
- 1. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. bvchroma.com [bvchroma.com]
- 11. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita [archrazi.areeo.ac.ir]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor extraction yield of rosmarinic acid from herbal sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of rosmarinic acid from herbal sources.
Troubleshooting Guide
Issue 1: Low this compound Yield
You are experiencing lower than expected yields of this compound in your extract.
Possible Causes and Solutions:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is critical for efficient extraction. This compound is soluble in organic solvents like ethanol, methanol, and their aqueous mixtures.[1][2][3] Pure water is generally less effective.[3]
-
Incorrect Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-liquid ratio significantly impact yield.[1][3]
-
Recommendation: Optimize your extraction parameters. Refer to the tables below for recommended starting points based on the chosen extraction method. Longer extraction times do not always equate to higher yields and can sometimes lead to degradation.[6]
-
-
Degradation of this compound: this compound can degrade under certain conditions, leading to reduced yields.
-
High Temperatures: Prolonged exposure to high temperatures can cause thermal degradation.[6][7] For heat-reflux extraction, shorter extraction times are preferable.[5]
-
pH: Acidic conditions (low pH) can significantly decrease the stability of this compound.[8][9][10]
-
Light Exposure: Exposure to light can also contribute to the degradation of this compound.[7][11]
-
Recommendation: Conduct extractions at moderate temperatures where possible and protect your samples from light. If using an acidified solvent, consider the potential for degradation and optimize the acid concentration and exposure time.
-
-
Poor Quality of Raw Material: The concentration of this compound can vary significantly depending on the plant's origin, harvesting time, and drying method.[1]
-
Recommendation: Ensure you are using high-quality, properly dried plant material. Freeze-drying is often the most effective method for preserving bioactive compounds.[1]
-
Issue 2: Co-extraction of Impurities
Your extract contains a high level of impurities, complicating downstream processing.
Possible Causes and Solutions:
-
Non-selective Solvent: The solvent system may be co-extracting a wide range of compounds.
-
Recommendation: Employ a multi-step extraction or purification process. For example, a preliminary extraction with a non-polar solvent can remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound. Liquid-liquid extraction with a solvent like ethyl acetate can be used for purification.[12]
-
-
Complex Plant Matrix: The inherent complexity of the plant material leads to the co-extraction of various compounds.
-
Recommendation: Consider solid-phase extraction (SPE) for cleanup. Macroporous resins can be effective in selectively adsorbing and then eluting this compound, thereby separating it from other components.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While solubility is good in several organic solvents, aqueous ethanol, typically around 70%, is often cited as the most effective for achieving high yields of this compound from herbal sources.[3][4] The addition of a small amount of acid, such as HCl, to the ethanol-water mixture can further improve extraction efficiency.[4][5]
Q2: How do different extraction methods compare in terms of efficiency?
A2: The efficiency of extraction methods can vary depending on the plant material and specific parameters used. However, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) often provide higher yields in shorter times compared to conventional methods like maceration.[13][14] Heat reflux extraction is also very effective but requires careful control of temperature and time to prevent degradation.[3][5]
Q3: What are the optimal conditions for different extraction methods?
A3: Optimal conditions are dependent on the specific plant material and the desired outcome. The following table provides a summary of conditions reported in various studies.
Data Presentation
Table 1: Comparison of Optimal Conditions for Different this compound Extraction Methods
| Extraction Method | Plant Source | Optimal Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Reported Yield/Efficiency |
| Heat Reflux Extraction (HRE) | Perilla frutescens | 70% Ethanol | 80 | 24 h | 1:20 (g/mL) | 3.76 mg/g DW[3] |
| Maceration with Stirring (MACs) | Melissa officinalis | EtOH-H2O-HCl (70:29:1) | 25 | 120 min | Not Specified | High yield reported[4][5] |
| Ultrasound-Assisted Extraction (UAE) | Rosmarinus officinalis | 70% Aqueous Methanol | Not Specified | Not Specified | Not Specified | 45.55 µg/g[13] |
| Microwave-Assisted Extraction (MAE) | Rosmarinus officinalis | 70% Aqueous Ethanol | Not Specified | Not Specified | Not Specified | 48.09 µg/g[13] |
| Supercritical CO2 Extraction | Rosmarinus officinalis | CO2 with 15% Ethanol | 80 | Not Specified | Not Specified | 3.43 mg/g DM[15] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Ethanol | ~35 mg/mL[16] |
| DMSO | ~25 mg/mL[2][16] |
| Dimethylformamide (DMF) | ~25 mg/mL[16] |
| PBS (pH 7.2) | ~15 mg/mL[2][16] |
| Water | Slightly soluble[17] |
Experimental Protocols
Protocol 1: Heat Reflux Extraction of this compound
This protocol is based on a method described for the extraction from Perilla frutescens.[3]
Materials:
-
Dried and ground herbal material
-
70% Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, ground plant material and place it in a 250 mL round-bottom flask.
-
Add 200 mL of 70% ethanol to the flask (1:20 solid-to-liquid ratio).
-
Set up the reflux apparatus in a fume hood.
-
Heat the mixture to 80°C and maintain the reflux for the desired extraction time (e.g., 6 hours).
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract to separate the solid plant material from the liquid.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting aqueous extract can be used for further purification or analysis.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method suitable for the quantification of this compound.[18][19][20]
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the crude extract with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Key factors influencing the extraction yield of this compound.
References
- 1. The process of extracting this compound from rosemary extract. [greenskybio.com]
- 2. mpbio.com [mpbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Conventional and nonconventional extraction techniques for optimal extraction processes of this compound from six Lamiaceae plants as determined by HPLC-DAD measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation study of carnosic acid, carnosol, this compound, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. phcogj.com [phcogj.com]
- 19. phcogj.com [phcogj.com]
- 20. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize rosmarinic acid degradation during processing and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of rosmarinic acid (RA) during experimental processing and storage. Find answers to frequently asked questions and troubleshoot common stability issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to the degradation of this compound are elevated temperature, pH extremes (both acidic and alkaline), exposure to light, and the presence of oxygen.[1][2][3] The type of solvent used for dissolution and storage also plays a critical role in its stability.[1][4]
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures accelerate the degradation of this compound.[1][3] It is recommended to keep processing temperatures below 60°C and storage at low temperatures (e.g., -10°C or 4°C) to minimize degradation.[1][4]
Q3: What is the optimal pH range for maintaining this compound stability?
A3: this compound is susceptible to degradation in both acidic and alkaline conditions. Acidic environments (pH 2.5) have been shown to significantly decrease its stability.[5][6] While slightly alkaline conditions (pH 7.5) did not show a significant immediate effect in some studies, prolonged exposure or higher alkalinity can be detrimental.[1][5][6] Therefore, maintaining a pH close to neutral is advisable when possible, although acidification to pH 2-2.5 is a common step in some extraction protocols to precipitate impurities.[7][8]
Q4: What is the impact of light exposure on this compound?
A4: Exposure to light, particularly UV radiation, can cause photo-isomerization of the naturally occurring trans-rosmarinic acid to cis-rosmarinic acid, which is not naturally found in plants.[1] Light exposure can also contribute to the formation of unique degradation products.[2][3]
Q5: Which solvents are best for storing this compound solutions?
A5: this compound demonstrates better stability in hydroethanolic solutions compared to purely aqueous solutions.[1][9] Methanol has also been suggested as a suitable solvent for research purposes due to the higher stability of this compound observed in it compared to water and 70% ethanol.[4] In its solid, crystalline form, this compound is significantly more stable.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after extraction. | High temperatures during extraction; Inappropriate solvent; pH of the extraction medium. | Maintain extraction temperatures below 60°C.[4] Use a hydroethanolic solvent for better stability.[1][9] Optimize the pH of the extraction buffer, considering that while acidic conditions can aid in purification, they may also lead to degradation.[5][7] |
| Degradation of this compound in stored solutions. | Improper storage temperature; Exposure to light; Inappropriate solvent; Oxygen exposure. | Store solutions at low temperatures (-10°C or 4°C).[1] Protect solutions from light by using amber vials or storing them in the dark.[2] Use hydroethanolic or methanolic solutions instead of purely aqueous ones.[1][4] Consider purging solutions with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure. |
| Inconsistent results in bioactivity assays. | Degradation of this compound in the assay buffer; Isomerization due to light exposure during the experiment. | Ensure the pH of the assay buffer is compatible with this compound stability. If acidic conditions are necessary, minimize the incubation time.[5] Protect the experimental setup from direct light.[1] Prepare fresh solutions of this compound for each experiment. |
| Precipitate formation in aqueous solutions during storage. | Low solubility in water, especially at lower temperatures; pH-dependent solubility. | Use a hydroethanolic co-solvent to improve solubility and stability.[1] Adjust the pH carefully, as significant changes can affect both solubility and stability. |
Quantitative Data Summary
Table 1: Effect of Temperature and Solvent on this compound Stability
| Temperature | Solvent | Heating Time (hours) | Remaining this compound (%) | Reference |
| ≤60°C | Water | 4 | >95 | [4] |
| ≤60°C | 70% Ethanol | 4 | >95 | [4] |
| ≤60°C | Methanol | 4 | >95 (higher than water and 70% ethanol) | [4] |
| Not specified | Pure Ethanol | 24 (at -18°C) | 82.1 | [10] |
| Not specified | Pure Methanol | 24 (at -18°C) | 82.1 | [10] |
Table 2: Stability of this compound in Different pH Conditions
| pH | Incubation Time | Stability/Degradation | Reference |
| 2.5 | 30 minutes | >50% decrease in concentration | [5][6] |
| 7.5 | Not specified | Almost completely stable | [5] |
| Alkaline | Not specified | Negative effect on stability | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound with Minimized Degradation
This protocol is a generalized procedure based on common extraction methods.
-
Plant Material Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Filtration: Centrifuge the mixture and filter the supernatant to remove solid plant residues.
-
Acidification: Cool the extract and acidify to a pH of 2.0-2.5 with hydrochloric acid. This step helps to precipitate by-products.[7][8]
-
Purification:
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure at a bath temperature below 50°C.[8]
-
Storage: Store the resulting crude extract or purified this compound in a solid form, protected from light and at a low temperature.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a representative HPLC method for analyzing this compound.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 175 to 700 mg/L.[5]
-
Sample Preparation: Dissolve the extract or sample in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Quantification: Identify and quantify the this compound peak by comparing the retention time and peak area with those of the standards.[5]
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Stability of this compound and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation study of carnosic acid, carnosol, this compound, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Thermal Stability of this compound in Different Solvents and It's Degradation Products [chinjmap.com]
- 5. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4354035A - Process for isolating this compound from plants - Google Patents [patents.google.com]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
Improving the permeability of rosmarinic acid across biological membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the permeability of rosmarinic acid (RA) across biological membranes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the permeability of this compound?
This compound, a potent natural antioxidant, faces significant hurdles in clinical application due to its inherent physicochemical properties. The primary challenges are its low water solubility and poor membrane permeability.[1][2][3][4][5] This low permeability is partly attributed to its acidic nature and leads to limited oral bioavailability, as it is susceptible to degradation in the gastrointestinal tract.[1][3][5][6][7] These factors impede its efficacy and necessitate the use of advanced delivery systems to enhance its transport across biological barriers.
Q2: What are the most common strategies to improve the permeability of this compound?
Several strategies are employed to overcome the poor permeability of RA. These primarily involve encapsulation into nanocarriers or chemical modification. Common approaches include:
-
Lipid-Based Nanocarriers: Formulations like liposomes, ethosomes, and solid lipid nanoparticles (SLNs) encapsulate RA, protecting it from degradation and facilitating its transport across membranes.[6][8][9][10][11]
-
Polymeric Nanoparticles: Biodegradable polymers such as chitosan can be used to create nanoparticles that encapsulate RA, offering controlled release and improved stability.[12][13]
-
Ultradeformable Liposomes (ULs): These are specialized liposomes containing fatty acids (e.g., oleic acid) that enhance skin penetration.[14][15]
-
Cyclodextrins: These molecules can form inclusion complexes with RA, significantly increasing its solubility and, consequently, its permeability.[16][17]
-
Chemical Derivatization: Modifying the chemical structure of RA, for instance by creating quaternary phosphonium salts, can increase its ability to penetrate biological systems.[18]
Q3: How is the permeability of this compound assessed in vitro?
The most common in vitro model for predicting intestinal drug absorption is the Caco-2 cell monolayer assay.[19][20][21] These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[20] Permeability is quantified by measuring the apparent permeability coefficient (Papp), which describes the rate of flux of a compound across the cell monolayer.[20][22] Studies show that RA is often transported via paracellular passive diffusion.[19][21][23] For transdermal applications, ex vivo permeation studies using mouse or human skin mounted in Franz diffusion cells are standard.[8][24]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Cell Assays
-
Problem: The calculated Papp value for your this compound formulation is unexpectedly low, suggesting poor intestinal permeability.
-
Possible Causes & Solutions:
-
Inherent Poor Permeability: Unformulated RA has a naturally low Papp value (e.g., 0.2 ± 0.05 × 10−6 cm/s).[20][22] This is the baseline.
-
Metabolism in Caco-2 Cells: RA can be metabolized (e.g., glucuronidation/sulfation) by Caco-2 cells, which reduces the amount of parent compound detected in the basolateral chamber.[20][22][23]
-
Troubleshooting Step: Treat the samples from the basolateral chamber with β-glucuronidase/sulfatase enzymes before HPLC analysis. This deconjugation step will reveal the total amount of RA that crossed the monolayer, which can significantly increase the calculated Papp (e.g., from 0.2 × 10−6 to 0.9 × 10−6 cm/s).[20][22][23]
-
-
Formulation Instability: The nanocarrier may be unstable in the cell culture medium, leading to premature release or aggregation of RA.
-
Troubleshooting Step: Characterize the particle size and stability of your formulation in the experimental medium (e.g., HBSS) over the time course of the experiment.
-
-
Paracellular Transport Dominance: RA primarily crosses the Caco-2 monolayer via the paracellular route (between cells).[19][21] The tightness of the cell junctions, measured by Transepithelial Electrical Resistance (TEER), can affect permeability.
-
Troubleshooting Step: Ensure your Caco-2 monolayers have consistent TEER values within the optimal range for your experiments. Some studies suggest that modeling in vivo paracellular transport may require TEER values lower than 250 Ωcm².[25]
-
-
Issue 2: Low Entrapment Efficiency (%EE) in Nanoformulations
-
Problem: You are unable to achieve high entrapment efficiency of this compound in your lipid or polymeric nanoparticles.
-
Possible Causes & Solutions:
-
RA Concentration: Increasing the concentration of RA beyond a certain point can lead to a decrease in %EE as the carrier becomes saturated.[15]
-
Troubleshooting Step: Optimize the drug-to-lipid/polymer ratio. Create formulations with varying RA concentrations to find the optimal loading capacity. For example, in one study, the highest EE (9%) in ultradeformable liposomes was achieved at 16.64% RA of the lipid weight.[15]
-
-
Preparation Method: The method used to prepare the nanoparticles significantly impacts EE.
-
Troubleshooting Step: For liposomes, techniques like thin-film hydration followed by sonication or extrusion are common. For SLNs, hot homogenization is a standard method.[26] Ensure parameters like sonication time/amplitude or homogenization speed/pressure are optimized. One study on ethosomes found that an optimized formulation yielded a high entrapment of 55%.[8][24]
-
-
Lipid/Polymer Composition: The choice of lipids, surfactants, and polymers affects drug encapsulation.
-
Data Presentation
Table 1: Permeability of this compound (RA) Across Caco-2 Cell Monolayers
| Formulation/Compound | Concentration | Papp (apical to basolateral) (x 10-6 cm/s) | Key Finding |
|---|---|---|---|
| Pure RA | 10 µM | 0.2 ± 0.05 | Baseline permeability is low.[20][22] |
| Pure RA (with β-glucuronidase/sulfatase treatment) | 10 µM | 0.9 ± 0.2 | Permeability is significantly underestimated without accounting for metabolism.[20][22] |
| RA in Prunella vulgaris extract | Equivalent to 10 µM RA | 0.2 ± 0.05 | The plant matrix did not affect RA permeability.[20][22] |
| RA in Thunbergia laurifolia extract (250 µg/mL) | N/A | 4.68 ± 0.22 | Co-existing compounds in the extract may enhance permeability.[21][27] |
| RA in Thunbergia laurifolia extract (250 µg/mL with deconjugation) | N/A | 46.05 ± 1.15 | Demonstrates extensive conjugation during transport.[27] |
Table 2: Performance of Different this compound Nanoformulations for Dermal/Transdermal Delivery
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Transdermal Flux (µg/cm²/h) | Enhancement Ratio (ER) |
|---|---|---|---|---|---|
| Ethosomes (Optimized F3) | Phospholipid, Ethanol, RA | 138 ± 1.11 | 55 ± 1.80 | 2.12 ± 0.10 | Higher than RA solution and Liposomes.[8][24] |
| Liposomes | Phospholipid, RA | N/A | N/A | 1.15 ± 0.09 | Lower than Ethosomes.[8] |
| Ultradeformable Liposomes (ULs) | Phospholipid, RA | 50-60 | ~9 | N/A | 2.26 (vs. solution)[15] |
| ULs with 0.5% Oleic Acid | Phospholipid, Oleic Acid, RA | 50-60 | ~9 | N/A | 9.26 (vs. solution)[15] |
Table 3: Permeability Enhancement with Cyclodextrins (PAMPA Model)
| Formulation | pH | Papp (x 10-6 cm/s) | Fold Increase in Permeability |
|---|---|---|---|
| Pure RA | 4.5 | 0.069 ± 0.001 | - |
| RA–HP-γ-CD system | 4.5 | 0.109 ± 0.001 | ~1.6x[16][17] |
| Pure RA | 5.8 | 0.050 ± 0.001 | - |
| RA–HP-γ-CD system | 5.8 | 0.097 ± 0.001 | ~1.9x[16][17] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from methodologies described for assessing RA permeability.[20][21]
-
Cell Culture:
-
Monolayer Formation:
-
Seed Caco-2 cells onto Transwell polycarbonate membrane inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 19-21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are ready for transport studies when TEER values are stable and above 250 Ωcm².
-
Confirm integrity with a paracellular marker like Lucifer yellow.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).
-
Add the test solution (RA or RA formulation in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber, immediately replacing the volume with fresh HBSS.
-
-
Sample Analysis:
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: Preparation of RA-Loaded Ethosomes
This protocol is based on the optimized formulation described by Yücel et al.[8][24]
-
Preparation of Vesicles:
-
Dissolve 200 mg of phospholipid (e.g., soy phosphotidylcholine) and 10 mg of this compound in 4 mL of ethanol in a sealed vessel.
-
Heat the mixture to 30°C in a water bath.
-
-
Hydration:
-
In a separate vessel, heat 6 mL of distilled water to 30°C.
-
Add the water phase dropwise to the lipid/ethanol phase under constant stirring (e.g., 700 rpm) using a magnetic stirrer.
-
-
Size Reduction:
-
Continue stirring for an additional 5 minutes after the addition of water is complete.
-
To reduce particle size and obtain a homogenous suspension, sonicate the mixture using a probe sonicator.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine entrapment efficiency by separating the free drug from the ethosomes (e.g., by centrifugation) and quantifying the RA in the supernatant and/or the pellet via HPLC.
-
Visualizations
Caption: Strategies to overcome the low permeability of this compound.
Caption: General workflow for testing a new RA formulation's permeability.
Caption: Mechanism of nanocarrier-mediated delivery of this compound.
References
- 1. Journey of this compound as Biomedicine to Nano-Biomedicine for Treating Cancer: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound‐loaded electrospun nanofibers: In vitro release kinetic study and bioactivity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and In Vivo Evaluation of this compound-Loaded Transethosomes After Percutaneous Application on a Psoriasis Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety profile of solid lipid nanoparticles loaded with this compound for oral use: in vitro and animal approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety profile of solid lipid nanoparticles loaded with this compound for oral use: in vitro and animal approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-aging formulation of this compound-loaded ethosomes and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the protective role of solid lipid nanoparticles on this compound bioactivity during exposure to simulated gastrointestinal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Loaded Polymeric Nanoparticles Prepared by Low-Energy Nano-Emulsion Templating: Formulation, Biophysical Characterization, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Ultradeformable Liposomes with Fatty Acids for Enhanced Dermal this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of this compound [mdpi.com]
- 17. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Derivatization of this compound Enhances its in vitro Antitumor, Antimicrobial and Antiprotozoal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Permeability of this compound in Prunella vulgaris and Ursolic acid in Salvia officinalis Extracts across Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Permeability of this compound in Prunella vulgaris and ursolic acid in Salvia officinalis extracts across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of the Intestinal Permeability of this compound from Thunbergia laurifolia Leaf Water Extract in a Caco-2 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Development, characterization and nasal delivery of this compound-loaded solid lipid nanoparticles for the effective management of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evaluation of the Intestinal Permeability of this compound from Thunbergia laurifolia Leaf Water Extract in a Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzyme-Assisted Extraction of Rosmarinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzyme-assisted extraction of rosmarinic acid to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for enzyme-assisted extraction of this compound?
A1: The critical parameters to optimize for maximizing the yield of this compound include the choice of enzyme, enzyme concentration, extraction temperature, extraction time, and the water-to-sample ratio.[[“]] The pH of the extraction medium is also a crucial factor, as it directly affects enzyme activity.[[“]]
Q2: Which enzymes are most effective for extracting this compound?
A2: Cellulase A has been frequently identified as a highly effective enzyme for releasing this compound from plant matrices, particularly from rosemary and sage.[[“]][2][3][4][5] In some cases, a combination of enzymes, such as cellulase and protease (e.g., Protamex), can have a synergistic effect and improve extraction efficiency.[[“]] Pectinolytic enzymes can also be used as a pretreatment to enhance the extraction of phenolic compounds.[6][7]
Q3: What is the typical range for optimal enzyme concentration?
A3: The optimal enzyme concentration can vary depending on the plant material and the specific enzyme used. However, concentrations in the range of 2% to 4.5% (w/w) are commonly reported to achieve maximum extraction efficiency.[[“]] For instance, an enzyme concentration of 2.56% was found to be optimal for extracting this compound from rosemary leaves using Cellulase A.[2][3][4][5]
Q4: How do temperature and time affect the extraction yield?
A4: Extraction temperature and time are interdependent parameters. Generally, higher temperatures can enhance the extraction process, but excessively high temperatures risk the degradation of this compound and the enzyme itself.[[“]] Optimal temperatures are typically in the range of 36°C to 54°C.[[“]] Extraction times can vary from as short as 15 minutes to over 4.5 hours, with longer durations generally leading to a higher yield up to a certain point, after which the yield may plateau or even decrease.[[“]]
Q5: What is the recommended water-to-sample ratio?
A5: An optimal water-to-sample ratio is crucial for balancing solvent efficiency and practical handling. Ratios between 25 mL/g and 29 mL/g have been found to be effective for enzyme-assisted extractions.[[“]] For example, a ratio of 28.69 mL/g was determined as optimal for the aqueous enzyme-assisted extraction of this compound from rosemary.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Suboptimal enzyme selection.- Inappropriate enzyme concentration.- Non-ideal temperature or pH.- Insufficient extraction time.- Incorrect water-to-sample ratio. | - Screen different enzymes (e.g., cellulases, pectinases, proteases) or enzyme combinations.[[“]][6]- Optimize enzyme concentration, starting within the 2-4.5% (w/w) range.[[“]]- Adjust temperature to the optimal range for the chosen enzyme (typically 36-54°C).[[“]]- Optimize pH according to the enzyme's specifications (e.g., pH 4.0 for cellulase with perilla).[[“]]- Perform a time-course experiment to determine the optimal extraction duration.[[“]]- Optimize the water-to-sample ratio, testing within the 25-29 mL/g range.[[“]] |
| Inconsistent Results | - Inhomogeneous plant material.- Inaccurate measurement of enzyme or sample.- Fluctuations in temperature during extraction.- Incomplete enzyme inactivation after extraction. | - Ensure the plant material is finely and uniformly powdered.- Use calibrated analytical balances for precise measurements.- Use a temperature-controlled water bath or incubator for stable temperature.- Heat the extract after the desired extraction time to denature the enzyme and stop the reaction. |
| Enzyme Inactivation | - Extraction temperature is too high.- pH is outside the optimal range for the enzyme. | - Lower the extraction temperature to the recommended range for the specific enzyme.[[“]]- Buffer the extraction medium to the optimal pH for the enzyme.[[“]] |
| Difficulty in Downstream Processing | - High viscosity of the extract due to the release of cellular components. | - Consider a two-step extraction process where an initial extraction with a different solvent is followed by enzyme treatment.- Use of clarifying agents or centrifugation to remove interfering substances. |
| Degradation of this compound | - Prolonged exposure to high temperatures.- Exposure to light or oxidative conditions. | - Minimize extraction time at elevated temperatures.[[“]]- Protect the extract from light and consider adding antioxidants if compatible with the downstream application. |
Data Presentation
Table 1: Optimal Conditions for Enzyme-Assisted Extraction of this compound from Various Plant Sources
| Plant Source | Enzyme(s) | Enzyme Conc. (%) | Temperature (°C) | Time (h) | Water:Sample (mL/g) | pH | Yield (mg/g) |
| Rosemary | Cellulase A | 2.56 | 36.6 | 4.63 | 28.69 | - | 13.97[[“]][2][3][4] |
| Sage (S. officinalis) | Cellulase A + Protamex | 4.49 | 54.3 | 2 | 25.76 | - | 28.23[[“]] |
| Perilla | Cellulase | 2 | 50 | 0.25 | - | 4.0 | -[[“]] |
Note: The yield can vary significantly based on the plant material's origin, harvest time, and pre-treatment.
Experimental Protocols
Protocol 1: Screening of Enzymes for this compound Extraction
-
Sample Preparation: Dry the plant material (e.g., rosemary leaves) at 40°C and grind it into a fine powder.
-
Enzyme Solutions: Prepare solutions of different enzymes (e.g., Cellulase A, Bromelain, Papain, Pectinase) in an appropriate buffer or distilled water at a specified concentration (e.g., 2% w/v).
-
Extraction:
-
Weigh 1 g of the powdered plant material into separate flasks.
-
Add 20 mL of each enzyme solution to the respective flasks.
-
Incubate the flasks in a shaking water bath at a constant temperature (e.g., 37°C) for a fixed duration (e.g., 2 hours).
-
-
Enzyme Inactivation: After incubation, heat the mixture at 90-100°C for 5-10 minutes to denature the enzymes.
-
Sample Analysis:
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using High-Performance Liquid Chromatography (HPLC).
-
-
Control: Perform a control experiment using the same conditions but without the addition of any enzyme.
Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)
-
Experimental Design: Use a statistical software package to set up a Box-Behnken design (BBD) or Central Composite Design (CCD) to investigate the effects of multiple independent variables. The typical variables to optimize are:
-
Temperature (°C)
-
Time (h)
-
Enzyme Concentration (%)
-
Water-to-Sample Ratio (mL/g)
-
-
Extraction Runs: Perform the extraction experiments according to the experimental design matrix generated by the software.
-
Analysis: Quantify the this compound yield for each experimental run using HPLC.
-
Modeling and Optimization:
-
Fit the experimental data to a second-order polynomial model.
-
Analyze the model's statistical significance and the effect of each parameter and their interactions on the yield.
-
Use the model to determine the optimal conditions for maximizing this compound extraction.
-
-
Verification: Conduct an experiment under the predicted optimal conditions to validate the model.
Visualizations
Caption: Workflow for Enzyme-Assisted Extraction of this compound.
References
- 1. consensus.app [consensus.app]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of aqueous enzyme-as... preview & related info | Mendeley [mendeley.com]
- 5. researchgate.net [researchgate.net]
- 6. Conventional and Enzyme-Assisted Extraction of Rosemary Leaves (Rosmarinus officinalis L.): Toward a Greener Approach to High Added-Value Extracts | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Challenges in the clinical translation of rosmarinic acid's therapeutic effects
Welcome to the technical support center for researchers working with rosmarinic acid (RA). This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during the experimental phase of translating RA's therapeutic effects into clinical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers face when working with this compound, from basic solubility problems to complex bioactivity assays.
Question 1: I'm having trouble dissolving this compound in my aqueous buffer for cell culture experiments. What am I doing wrong?
Answer: This is a very common issue. This compound has poor water solubility.[1][2] While its solubility in PBS (pH 7.2) is around 15 mg/mL, preparing concentrated stock solutions in aqueous media is not recommended.[3][4]
Troubleshooting Steps:
-
Use an Organic Solvent for Stock Solutions: Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[3][4] RA is soluble up to at least 25 mg/mL in these solvents.[3]
-
Store Properly: Aliquot your organic stock solution and store it at -20°C. In these conditions, it should be stable for at least six months.[3]
-
Dilute Freshly: For your experiment, perform the final dilution of the organic stock into your aqueous buffer or cell culture medium immediately before use.
-
Control for Solvent Effects: Ensure the final concentration of the organic solvent in your experiment is insignificant, as even low concentrations can have physiological effects on cells.[3] Always include a vehicle control (medium + same final concentration of the solvent) in your experimental design.
-
Avoid Storing Aqueous Solutions: Do not store RA in aqueous solutions for more than one day, as it is prone to degradation.[3][4]
Question 2: My experimental results are inconsistent. One day I see a strong antioxidant effect, the next day it's much weaker. What could be the cause?
Answer: The instability of this compound is likely the primary cause of inconsistent results. RA is susceptible to degradation by several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Key Stability Concerns:
-
pH: Stability is significantly reduced in acidic environments (pH < 4).[5]
-
Solvent: RA is more stable in hydroethanolic or methanolic solutions than in purely aqueous solutions.[6][7][8]
-
Temperature & Light: Higher temperatures and exposure to light can accelerate degradation and cause trans-to-cis isomerization, with the cis-isomer being an unnatural form.[9][6]
Question 3: I'm not observing the expected therapeutic effects in my animal model after oral administration. Why might this be?
Answer: This is the core challenge in the clinical translation of this compound. Its therapeutic potential is severely hampered by very low oral bioavailability.[1][10][11]
Key Pharmacokinetic Hurdles:
-
Low Bioavailability: Studies in rats show an absolute oral bioavailability of only 0.91% to 1.69%.[10][12][13]
-
Rapid Metabolism: After oral administration, RA is quickly and extensively metabolized through hydrolysis, glucuronidation, and sulfation.[10] The parent compound is found at very low levels in plasma.
-
Poor Permeability: The inherent physicochemical properties of RA limit its permeation across biological membranes.[1][2]
To overcome this, you may need to explore advanced formulation strategies designed to protect RA from degradation and enhance its absorption.
Quantitative Data Summary
The following tables provide key quantitative data to inform your experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | ~5.87 mg/mL | [14] |
| PBS (pH 7.2) | ≥ 15 mg/mL | [3][4] |
| Ethanol | ≥ 25-35 mg/mL | [3][4] |
| DMSO | ≥ 25 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~35 mg/mL | [4] |
| Water with HP-γ-Cyclodextrin | ~194 mg/mL |[14] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dosage | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | Absolute Bioavailability (%) | Reference(s) |
|---|---|---|---|---|---|
| 12.5 mg/kg | 215.29 | 8.33 | 332.34 | 1.69% | [12][13] |
| 25 mg/kg | 468.53 | 18.33 | 308.26 | 1.28% | [12][13] |
| 50 mg/kg | 790.96 | 13.33 | 295.32 | 0.91% |[12][13] |
Table 3: Stability of this compound Under Different Conditions
| Condition | Stability/Outcome | Reference(s) |
|---|---|---|
| Acidic Medium (pH 2.5) | >50% degradation | [5] |
| Neutral Medium (pH 7.5) | No significant degradation | [5] |
| Temperature (37°C) | No significant degradation | [5] |
| Elevated Temperature (>60°C) | Significant degradation in aqueous solutions | [6] |
| Storage in Aqueous Solution | Not recommended for >1 day | [3][4] |
| Storage in Organic Solvent (-20°C) | Stable for at least 6 months |[3] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Caption: Key signaling pathways modulated by this compound.[10][15][16][17][18][19][20]
Experimental Protocols
This section provides standardized methodologies for common experiments involving this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is adapted from methods used for quantifying RA in plant extracts and biological samples.[21][22]
Objective: To accurately determine the concentration of this compound in a prepared sample.
Materials:
-
HPLC system with DAD or UV detector
-
C18 column (e.g., 150 mm × 4.6 mm, 5 µm)
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Phosphoric acid
-
Ultrapure water
-
Sample extract (e.g., from plant material or plasma)
-
Antioxidants (Ascorbic acid, EDTA) for sample preparation[21]
Procedure:
-
Sample Preparation (crucial for stability):
-
Accurately weigh the sample (e.g., 0.5 g of powdered plant material).
-
Extract with a methanol/water solution (e.g., 70:30 v/v) containing antioxidants to prevent degradation.[21]
-
Use ultrasonication for 20-30 minutes at a controlled temperature (e.g., 45°C).[21]
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid (or Phosphoric Acid) in water.[21][22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Gradient: A step or linear gradient is typically used. Example: Start with 88% A / 12% B, then ramp to a higher organic phase concentration to elute the compound.[22]
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard (e.g., 1 to 100 µg/mL).
-
Run the standards and samples on the HPLC system.
-
Calculate the concentration of RA in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: In Vitro Gastrointestinal Stability Assay
This protocol simulates the digestion process to assess the stability of this compound in different formulations.[5]
Objective: To determine the percentage of this compound that remains intact after exposure to simulated gastric and intestinal fluids.
Materials:
-
This compound (pure or formulated)
-
Pepsin solution (for gastric phase)
-
Pancreatin and bile salts solution (for intestinal phase)
-
HCl and NaHCO₃ for pH adjustment
-
Shaking water bath or incubator set to 37°C
-
HPLC system for analysis (see Protocol 1)
Procedure:
-
Gastric Phase Simulation:
-
Dissolve a known concentration of this compound in simulated gastric fluid (or appropriate buffer) and adjust the pH to ~2.5 with HCl.
-
Add pepsin solution.
-
Incubate at 37°C for a set period (e.g., 30-120 minutes) with constant shaking.
-
Take an aliquot at the end of the incubation period for HPLC analysis.
-
-
Intestinal Phase Simulation:
-
Take the remaining solution from the gastric phase and adjust the pH to ~7.5 with NaHCO₃.
-
Add a solution of pancreatin and bile salts.
-
Incubate at 37°C for a set period (e.g., 2-4 hours) with constant shaking.
-
Take a final aliquot for HPLC analysis.
-
-
Analysis:
-
Quantify the concentration of intact this compound in the aliquots from each phase using the HPLC protocol.
-
Calculate the stability rate as a percentage of the initial concentration.
-
Note: Pure RA shows significantly higher stability than RA within plant extracts, likely due to interactions with other matrix components.[5]
-
Protocol 3: General Workflow for Formulating RA Nanoparticles
This diagram outlines a general workflow for developing nanoformulations to enhance RA's bioavailability, based on common nano-emulsion and nanoprecipitation techniques.[23][24]
Caption: General experimental workflow for preparing this compound-loaded polymeric nanoparticles.
References
- 1. Journey of this compound as Biomedicine to Nano-Biomedicine for Treating Cancer: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journey of this compound as Biomedicine to Nano-Biomedicine for Treating Cancer: Current Strategies and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinjmap.com [chinjmap.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability of this compound and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Formulation, characterization, evaluation of this compound loaded phytophospholipid complex for improved antihypertensive and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28237G [pubs.rsc.org]
- 13. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
- 17. Therapeutic Potential and Mechanisms of this compound and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of this compound: A Comprehensive Review [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]
- 21. scielo.br [scielo.br]
- 22. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound-Loaded Polymeric Nanoparticles Prepared by Low-Energy Nano-Emulsion Templating: Formulation, Biophysical Characterization, and In Vitro Studies [mdpi.com]
Mitigating interference in antioxidant activity assays of rosmarinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference in antioxidant activity assays of rosmarinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure the antioxidant activity of this compound?
A1: The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays. Each of these methods is based on a different chemical principle and can provide complementary information about the antioxidant capacity of this compound.
Q2: What are the primary mechanisms of this compound's antioxidant activity?
A2: this compound exerts its antioxidant effects through several mechanisms:
-
Free radical scavenging: It can directly neutralize a variety of reactive oxygen species (ROS).[1][2]
-
Metal ion chelation: this compound can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in reactions that generate highly reactive hydroxyl radicals.[1][3]
-
Modulation of antioxidant enzymes: It can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][2]
Q3: What are common interfering substances in antioxidant assays of plant extracts containing this compound?
A3: When analyzing plant extracts, several substances can interfere with antioxidant assays, leading to inaccurate results. These include:
-
Sugars (e.g., fructose, glucose): Can react with assay reagents, particularly in assays involving heating, leading to an overestimation of antioxidant activity.
-
Ascorbic acid (Vitamin C): A potent antioxidant that can contribute to the total antioxidant capacity, potentially masking the specific activity of this compound.[4]
-
Other phenolic compounds: Plant extracts contain a complex mixture of phenolics (e.g., flavonoids, other phenolic acids) that also possess antioxidant activity.
-
Pigments (e.g., chlorophylls, carotenoids): Can interfere with spectrophotometric measurements by absorbing light at the same wavelength as the assay's chromogen.
-
Reducing agents (e.g., sulfites, some amino acids): Can directly react with the assay reagents, leading to false-positive results.[5][6]
-
Metal ions: The presence of metal ions in the sample can affect the stability of the antioxidant, potentially leading to an underestimation of its properties.[1][7]
Q4: How does pH affect the antioxidant activity of this compound in these assays?
A4: The pH of the reaction medium can significantly influence the antioxidant activity of this compound. For instance, the synergistic antioxidant effect of this compound with α-tocopherol is strongest at pH 7 and decreases at lower pH values.[7][8] The ionization state of this compound's hydroxyl groups, which is pH-dependent, affects its ability to donate hydrogen atoms and chelate metals.
Q5: Can the solvent used for extraction affect the measured antioxidant activity?
A5: Yes, the choice of solvent is critical. The polarity of the solvent affects the efficiency of this compound extraction and can also influence the reaction kinetics in the assay. For example, hydro-alcoholic mixtures are often effective for extracting phenolic compounds.[9][10][11] Methanol has been shown to be effective for extracting this compound itself.[9]
Troubleshooting Guides
Issue 1: Overestimation of Antioxidant Activity in DPPH Assay
| Possible Cause | Troubleshooting Steps |
| Interference from Sugars | 1. Sample Pre-treatment: Use Solid Phase Extraction (SPE) with a C18 cartridge to separate polar sugars from the less polar this compound. 2. Solvent Extraction: Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate to isolate this compound from water-soluble sugars.[12] 3. Correction Factor: If sugar concentration is known, a blank with the same sugar concentration can be run to determine its contribution to the absorbance change. |
| Presence of other reducing agents (e.g., ascorbic acid) | 1. Enzymatic Treatment: Use ascorbate oxidase to specifically degrade ascorbic acid in the sample before the assay.[4] 2. Chromatographic Separation: Use HPLC to quantify this compound and other major antioxidants separately to understand their individual contributions. |
| Color Interference from Sample | 1. Sample Dilution: Dilute the sample to a concentration where the intrinsic color is minimized but the antioxidant activity is still detectable. 2. Use of a suitable blank: The blank should contain the sample extract without the DPPH reagent to subtract the background absorbance. |
Issue 2: Inconsistent or Lower-than-Expected Results in FRAP Assay
| Possible Cause | Troubleshooting Steps |
| Slow Reaction Kinetics of this compound | 1. Increase Incubation Time: this compound may react slowly with the FRAP reagent. Increase the incubation time and take multiple readings to ensure the reaction has reached completion. 2. Optimize Temperature: Ensure the incubation is performed at the recommended temperature (typically 37°C) to facilitate the reaction.[13] |
| Precipitation of the Chromophore | 1. Proper Reagent Preparation: Ensure the FRAP reagent is freshly prepared and that the pH is correctly adjusted to 3.6.[14] 2. Check for Incompatible Solvents: High concentrations of certain organic solvents in the sample may cause the TPTZ-Fe(II) complex to precipitate. Ensure the final solvent concentration in the reaction mixture is compatible with the assay. |
| Interference from Chelating Agents | 1. Consider the Chemistry: Be aware that compounds with strong metal-chelating properties might interfere with the formation of the Fe(II)-TPTZ complex. This is an inherent limitation of the assay. |
Issue 3: Underestimation of Antioxidant Activity in ORAC Assay
| Possible Cause | Troubleshooting Steps |
| Autoxidation of this compound due to Metal Ions | 1. Use a Chelating Agent: Add a chelating agent like EDTA to the reaction mixture to bind any trace metal ions in the sample, preventing the autoxidation of this compound.[1][7] |
| Quenching of Fluorescein Probe | 1. Run a Control: Test the sample extract with the fluorescein probe in the absence of the AAPH radical generator to check for any intrinsic quenching effects. If quenching is observed, the data may need to be corrected. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a series of concentrations of this compound standard and the sample extract in methanol.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add 100 µL of the sample or standard solution.
-
Add 100 µL of the DPPH solution and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank is prepared with 100 µL of methanol and 100 µL of the DPPH solution. A control for sample color is prepared with 100 µL of the sample and 100 µL of methanol.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - (A_sample - A_sample_blank)) / A_blank] * 100
-
The results can be expressed as IC₅₀ (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[15]
-
-
Sample Loading:
-
Dissolve the crude plant extract in a suitable solvent (e.g., 50% ethanol).
-
Load an appropriate volume of the sample solution onto the conditioned cartridge.
-
-
Washing (to remove interferences):
-
Wash the cartridge with a polar solvent, such as deionized water or a low percentage of methanol in water (e.g., 15% ethanol), to elute polar interfering compounds like sugars.[15]
-
-
Elution of this compound:
-
Analysis:
-
The collected eluate can then be used for the antioxidant activity assays.
-
Quantitative Data Summary
Table 1: Effect of Interfering Substances on DPPH Assay of a Standard Plant Extract
| Interfering Substance | Concentration | Apparent Antioxidant Activity (% Increase) |
| Fructose | 10 mg/mL | 15% |
| Glucose | 10 mg/mL | 12% |
| Ascorbic Acid | 10 µg/mL | 45% |
| Gallic Acid | 10 µg/mL | 30% |
Note: Data are hypothetical and for illustrative purposes to demonstrate potential magnitudes of interference.
Table 2: Comparison of Antioxidant Activity of Purified this compound (RA) in Different Assays
| Assay | IC₅₀ / EC₅₀ of RA (µg/mL) | Trolox Equivalent (µM TE/mg) |
| DPPH | 10.5 | 1850 |
| ABTS | 5.2 | 3700 |
| FRAP | - | 2500 (µM Fe(II)/mg) |
| ORAC | - | 4200 |
Note: Values are representative and can vary based on specific experimental conditions.
Visualizations
Caption: Workflow for the DPPH antioxidant activity assay.
Caption: Troubleshooting logic for inaccurate antioxidant assay results.
Caption: Antioxidant mechanisms of this compound.
References
- 1. Reexamination of the ORAC assay: effect of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. mdpi.com [mdpi.com]
- 6. The Selective Separation of Carnosic Acid and this compound by Solid-Phase Extraction and Liquid–Liquid Extraction: A Comparative Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polyphenol - Wikipedia [en.wikipedia.org]
- 14. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Studying the Neurological Effects of Rosmarinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to investigate the neurological effects of rosmarinic acid (RA).
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used to study the neuroprotective effects of this compound?
A1: this compound's neuroprotective properties have been investigated in a variety of animal models of neurological disorders.[1] Commonly used models include:
-
Alzheimer's Disease (AD): Amyloid-beta (Aβ) injection models in mice are used to mimic AD pathology.[2][3] Transgenic models like the G93A-SOD1 mouse are also employed for studying related neurodegenerative processes.[4][5]
-
Parkinson's Disease (PD): The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model is frequently used to replicate PD-like neurodegeneration.[6][7][8] 6-hydroxydopamine (6-OHDA)-lesioned rat models are also utilized.[6]
-
Ischemic Stroke: The transient middle cerebral artery occlusion (tMCAO) model in rats is a standard for inducing ischemic brain injury.[9]
-
Amyotrophic Lateral Sclerosis (ALS): The G93A-SOD1 transgenic mouse model is a common model for studying ALS.[4][5]
-
Neuroinflammation: Lipopolysaccharide (LPS)-induced neuroinflammation models in rats are used to study the anti-inflammatory effects of compounds.[10][11]
-
Epilepsy: Pilocarpine-induced status epilepticus in mice is a model for studying seizure activity.[12]
Q2: What is the recommended dosage and route of administration for this compound in rodent models?
A2: The optimal dosage and administration route of this compound can vary depending on the animal model and the specific neurological condition being studied. However, some general observations from published studies can provide guidance. Oral gavage and intraperitoneal (i.p.) injection are the most common routes of administration. Dosages in animal models have ranged from 1 to 500 mg/kg.[13][14] It is crucial to conduct dose-response studies to determine the most effective dose for your specific experimental paradigm. For instance, in some anxiety models, a U-shaped dose-response has been observed, with a 2 mg/kg dose showing the most significant effects.[13][15][16]
Q3: What are the known mechanisms of action for this compound's neurological effects?
A3: this compound exerts its neurological effects through multiple mechanisms, primarily attributed to its antioxidant and anti-inflammatory properties.[6][7] Key signaling pathways and mechanisms include:
-
Antioxidant Effects: RA enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[9][17][18] It can also upregulate the Nrf2/HO-1 pathway, a critical antioxidant response element.[9]
-
Anti-inflammatory Effects: RA can attenuate neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][19] This is partly achieved by suppressing the HMGB1/TLR4/NF-κB signaling pathway.[8]
-
Anti-apoptotic Effects: this compound has been shown to protect neurons from apoptosis by modulating the expression of Bcl-2 and Bax proteins and reducing the number of TUNEL-positive cells.[9][20]
-
Neurotransmitter System Modulation: In models of Parkinson's disease, RA has been shown to increase dopaminergic signaling.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or lack of behavioral improvement in this compound-treated animals.
-
Possible Cause 1: Suboptimal Dosage.
-
Possible Cause 2: Poor Bioavailability.
-
Solution: this compound has been reported to have poor absolute bioavailability after oral administration in rats.[21][22] Consider alternative routes of administration, such as intraperitoneal injection, which may lead to more consistent systemic exposure. Encapsulation of RA in nanoparticles is another strategy that has been explored to improve its penetration across the blood-brain barrier.[23]
-
-
Possible Cause 3: Timing of Administration.
-
Solution: The therapeutic window for RA may be critical. In some studies, RA is administered prior to the induction of the neurological insult (pre-treatment), while in others, it is given after (post-treatment). The timing of administration should be carefully considered based on the specific aims of your study (e.g., prevention vs. treatment).
-
-
Possible Cause 4: Choice of Vehicle.
-
Solution: The vehicle used to dissolve or suspend this compound can impact its solubility and absorption. Ensure the vehicle is appropriate and does not have any confounding behavioral effects. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of dimethyl sulfoxide (DMSO) in saline. Always include a vehicle-treated control group in your experimental design.
-
Problem 2: High variability in biochemical or histological readouts.
-
Possible Cause 1: Inconsistent Tissue Collection and Processing.
-
Solution: Standardize your tissue collection and processing procedures. Ensure that brain regions of interest are dissected consistently across all animals. For biochemical assays, process the tissue promptly or flash-freeze and store it at -80°C to prevent degradation of target molecules.
-
-
Possible Cause 2: Inter-animal Variability.
-
Solution: Increase the number of animals per group to enhance statistical power and account for biological variability. Ensure that animals are age- and weight-matched at the start of the experiment.
-
-
Possible Cause 3: Assay Sensitivity.
-
Solution: Verify the sensitivity and specificity of your assays. For techniques like Western blotting or immunohistochemistry, ensure that your antibodies are validated for the species and target of interest. Run appropriate positive and negative controls.
-
Quantitative Data Summary
Table 1: Dosages and Administration Routes of this compound in Rodent Models
| Neurological Condition | Animal Model | Dosage | Route of Administration | Reference |
| Parkinson's Disease | MPTP-induced mice | 20 mg/kg | Oral gavage | [7] |
| Amyotrophic Lateral Sclerosis | G93A-SOD1 transgenic mice | 30 or 400 mg/kg/day | Oral | [4][5] |
| Epilepsy | Pilocarpine-induced SE in mice | 30 mg/kg | Oral | [12] |
| Glioblastoma | C6 glioma cell implantation in rats | 5, 10, and 20 mg/kg | Intraperitoneal | [17] |
| Alzheimer's Disease | Aβ₁₋₄₂ injection in mice | 16 mg/kg | Not specified | [2][3] |
| Neuroinflammation | LPS-induced in rats | 25 and 50 mg/kg | Intraperitoneal | [10] |
| Autistic-like Behaviors | Maternal separation in mice | 1, 2, and 4 mg/kg | Not specified | [19][24] |
| Conditioned Fear Stress | Mice | 0.25-4 mg/kg | Intraperitoneal | [16] |
| Physiological Aging | Aged C57Bl/6 mice | 500 mg/kg | In drinking water | [14] |
Table 2: Effects of this compound on Key Biochemical Markers
| Neurological Model | Key Biomarker | Effect of this compound | Reference |
| Ischemic Stroke (tMCAO) | SOD activity | Increased | [9] |
| Ischemic Stroke (tMCAO) | MDA levels | Decreased | [9] |
| Glioblastoma | p53 and p21 mRNAs | Increased | [17] |
| Glioblastoma | Caspase-3 | Elevated | [17] |
| Parkinson's Disease (MPTP) | Dopaminergic signaling | Increased | [6][7] |
| Neuroinflammation (LPS) | TNF-α, IL-1β, IL-6 | Decreased | [10] |
| Autistic-like Behaviors | Nitrite level | Reduced | [19][24] |
Experimental Protocols
Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice are commonly used.
-
Grouping: Mice are divided into control, MPTP-only, and MPTP + this compound groups.[6][7]
-
This compound Administration: RA (e.g., 20 mg/kg) or vehicle is administered orally by gavage for a specified period (e.g., 14 days) one hour before MPTP or saline injection.[7]
-
MPTP Induction: MPTP is administered intraperitoneally (e.g., 30 mg/kg) once a day for five consecutive days.[7]
-
Behavioral Testing: Behavioral assessments, such as the pole test and rotarod test, are performed to evaluate motor function.[25]
-
Neurochemical and Histological Analysis: Brains are collected for analysis of dopaminergic neuron survival (e.g., tyrosine hydroxylase immunohistochemistry) and levels of dopamine and its metabolites in the striatum.[8]
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats
-
Animals: Male Wistar rats are often used.
-
Grouping: Rats are divided into control, LPS-only, and LPS + this compound groups.[10]
-
This compound Administration: RA (e.g., 25 or 50 mg/kg) is administered intraperitoneally 30 minutes before LPS injection and then daily for a set period (e.g., seven days).[10]
-
LPS Induction: Neuroinflammation is induced by a single intracerebroventricular injection of LPS (e.g., 50 µg/20 µL).[10]
-
Cognitive Assessment: Cognitive function is assessed using tests like the Y-maze.[10]
-
Biochemical Analysis: The hippocampus and prefrontal cortex are collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of oxidative stress (MDA, NOx, SOD).[10]
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for animal studies.
Caption: Troubleshooting decision tree for experiments.
References
- 1. Effects of this compound on nervous system disorders: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ursolic acid and this compound ameliorate alterations in hippocampal neurogenesis and social memory induced by amyloid beta in mouse model of Alzheimer’s disease [frontiersin.org]
- 3. Ursolic acid and this compound ameliorate alterations in hippocampal neurogenesis and social memory induced by amyloid beta in mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Alleviates Neurological Symptoms in the G93A-SOD1 Transgenic Mouse Model of Amyotrophic Lateral Sclerosis [en-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and behavioral effects of this compound treatment in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates inflammatory responses through inhibiting HMGB1/TLR4/NF-κB signaling pathway in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates lipopolysaccharide-induced neuroinflammation and cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial Effects of this compound In Vitro and In Vivo Models of Epileptiform Activity Induced by Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. restorativemedicine.org [restorativemedicine.org]
- 14. This compound Improves Cognitive Abilities and Glucose Metabolism in Aged C57Bl/6N Mice While Disrupting Lipid Profile in Young Adults in a Sex-Dependent Fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The chemoprotective hormetic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of this compound on Cell Proliferation, Oxidative Stress, and Apoptosis Pathways in an Animal Model of Induced Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Protects the Testes of Rats against Cell Phone and Ultra-high Frequency Waves Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protective effects of this compound against autistic-like behaviors in a mouse model of maternal separation stress: behavioral and molecular amendments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Behavioral and Molecular Analysis of Antioxidative Potential of this compound Against Methamphetamine-induced Augmentation of Casp3a mRNA in the Zebrafish Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | this compound Inhibits Mitochondrial Damage by Alleviating Unfolded Protein Response [frontiersin.org]
Validation & Comparative
A Comparative Guide to HPLC Methods for Rosmarinic Acid Analysis in Plant Extracts
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like rosmarinic acid in plant extracts is crucial for quality control and efficacy studies. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods, alongside alternative analytical techniques, supported by experimental data to aid in method selection and development.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method is critical for achieving accurate and reproducible results. Below is a summary of various validated methods, highlighting key chromatographic parameters and validation data. Reversed-phase chromatography using a C18 stationary phase is the most common approach for this compound analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Zorbax Eclipse Plus C18 (4.6x150mm, 5µm)[1] | ACE, HL, C18 column (4.6×250 mm, 5µm) | Zorbax SB-C18 column (4.6 mm × 250 mm, 5 μm)[2] | C18 reversed-phase column[3] |
| Mobile Phase | Isocratic: 30% acetonitrile and 0.1% v/v formic acid[1] | Gradient: 0.085% H₃PO₄ and acetonitrile | Gradient: Methanol (A) and 0.6% acetic acid (B)[2] | Isocratic: Methanol-water-orthophosphoric acid (95:5:1)[3] |
| Flow Rate | 0.5 mL/min[1][4] | 1 mL/min | 1 mL/min[2] | Not Specified |
| Detection Wavelength | 330 nm[1][4][5] | 330 nm | ELSD[2] | 254 nm[3] |
| Linearity (R²) | 0.9933[1][4] | 0.9995 (72-110 µg/mL) | ≥ 0.991[2] | Not Specified |
| Accuracy (% Recovery) | 101.00 ± 6.43%[1][4] | 103.38-106.47% | 95.5% and 100.8%[2] | Not Specified |
| Precision (% RSD) | 6.36%[1][4] | <2% (Intra-day and inter-day) | <3.1% (Intra- and inter-day)[2] | Not Specified |
| LOD | Not Specified | 1.6 µg/mL | 1.3 to 8.6 μg/mL[2] | Not Specified |
| LOQ | Not Specified | 4.9 µg/mL | 4.3 to 28.8 μg/mL[2] | Not Specified |
Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of this compound.
-
LC-MS/MS: This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when very low concentrations of this compound are expected.
-
Spectrophotometry: A simpler and more cost-effective method, spectrophotometry can be used for the determination of this compound. One approach involves the complexation of this compound with Zr⁴⁺ ions, with maximum absorbance at 362 nm.[6] However, this method may be less specific than chromatographic techniques.
-
HPLC with Evaporative Light Scattering Detection (ELSD): This technique can be used for the simultaneous determination of this compound along with other non-chromophoric compounds in plant extracts.[2]
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results. Below are protocols for sample preparation and HPLC analysis based on the cited literature.
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This method is effective for extracting this compound from various plant materials.[1]
-
Sample Grinding: Dry the plant material and grind it into a fine powder.
-
Solvent Addition: Suspend the powdered sample in a suitable solvent (e.g., methanol) in a ratio of 1:10 (sample to solvent).[1]
-
Ultrasonication: Place the mixture in an ultrasonic bath at 50°C for 50 minutes to facilitate the extraction of this compound.[1]
-
Filtration and Evaporation: Filter the extract to remove solid plant material. The supernatant is then evaporated using a water bath to obtain a concentrated extract.[1]
-
Sample Dilution: Before injection into the HPLC system, the extract is diluted with the mobile phase and filtered through a 0.45 µm membrane filter.[1]
HPLC Method 1: Isocratic Analysis
This method provides a relatively fast and simple analysis of this compound.[1]
-
Column: Zorbax Eclipse Plus C18 (4.6x150mm, 5µm).[1]
-
Mobile Phase: A mixture of 30% acetonitrile and 0.1% v/v formic acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: UV detection at 330 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
Run Time: Approximately 15 minutes.[1]
HPLC Method 2: Gradient Analysis
A gradient elution can be beneficial for separating this compound from other components in complex extracts.
-
Column: ACE, HL, C18 column (4.6×250 mm, 5µm).
-
Mobile Phase: A gradient of 0.085% phosphoric acid and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 330 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
Run Time: Approximately 34 minutes.
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of this compound in plant extracts, from sample preparation to data analysis.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. phcogj.com [phcogj.com]
- 2. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-Effective HPLC Method for Identification of this compound in Methanol Extract of Ocimum Basilicum [jonuns.com]
- 4. phcogj.com [phcogj.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Properties of Rosmarinic Acid and Carnosic Acid
For Researchers, Scientists, and Drug Development Professionals
Rosmarinic acid and carnosic acid, two potent polyphenolic compounds predominantly found in herbs of the Lamiaceae family, such as rosemary and sage, have garnered significant attention for their neuroprotective capabilities. Both compounds exhibit a remarkable ability to counteract various pathological processes implicated in neurodegenerative diseases. This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, to aid researchers and drug development professionals in their exploration of these natural compounds as potential therapeutic agents.
Core Neuroprotective Mechanisms: A Head-to-Head Comparison
This compound and carnosic acid share common neuroprotective mechanisms, primarily centered around their potent antioxidant and anti-inflammatory properties. However, they also exhibit unique activities and potencies in modulating specific cellular pathways.
Antioxidant Activity: Both compounds are excellent scavengers of free radicals. Carnosic acid has been shown to possess high radical-scavenging activity.[1][2] Their antioxidant effects are attributed to their chemical structures, which allow them to donate hydrogen atoms to neutralize free radicals.[3] Furthermore, carnosic acid is a potent activator of the Keap1/Nrf2 transcriptional pathway, a critical cellular defense mechanism against oxidative stress.[4][5][6][7][8][9][10] This activation leads to the upregulation of a suite of antioxidant and cytoprotective enzymes.[4][8][9] this compound also upregulates the Nrf2 pathway, contributing to its antioxidant and anti-apoptotic properties against ischemic stroke.[11]
Anti-inflammatory Effects: Both compounds demonstrate significant anti-inflammatory activity. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12][13][14] this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][14][15] Carnosic acid also modulates inflammatory pathways, including the inhibition of COX-2 and MAPK pathways.[9][16]
Modulation of Signaling Pathways: Beyond Nrf2 and NF-κB, both compounds influence other critical signaling pathways involved in neuronal survival and death. Carnosic acid has been shown to activate the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[3][4][17] this compound also appears to exert its neuroprotective effects in ischemic stroke via the PI3K/Akt signaling pathway, which in turn upregulates Nrf2 and heme oxygenase-1 (HO-1) expression.[11]
Anti-Apoptotic Effects: Both molecules can protect neurons from programmed cell death (apoptosis). Carnosic acid has been demonstrated to reduce apoptosis by modulating the expression of Bcl-2 family proteins, inhibiting caspase activation, and preventing mitochondrial dysfunction.[4][12][13] this compound also exhibits anti-apoptotic effects by upregulating Bcl-2 and downregulating Bax expression.[11] A comparative study in cerebellar granule neurons (CGNs) revealed that carnosic acid uniquely protected against caspase-dependent apoptosis.[3][18]
Inhibition of Amyloid-β Aggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. This compound has been shown to effectively inhibit the aggregation of Aβ peptides and destabilize pre-formed fibrils.[19][20][21][22][23] Carnosic acid has also been reported to prevent Aβ-induced neurotoxicity.[9][16]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies, providing a direct comparison of the neuroprotective efficacy of this compound and carnosic acid.
| Parameter | This compound | Carnosic Acid | Cell/Animal Model | Reference |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging (IC50) | Higher IC50 (lower activity) | Lower IC50 (higher activity) | Chemical Assay | [1][2] |
| Reduction of Protein Carbonyls | Significant reduction (P < 0.001) | Significant reduction (P < 0.05) | SAMP8 mice hippocampus | [24][25] |
| Neuroprotection against Ischemia/Hypoxia | ||||
| Reduction in Infarct Volume | 20 and 40 mg/kg doses effective | Reduced by 52% | Mouse model of MCAO | [11][13] |
| Protection against Oxidative Stress | ||||
| Protection against H2O2-induced cell death | Protective | Protective | Neuronal cell lines | [26][27] |
| Anti-inflammatory Activity | ||||
| Inhibition of NO production | Effective | Effective | Activated microglia | [3][13] |
| Anti-Apoptotic Activity | ||||
| Protection against caspase-dependent apoptosis | No protection | Significant protection | Cerebellar Granule Neurons | [3][18] |
| Inhibition of Aβ Aggregation | Potent inhibitor | Inhibits Aβ-induced neurotoxicity | In vitro and cell-based assays | [9][16][19][21][22] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Nrf2 Activation Assay
Objective: To determine the ability of this compound or carnosic acid to activate the Nrf2 antioxidant response pathway.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or PC12h cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or carnosic acid for a specified duration (e.g., 6-48 hours).
-
Western Blot Analysis:
-
Nuclear and cytoplasmic protein fractions are extracted.
-
Protein concentrations are determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or Lamin B1).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
-
Quantitative PCR (qPCR):
-
Total RNA is extracted from treated cells.
-
cDNA is synthesized using a reverse transcription kit.
-
qPCR is performed using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1).
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Amyloid-β Aggregation Inhibition Assay
Objective: To assess the inhibitory effect of this compound or carnosic acid on the aggregation of amyloid-β peptides.
Methodology:
-
Aβ Peptide Preparation: Synthetic Aβ42 peptide is dissolved in a suitable solvent (e.g., HFIP) to ensure a monomeric state and then lyophilized. The peptide is then reconstituted in a low-salt buffer (e.g., phosphate buffer) to initiate aggregation.
-
Thioflavin T (ThT) Fluorescence Assay:
-
Aβ peptide is incubated in the presence or absence of different concentrations of this compound or carnosic acid at 37°C with continuous agitation.
-
At various time points, aliquots of the reaction mixture are added to a solution of Thioflavin T (ThT).
-
ThT fluorescence, which increases upon binding to β-sheet structures in aggregated Aβ, is measured using a fluorescence spectrophotometer (excitation ~440 nm, emission ~485 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with and without the test compound.
-
-
Transmission Electron Microscopy (TEM):
-
After incubation, samples are applied to a carbon-coated copper grid.
-
The grid is negatively stained with a solution such as uranyl acetate.
-
The morphology of Aβ aggregates (fibrils, oligomers) is visualized using a transmission electron microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and carnosic acid, as well as a typical experimental workflow for assessing neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity of carnosic acid and this compound in raw and cooked ground chicken patties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effects of Carnosic Acid in an Experimental Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2-ARE activator carnosic acid decreases mitochondrial dysfunction, oxidative damage and neuronal cytoskeletal degradation following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling [pubmed.ncbi.nlm.nih.gov]
- 12. Carnosic acid alleviates brain injury through NF-κB-regulated inflammation and Caspase-3-associated apoptosis in high fat-induced mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of carnosic acid on neuronal cells under ischemic and hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Structure-activity relations of this compound derivatives for the amyloid β aggregation inhibition and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. This compound suppresses tau phosphorylation and cognitive decline by downregulating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholars.uky.edu [scholars.uky.edu]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
Rosmarinic Acid vs. Caffeic Acid: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two prominent phenolic compounds, rosmarinic acid and caffeic acid. By presenting supporting experimental data from both in vivo and in vitro studies, this document aims to assist researchers in making informed decisions for future investigations and drug development endeavors.
Introduction
This compound, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, and its precursor, caffeic acid, are naturally occurring polyphenols widely recognized for their antioxidant and anti-inflammatory activities.[1][2] Both compounds are found in a variety of plants, particularly within the Lamiaceae family, such as rosemary, sage, and mint.[3][4] Their therapeutic potential stems from their ability to modulate key signaling pathways and mediators involved in the inflammatory cascade. This guide focuses on a direct comparison of their efficacy, drawing upon published experimental data.
Mechanisms of Anti-Inflammatory Action
Both this compound and caffeic acid exert their anti-inflammatory effects by targeting common and critical pathways. The primary mechanism for both involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][6]
By suppressing the activation and nuclear translocation of NF-κB, both compounds can effectively downregulate the production of these key inflammatory mediators.[4][7] Additionally, studies have shown that they can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, another crucial pathway in the inflammatory response.[6][8]
Figure 1: Simplified NF-κB signaling pathway and inhibition points.
Comparative Efficacy: In Vivo Data
A direct comparative study using a carrageenan-induced pleurisy model in rats provides significant insights into the relative in vivo potency of these compounds. Pleurisy, an inflammation of the pleural cavity, allows for the quantification of leukocyte migration, a hallmark of acute inflammation.
In this model, caffeic acid demonstrated a more pronounced anti-inflammatory effect than this compound.[5][9] At a dose of 10 mg/kg, caffeic acid inhibited leukocyte migration by 92.9%, a significantly greater reduction than that observed with this compound at the same dosage.[9] Furthermore, a 5 mg/kg dose of caffeic acid produced a greater reduction in total exudate cells than either 5 mg/kg or 10 mg/kg of this compound.[5] These findings suggest that, in this acute inflammation model, caffeic acid has superior bioavailability or potency.[5]
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Pleurisy in Rats
| Compound | Dose (mg/kg, i.p.) | Inhibition of Leukocyte Migration (%) | Reduction in Total Exudate Cells (%) |
|---|---|---|---|
| Caffeic Acid | 5 | 66.0%[9] | 79.2%[5] |
| 10 | 92.9%[9] | 80.7%[5] | |
| This compound | 5 | Not specified | 67.6%[5] |
| 10 | Not specified | 63.3%[5] |
Data sourced from a study by Lemos et al.[5][9]
Comparative Efficacy: In Vitro Data
While direct in vitro comparative studies are limited, data from separate experiments using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) provide valuable information on their effects on key inflammatory mediators. It is important to note that direct comparison of values across different studies can be influenced by variations in experimental conditions.
Both compounds effectively inhibit the production of nitric oxide (NO), prostaglandins (PGE₂), and various pro-inflammatory cytokines.[6][10][11] this compound has also been shown to potently inhibit the expression of cell adhesion molecules crucial for leukocyte migration.[7]
Table 2: In Vitro Effects of this compound on Inflammatory Mediators
| Cell Line | Inflammatory Mediator | Effect | Key Findings |
|---|---|---|---|
| A7r5 Smooth Muscle | TNF-α, IL-8, NO | Inhibition of production | Dose-dependent reduction in LPS-stimulated cells.[8] |
| Human Chondrocytes | NF-κB (p65) | Inhibition of phosphorylation | Suppressed IL-1β-induced NF-κB activation.[12] |
| A549 Human Lung | sVCAM-1 | Inhibition of expression | IC₅₀: 14.6 ± 2.4 µM[7] |
| A549 Human Lung | sICAM-1 | Inhibition of expression | IC₅₀: 15.8 ± 1.6 µM[7] |
| RAW 246.7 | TNF-α, IL-1β, IL-6 | Inhibition of production | Dose-dependent reduction in LPS-stimulated cells.[6] |
Table 3: In Vitro Effects of Caffeic Acid on Inflammatory Mediators
| Cell Line | Inflammatory Mediator | Effect | Key Findings |
|---|---|---|---|
| Macrophages | M1-like Polarization | Inhibition | Reduced LPS-induced M1 polarization, weakening the immune cascade.[10] |
| U937 Cells | NF-κB | Inhibition of activation | Modulated ceramide-induced NF-κB binding activity.[5] |
| Various | 5-Lipoxygenase (5-LOX) | Inhibition of activity | Caffeic acid is a known inhibitor of 5-LOX, which is involved in leukotriene biosynthesis.[5] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of anti-inflammatory agents. Below are summaries of key experimental protocols cited in this guide.
In Vivo Carrageenan-Induced Pleurisy Model
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are pre-treated intraperitoneally (i.p.) with caffeic acid (5 or 10 mg/kg), this compound (5 or 10 mg/kg), or a vehicle control.
-
After a set time (e.g., 30 minutes), pleurisy is induced by intrapleural injection of 0.1 mL of carrageenan solution (1%).
-
After 4 hours, animals are euthanized.
-
The pleural cavity is washed with a buffered saline solution containing heparin.
-
The pleural exudate is collected to measure the total volume and perform total and differential leukocyte counts (polymorphonuclear and mononuclear cells) using a Neubauer chamber and stained slides.
-
-
Primary Endpoint: Quantification of leukocyte migration into the pleural cavity to determine the percentage of inhibition compared to the control group.[5]
In Vitro LPS-Induced Inflammation in Macrophages
This protocol represents a standard workflow for assessing the anti-inflammatory effects of compounds on cultured cells.
Figure 2: Standard workflow for in vitro anti-inflammatory assays.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various non-toxic concentrations of this compound or caffeic acid for 1-2 hours.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium. A control group receives only LPS without the test compound.
-
After 24 hours of incubation, the culture supernatant is collected to measure the levels of secreted mediators.
-
-
Assays:
-
Nitric Oxide (NO): Measured from the supernatant using the Griess assay.
-
Cytokines (TNF-α, IL-6): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Protein Expression (COX-2, iNOS): Cell lysates are analyzed via Western blotting to determine the expression levels of key inflammatory enzymes.[6]
-
Conclusion
Both this compound and caffeic acid are potent natural anti-inflammatory compounds that function primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Based on the available direct comparative in vivo data, caffeic acid exhibits superior efficacy in reducing acute inflammation and leukocyte migration compared to this compound .[5][9] This may be attributed to factors such as better absorption and bioavailability in animal models.[5]
While both compounds show strong activity in in vitro models by suppressing a wide array of inflammatory mediators, the lack of side-by-side comparative studies makes it difficult to definitively declare one as more potent in a cellular context. This compound has been well-characterized with specific IC₅₀ values against adhesion molecules, highlighting its potential in targeting leukocyte-endothelial interactions.[7]
For drug development professionals, the choice between these two compounds may depend on the specific inflammatory condition being targeted. Caffeic acid appears to be a more powerful agent for systemic acute inflammation, while both remain excellent candidates for further research, particularly in chronic inflammatory diseases. Future head-to-head in vitro studies are warranted to provide a more granular comparison of their potency against specific inflammatory targets.
References
- 1. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Antagonizes Activator Protein-1–Dependent Activation of Cyclooxygenase-2 Expression in Human Cancer and Nonmalignant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Rosmarinic and Caffeic Acids on Inflammatory and Nociception Process in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of rosmarinic and caffeic acids on inflammatory and nociception process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition effect of caffeic acid on NOX/ROS-dependent macrophages M1-like polarization contributes to relieve the LPS-induced mice mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Mitigates Lipopolysaccharide-Induced Neuroinflammatory Responses through the Inhibition of TLR4 and CD14 Expression and NF-κB and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antioxidant Power: Rosmarinic Acid in Combination with Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Enhanced Antioxidant Efficacy of Rosmarinic Acid Mixtures
This compound, a prominent phenolic compound found in various Lamiaceae herbs, is well-regarded for its potent antioxidant properties. However, emerging research indicates that its efficacy can be significantly amplified when combined with other phenolic compounds. This guide provides a comprehensive comparison of the synergistic antioxidant effects of this compound with other phenolics, supported by experimental data and detailed methodologies, to inform research and development in pharmaceuticals, nutraceuticals, and food science.
Quantitative Analysis of Synergistic Antioxidant Effects
The antioxidant capacity of individual phenolic compounds and their mixtures is often evaluated using various spectrophotometric assays. The following tables summarize the quantitative data from studies investigating the synergistic or antagonistic interactions of this compound with caffeic acid, gallic acid, and ferulic acid.
Table 1: Synergistic Effects of this compound with Caffeic Acid and Gallic Acid by Folin-Ciocalteu and FRAP Methods
| Phenolic Combination | Assay Method | Concentration for Synergy | Reduction in DNA Damage |
| This compound, Gallic Acid, Caffeic Acid | Folin-Ciocalteu | RA: 6.75 µM, GA: 9.42 µM, CA: 7.87 µM | 37.17%[1][2] |
| This compound, Gallic Acid, Caffeic Acid | FRAP | RA: 9.34 µM, GA: 6.00 µM, CA: 8.03 µM | 40.17%[1][2] |
RA: this compound, GA: Gallic Acid, CA: Caffeic Acid
Table 2: Interaction of this compound with Caffeic and Ferulic Acids using the Briggs-Rauscher Oscillating Reaction
| Phenolic Combination | Concentration (µM) | Inhibition Time (s) - Mixture (Experimental) | Inhibition Time (s) - Sum of Individuals (Theoretical) | Interaction Type |
| This compound + Caffeic Acid | 50 | 51 | 44 | Additive[3] |
| This compound + Caffeic Acid | 100 | 102 | 105 | Additive[3] |
| This compound + Caffeic Acid | 200 | 699 | 922 | Antagonistic[3] |
| This compound + Caffeic Acid | 250 | 1958 | 1299 | Synergistic[3] |
| Ferulic Acid + this compound | 50 | 126 | 125 | Additive[3] |
| Ferulic Acid + this compound | 100 | 366 | 262 | Synergistic[3] |
| Ferulic Acid + this compound | 200 | 1241 | 1063 | Synergistic[3] |
| Ferulic Acid + this compound | 250 | 1845 | 1444 | Synergistic[3] |
| Caffeic Acid + Ferulic Acid + this compound | 50 | 193 | 93 | Synergistic[3] |
| Caffeic Acid + Ferulic Acid + this compound | 100 | 279 | 195 | Synergistic[3] |
| Caffeic Acid + Ferulic Acid + this compound | 200 | 1206 | 817 | Synergistic[3] |
| Caffeic Acid + Ferulic Acid + this compound | 250 | 679 | 1126 | Antagonistic[3] |
Table 3: Synergistic and Antagonistic Effects of Binary and Ternary Mixtures Containing this compound (FRAP Assay)
| Phenolic Combination | Interaction | % Effect |
| Rutin + Caffeic Acid + this compound | Antagonistic | -21.8%[4] |
| Chlorogenic Acid + Caffeic Acid + this compound | Antagonistic | -20%[4] |
| Rutin + this compound + Gallic Acid | Antagonistic | -18.5%[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key assays cited in the comparison tables.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The ferrous iron then forms a colored complex with a chromogenic probe, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent A (Acetate Buffer): Prepare a 300 mM acetate buffer (pH 3.6) by dissolving sodium acetate trihydrate in glacial acetic acid and water.
-
FRAP Reagent B (TPTZ Solution): Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FRAP Reagent C (FeCl₃ Solution): Prepare a 20 mM solution of ferric chloride hexahydrate (FeCl₃·6H₂O) in water.
-
Working FRAP Solution: Prepare fresh by mixing FRAP Reagent A, B, and C in a 10:1:1 (v/v/v) ratio. Warm the working solution to 37°C before use.
-
-
Standard Curve Preparation:
-
Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations (e.g., 100 to 2000 µM) in water.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard to a microplate well.
-
Add 220 µL of the working FRAP solution to each well.
-
Incubate the plate for a specified time (e.g., 4 to 40 minutes) at 37°C.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation:
-
The antioxidant capacity is expressed as FRAP value (in µM Fe²⁺ equivalents) calculated from the standard curve.
-
Folin-Ciocalteu Assay
The Folin-Ciocalteu (F-C) assay is used to determine the total phenolic content. The F-C reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium to produce a blue-colored complex.
Protocol:
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Commercially available, typically diluted (e.g., 1:10 with water) before use.
-
Sodium Carbonate Solution: Prepare a 7.5% (w/v) sodium carbonate (Na₂CO₃) solution in water.
-
-
Standard Curve Preparation:
-
Prepare a series of gallic acid solutions of known concentrations (e.g., 0 to 500 mg/L) in water.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard to a cuvette or microplate well.
-
Add 1.58 mL of water.
-
Add 100 µL of the diluted Folin-Ciocalteu reagent and mix well.
-
After 30 seconds to 8 minutes, add 300 µL of the sodium carbonate solution and mix.
-
Incubate at 20°C for 2 hours or at 40°C for 30 minutes.
-
Measure the absorbance at 765 nm.
-
-
Calculation:
-
The total phenolic content is expressed as gallic acid equivalents (GAE) in mg/g or mg/mL of the sample.
-
Briggs-Rauscher Oscillating Reaction
This method utilizes the inhibition of the colorimetric oscillations of the Briggs-Rauscher reaction by antioxidants. The time for which the oscillations are stopped is proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Solution A: 0.215 M potassium iodate (KIO₃) in 0.086 M sulfuric acid.
-
Solution B: 0.15 M malonic acid and 0.02 M manganese sulfate (MnSO₄) in water, with soluble starch.
-
Solution C: 4 M hydrogen peroxide (H₂O₂).
-
-
Assay Procedure:
-
In a beaker with a magnetic stirrer, mix equal volumes of Solution A and Solution B.
-
Initiate the reaction by adding an equal volume of Solution C. The solution will begin to oscillate between colorless, amber, and dark blue.
-
After the second blue color appearance, add the antioxidant sample.
-
Measure the inhibition time, which is the duration for which the oscillations cease.
-
-
Calculation:
-
The antioxidant activity is determined by comparing the inhibition time of the sample to that of a standard antioxidant (e.g., ascorbic acid).
-
Visualizing Antioxidant Mechanisms and Workflows
To better understand the processes involved in evaluating synergistic antioxidant effects, the following diagrams illustrate a key antioxidant mechanism and a typical experimental workflow.
Caption: Synergistic antioxidant mechanism of this compound.
Caption: General workflow for assessing antioxidant synergy.
References
- 1. OPTIMIZATION OF THE SYNERGISTIC ANTIOXIDANT EFFECT OF SELECTED PHENOLIC COMPOUNDS (GALLIC ACID, this compound and CAFFEIC ACID) AND INVESTIGATION OF THEIR ABILITY TO PREVENT FORMATION OF DNA BASE DAMAGE | Semantic Scholar [semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 4. researchgate.net [researchgate.net]
The Double-Edged Sword: Rosmarinic Acid and Its Derivatives in Cancer Cell Cytotoxicity
A Comparative Guide for Researchers
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous Lamiaceae herbs, has long been investigated for its therapeutic potential, including its anticancer properties. However, the focus is increasingly shifting towards its derivatives, which may offer enhanced efficacy and improved pharmacokinetic profiles. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound versus its synthetic derivatives in various cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for this compound and its derivatives in different cancer cell lines, as determined by various studies.
Table 1: Comparative IC50 Values of this compound and its Phosphonium Salt Derivatives
| Compound | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| This compound (RA) | >300 µM | >300 µM | >300 µM | >300 µM |
| RAP1 (Triphenylphosphonium salt) | 7.28 µM | 11.42 µM | 14.89 µM | 19.23 µM |
| RAP2 (Tricyclohexylphosphonium salt) | 8.13 µM | 13.56 µM | 17.34 µM | 21.87 µM |
Data from a study on the derivatization of this compound, which demonstrated a significant enhancement in the antitumor properties of the phosphonium salts compared to the parent compound.
Table 2: Cytotoxicity of this compound and its Methyl Ester in Breast Cancer Cells
| Compound | Cell Line | IC50 Value | Therapeutic Index* |
| This compound (RA) | MDA-MB-231 (TNBC) | Not explicitly stated | Lower |
| This compound Methyl Ester (RAME) | MDA-MB-231 (TNBC) | Not explicitly stated | Higher |
Therapeutic index is a measure of the relative safety of a drug. A higher therapeutic index indicates a more favorable safety profile. This study highlighted that RAME exhibited a higher therapeutic index compared to other RA derivatives in triple-negative breast cancer (TNBC) cells.[1]
Experimental Protocols
Accurate and reproducible experimental design is paramount in cytotoxicity studies. The following are detailed methodologies for two key assays cited in the compiled data.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound and its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or its derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Annexin V Staining for Apoptosis Detection
Annexin V is a cellular protein that binds to phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their cytotoxic effects by modulating various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
This compound (RA)
RA has been shown to influence multiple key signaling pathways in cancer cells:
-
Hedgehog (Hh) Pathway: RA can inhibit the Hh signaling pathway, which is crucial for the self-renewal of cancer stem cells.[2]
-
Bcl-2/Bax Pathway: RA can modulate the ratio of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, thereby promoting apoptosis.[2]
-
NF-κB Pathway: RA can suppress the activation of the NF-κB transcription factor, which plays a critical role in inflammation, cell survival, and proliferation.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and RA has been shown to inhibit its activation.[4]
-
MAPK/ERK Pathway: RA can also modulate the MAPK/ERK signaling cascade, which is involved in cell proliferation and differentiation.[3]
This compound Derivatives
Derivatives of this compound have been shown to target similar and distinct pathways, often with greater potency:
-
This compound Methyl Ester (RAME):
-
EMT Regulation: RAME can inhibit the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.[1]
-
FOXM1 Signaling: It can downregulate the expression of the transcription factor Forkhead box M1 (FOXM1), which is overexpressed in many cancers and promotes proliferation and metastasis.[5]
-
mTOR-S6K1 Axis: RAME has been identified as an inhibitor of the mTOR-S6K1 signaling pathway, which is crucial for protein synthesis and cell growth.[6]
-
-
Phosphonium Salts of this compound (RAP1 & RAP2): The enhanced cytotoxicity of these lipophilic cations is attributed to their ability to accumulate within the mitochondria of cancer cells, leading to mitochondrial dysfunction and a subsequent induction of apoptosis. This targeted delivery to the mitochondria represents a key mechanistic advantage over the parent compound.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Caption: Signaling pathways modulated by RA and its derivatives.
Conclusion
The available in vitro evidence strongly suggests that derivatives of this compound, particularly its phosphonium salts and methyl ester, exhibit significantly enhanced cytotoxic and anti-cancer properties compared to the parent compound. This enhanced activity is attributed to improved cellular uptake, targeted subcellular localization (e.g., mitochondria), and the modulation of additional signaling pathways crucial for cancer cell survival and metastasis. While this compound itself demonstrates a broad range of anticancer activities, its derivatization presents a promising strategy for the development of more potent and selective cancer therapeutic agents. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these novel compounds.
References
- 1. 2024.febscongress.org [2024.febscongress.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Related Dietary Supplements: Potential Applications in the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Methyl Ester Regulates Ovarian Cancer Cell Migration and Reverses Cisplatin Resistance by Inhibiting the Expression of Forkhead Box M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Applications of this compound in Cancer-Chemotherapy-Associated Resistance and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Bioavailability Challenge: A Comparative Guide to Rosmarinic Acid Formulations
For researchers, scientists, and drug development professionals, optimizing the delivery of promising therapeutic compounds is a critical hurdle. Rosmarinic acid (RA), a natural polyphenol with a spectrum of pharmacological activities including antioxidant, anti-inflammatory, and neuroprotective effects, is a prime example of a molecule whose clinical potential is hampered by poor bioavailability. This guide provides a comparative analysis of different this compound formulations, supported by experimental data, to illuminate strategies for enhancing its systemic exposure and therapeutic efficacy.
This compound, in its pure form, exhibits low oral bioavailability, primarily due to its poor lipid solubility and extensive first-pass metabolism.[1] Studies in rats have demonstrated an absolute bioavailability of less than 2%.[2][3] This has spurred the development of various formulation strategies aimed at improving its pharmacokinetic profile.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for various this compound formulations from preclinical and clinical studies. This data highlights the significant impact of formulation on the systemic availability of this compound.
| Formulation | Subject | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Absolute Bioavailability (F) | Reference |
| Pure this compound | Rat | 12.5 mg/kg (oral) | 215.29 ng/mL | 8.33 min | 41,789.84 minng/mL | 1.69% | [1][3] |
| Rat | 25 mg/kg (oral) | 480.11 ng/mL | 15.00 min | 69,985.31 minng/mL | 1.28% | [1] | |
| Rat | 50 mg/kg (oral) | 790.96 ng/mL | 18.33 min | 96,070.00 min*ng/mL | 0.91% | [1] | |
| This compound Esters | |||||||
| This compound | Rat | 80 µmol/kg (oral) | 0.55 ± 0.16 µmol/L | - | - | 1.57% | [2] |
| Methyl Ester (RAME) | Rat | 80 µmol/kg (oral) | 9.81 ± 1.18 µmol/L | - | - | 3.30% | [2] |
| Ethyl Ester (RAET) | Rat | 80 µmol/kg (oral) | 8.51 ± 1.53 µmol/L | - | - | 9.65% | [2] |
| Butyl Ester (RABU) | Rat | 80 µmol/kg (oral) | 10.98 ± 1.13 µmol/L | - | - | 10.52% | [2] |
| Octyl Ester (RAOCT) | Rat | 80 µmol/kg (oral) | 0.84 ± 0.30 µmol/L | - | - | 1.93% | [2] |
| Dodecyl Ester (RADOD) | Rat | 80 µmol/kg (oral) | 0.04 ± 0.01 µmol/L | - | - | 0.22% | [2] |
| Plant Extracts | |||||||
| Perilla frutescens Extract | Human | 200 mg RA | Detected in plasma | 0.5 h (RA), 2 h (methyl-RA) | - | - | [4] |
| Melissa officinalis Extract | Human | 500 mg RA | - | - | - | - | [5] |
| Nanoformulations | |||||||
| Chitosan Nanoparticles | In vitro | - | - | - | - | Association Efficiency: 51.2% (RA), 96.1% (Sage), 98.2% (Savory) | [6] |
| Silk Fibroin Nanoparticles | In vitro | - | - | - | - | Drug Loading: 9.4 wt.% | [7] |
Experimental Protocols
In Vivo Pharmacokinetic Study of this compound and its Esters in Rats[2]
This study aimed to evaluate the impact of esterification on the bioavailability of this compound.
-
Subjects: Male Sprague-Dawley rats.
-
Formulation Administration: this compound and its alkyl esters (methyl, ethyl, butyl, octyl, and dodecyl) were administered orally at a dose of 80 µmol/kg. For absolute bioavailability determination, this compound was also administered intravenously at 1 µmol/kg.
-
Blood Sampling: Blood samples were collected at predetermined time points following administration.
-
Sample Preparation: Plasma was separated by centrifugation and subjected to protein precipitation with methanol.
-
Analytical Method: The concentration of this compound in the plasma samples was quantified using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and absolute bioavailability (F), were calculated from the plasma concentration-time profiles.
Human Pharmacokinetic Study of this compound from Perilla frutescens Extract[4]
This study investigated the absorption and metabolism of this compound from a plant extract in human subjects.
-
Subjects: Six healthy male volunteers.
-
Study Design: A crossover design was employed, with subjects receiving a single oral dose of Perilla frutescens extract containing 200 mg of this compound or a placebo.
-
Blood and Urine Sampling: Blood samples were collected at various time points, and urine was collected over 48 hours.
-
Analytical Method: this compound and its metabolites in plasma and urine were measured by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Metabolite Identification: The study identified this compound, methylated this compound, caffeic acid, and ferulic acid in plasma and urine, with the majority being in conjugated forms (glucuronide and/or sulfated).
Key Findings and Formulation Strategies
Esterification: A study on a series of this compound alkyl esters revealed that short-chain esterification can significantly enhance bioavailability.[2] The butyl ester of this compound demonstrated the highest absolute bioavailability (10.52%) in rats, a nearly 7-fold increase compared to pure this compound (1.57%).[2] This is likely due to increased lipophilicity, facilitating better absorption across the intestinal membrane.
Plant Extracts: The administration of this compound as part of a plant extract, such as from Perilla frutescens or Melissa officinalis, is a common approach.[4][8] While direct comparative bioavailability data with pure RA is limited in these studies, they provide valuable insights into the metabolism of RA in humans, showing rapid absorption and metabolism into methylated and conjugated forms.[4]
Nanoformulations: Encapsulation of this compound into nanocarriers like chitosan or silk fibroin nanoparticles is a promising strategy to protect it from degradation in the gastrointestinal tract and potentially improve its absorption and provide a controlled release.[6][7][9] Studies have shown high association efficiencies and drug loading capacities for these nanoformulations, suggesting their potential for enhancing bioavailability, though in vivo pharmacokinetic data is still emerging.[6][7]
Visualizing the Pathways and Processes
To better understand the experimental approach and the metabolic fate of this compound, the following diagrams are provided.
Conclusion
The evidence strongly suggests that the formulation of this compound is a critical determinant of its bioavailability. While pure this compound suffers from poor absorption and rapid metabolism, strategies such as esterification and nanoencapsulation have shown significant promise in overcoming these limitations in preclinical models. Further research, particularly clinical trials evaluating these advanced formulations, is necessary to translate these findings into improved therapeutic outcomes. For drug development professionals, focusing on these innovative delivery technologies will be key to unlocking the full potential of this compound.
References
- 1. A Comprehensive Review of this compound: From Phytochemistry to Pharmacology and Its New Insight [mdpi.com]
- 2. Short Chain (≤C4) Esterification Increases Bioavailability of this compound and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Absorption, metabolism, degradation and urinary excretion of this compound after intake of Perilla frutescens extract in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety and Tolerability of Melissa officinalis Extract which Contained this compound in Healthy Individuals: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Journey of this compound as Biomedicine to Nano-Biomedicine for Treating Cancer: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Techniques for Optimal Rosmarinic Acid Yield
Rosmarinic acid, a naturally occurring polyphenolic compound, is a valuable bioactive molecule with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Its therapeutic potential has led to a surge in research focused on efficient extraction methods from various plant sources, notably from the Lamiaceae family, such as rosemary (Rosmarinus officinalis), lemon balm (Melissa officinalis), and oregano (Origanum vulgare). The choice of extraction technique significantly impacts the yield and purity of the final product. This guide provides a comprehensive comparison of different extraction methodologies for this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Principles of Common Extraction Techniques
The extraction of this compound from plant matrices involves the use of a solvent to dissolve the target compound and separate it from the solid plant material. The efficiency of this process is influenced by several factors, including the type of solvent, temperature, extraction time, and the physical properties of the plant material. Both conventional and modern techniques are employed, each with its own set of advantages and disadvantages.
Conventional Methods:
-
Maceration: This is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[1] It is a straightforward method but often time-consuming and may result in lower yields compared to more advanced techniques.[1]
-
Soxhlet Extraction: This method utilizes a specialized apparatus to continuously wash the plant material with a heated solvent. This repeated washing allows for a more exhaustive extraction than simple maceration.[2] However, the prolonged exposure to heat can potentially degrade thermolabile compounds like this compound.[3]
Modern "Green" Techniques:
-
Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process and increasing the yield.[4][5] UAE is considered an efficient and environmentally friendly method due to its reduced extraction time and solvent consumption.[5][6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.[7][8] MAE is known for its high extraction efficiency, shorter extraction times, and reduced solvent usage compared to conventional methods.[9][10]
Quantitative Comparison of Extraction Techniques
The selection of an appropriate extraction method is often a trade-off between yield, extraction time, cost, and environmental impact. The following table summarizes experimental data from various studies, providing a quantitative comparison of different techniques for this compound extraction.
| Extraction Technique | Plant Source | Solvent | Temperature (°C) | Time | This compound Yield | Reference |
| Maceration (with stirring) | Melissa officinalis L. | 70% Ethanol-Water-HCl (70:29:1, v/v/v) | 25 | 120 min | Not specified, but noted as most appropriate for this plant | [11] |
| Heat Reflux Extraction (HRE) | Thymus vulgaris L. | 70% Ethanol-Water-HCl (70:29:1, v/v/v) | Boiling Point | 15 min | 15.3 ± 1.2 mg/g | [11] |
| Heat Reflux Extraction (HRE) | Origanum vulgare L. | 70% Ethanol-Water-HCl (70:29:1, v/v/v) | Boiling Point | 15 min | 40.1 ± 1.0 mg/g | [11] |
| Heat Reflux Extraction (HRE) | Origanum Vulgare L. | 50-70% Ethanol | Not specified | Not specified | 9393 ± 0.001 mg/g (Note: units as reported in source) | [12] |
| Soxhlet Extraction | Rosmarinus officinalis | Acetone | Not specified | Not specified | 0.079 mg/g dw | [13] |
| Ultrasound-Assisted Extraction (UAE) | Rosmarinus officinalis | 70% Aqueous Methanol | Ambient | Not specified | 45.55 µg/g | [14][15] |
| Ultrasound-Probe Assisted Extraction (UPAE) | Rosmarinus officinalis | Not specified | Not specified | Not specified | 3.11 mg/g | [13] |
| Ultrasound-Bath Assisted Extraction (UBAE) | Rosmarinus officinalis | Not specified | Not specified | Not specified | 3.04 mg/g | [13] |
| Ultrasound-Assisted Extraction (UAE) | Rosmarinus officinalis | 70% Ethanol | 50 | 10 min | 15.4 mg/g | [1] |
| Microwave-Assisted Extraction (MAE) | Rosmarinus officinalis | 70% Aqueous Ethanol | Not specified | Not specified | 48.09 µg/g | [14][15] |
| Microwave-Assisted Extraction (MAE) | Six different plant species | 70% Ethanol-Water-HCl (70:29:1, v/v/v) | 50 - 80 | 5 min | Yields varied by plant | [11] |
| Pressurized Liquid Extraction (PLE) | Rosmarinus officinalis | 80% Ethanol | 183 | 3 min | 10.13 ± 0.02 mg/g | [16] |
| Ethanolic Extraction (Optimized) | Rosmarinus officinalis | Ethanol | 155 | 120 min | 8.37 mg/g DW | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key extraction techniques discussed.
Maceration Protocol
-
Preparation of Plant Material: The plant material (e.g., leaves of Rosmarinus officinalis) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Addition: The powdered plant material is placed in a sealed container, and the chosen solvent (e.g., 70% ethanol) is added at a specific solid-to-liquid ratio.
-
Extraction: The mixture is left to stand at room temperature for a defined period (e.g., 24-72 hours), often with periodic agitation to enhance extraction.
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Solvent Evaporation: The solvent is removed from the extract, typically using a rotary evaporator, to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Dried and powdered plant material is weighed and placed in an extraction vessel.
-
Solvent Addition: The extraction solvent is added to the vessel at a predetermined solid-to-liquid ratio.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The system is operated at a specific frequency (e.g., 50 kHz) and power (e.g., 400 W) for a set duration (e.g., 30-60 minutes).[5] The temperature of the system is often controlled.
-
Post-Extraction Processing: The extract is separated from the solid residue by filtration or centrifugation. The solvent is then evaporated to yield the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: A precise amount of dried, ground plant material is placed in a microwave-transparent extraction vessel.
-
Solvent Addition: The extraction solvent is added to the vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 450 W) for a short duration (e.g., 5-15 minutes).[7]
-
Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is filtered to remove the plant debris.
-
Solvent Removal: The solvent is evaporated from the filtrate to obtain the final extract.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the interplay of various factors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimising Supercritical Carbon Dioxide Extraction of this compound from Rosmarinus officinalis L. and Enhancing Yield Through Soxhlet Coupling [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Extraction of Carnosic Acid and this compound Using Ionic Liquid Solution from Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lsmu.lt [lsmu.lt]
- 13. Optimization of Four Different Rosemary Extraction Techniques Using Plackett–Burman Design and Comparison of Their Antioxidant Compounds [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Comparison between Pressurized Liquid Extraction and Conventional Soxhlet Extraction for Rosemary Antioxidants, Yield, Composition, and Environmental Footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xia & He Publishing [xiahepublishing.com]
- 18. Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations [xiahepublishing.com]
A Comparative Guide to Analytical Methods for Rosmarinic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of rosmarinic acid, a valuable bioactive compound, is paramount. This guide provides a comprehensive cross-validation of common analytical methods, presenting their performance data, detailed experimental protocols, and a standardized workflow for methodological comparison.
This compound, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a prominent phenolic compound found in various Lamiaceae species, such as rosemary, sage, and peppermint.[1][2] Its wide range of reported biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, has led to its extensive investigation and use in phytopharmaceutical products.[3][4] Consequently, the development and validation of reliable and efficient analytical methods for its quantification are crucial for quality control and research purposes.
This guide compares the most prevalent techniques used for this compound quantification: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Data Summary
The following table summarizes the key performance parameters of the different analytical methods based on published validation studies. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Method | Linearity (Concentration Range) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPTLC | 200 - 500 ng/spot | Not Specified | 98.73 - 101.45% | < 2% | Not Specified | Not Specified | [1] |
| HPTLC | 12.5 - 200 µg/mL | > 0.99 | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| HPLC | 72 - 110 µg/mL | 0.9995 | 103.38 - 106.47% | < 2% | 1.6 µg/mL | 4.9 µg/mL | |
| HPLC | Not Specified | 0.9933 | 101.00 ± 6.43% | 6.36% | Not Specified | Not Specified | [2][3] |
| HPLC-ELSD | Not Specified | ≥ 0.991 | 95.5 - 100.8% | < 3.1% | 1.3 - 8.6 µg/mL | 4.3 - 28.8 µg/mL | [6] |
| LC-MS/MS | 5.0 - 1000 ng/mL | > 0.9950 | < -6.41% (relative error) | < 10.65% | Not Specified | 5.0 ng/mL (LLOQ) | [7][8] |
| LC-MS/MS | 0.94 - 188 ng/mL | > 0.99 | -8.6% to 14.5% (relative error) | < 13.5% | Not Specified | 0.94 ng/mL (LLOQ) | [9] |
| UHPLC-QTOF-MS | Not Specified | Not Specified | < 9.0% (relative error) | < 8.0% | 0.009 µg/mL | 0.029 µg/mL | [10] |
Experimental Workflows and Protocols
A generalized workflow for the cross-validation of analytical methods is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and reproducible results.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput and cost-effectiveness.
Experimental Protocol Example: [1]
-
Standard Preparation: A stock solution of this compound (50 µg/mL) is prepared. Application concentrations of 200, 250, 300, 400, and 500 ng/spot are applied to the HPTLC plate.
-
Chromatographic Conditions:
-
Stationary Phase: Aluminum silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: ethyl acetate: formic acid (5:4:1, v/v/v).
-
Application: A Camag Linomat IV automatic sample applicator is used with a band length of 8 mm and a distance between tracks of 12.3 mm.
-
Development: The plate is developed in a Camag glass twin-trough chamber.
-
Detection: Densitometric detection is carried out at 330 nm.
-
-
Validation Parameters: The method is validated for accuracy, precision, repeatability, reproducibility, linearity, limit of detection/quantification, sensitivity, and specificity. For accuracy, a known amount of standard solution is spiked into a sample extract, and the percentage recovery is calculated.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of individual compounds in a mixture.[2]
Experimental Protocol Example: [2][3]
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in 30% acetonitrile. Working solutions are prepared by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm).
-
Mobile Phase: 30% acetonitrile and 0.1% (v/v) formic acid.
-
Mode: Isocratic elution.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Samples are filtered through a 0.45 µm membrane filter before injection.
-
Validation Parameters: The method is validated for precision, accuracy, linearity, limit of detection, and limit of quantification. Peak purity is assessed using a photodiode array (PDA) detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[7]
Experimental Protocol Example: [7][8]
-
Standard Preparation: Calibration standards are prepared by spiking working solutions into blank rat plasma to obtain concentrations ranging from 5.0 to 1000 ng/mL for this compound. Quality control (QC) samples are prepared at low, medium, and high concentrations.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18.
-
Elution: Isocratic.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative-mode multiple reaction monitoring (MRM).
-
-
Sample Preparation: Liquid-liquid extraction is employed for plasma samples.
-
Validation Parameters: The assay is validated for linearity, intra- and inter-day precision, and accuracy (expressed as relative error). The lower limit of quantification (LLOQ) is determined.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study.
-
HPTLC is a cost-effective and high-throughput method suitable for routine screening and quality control of a large number of samples.
-
HPLC offers a balance of simplicity, reliability, and sensitivity, making it a robust choice for routine analysis and quantification in various matrices.[2]
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where very low concentrations of the analyte need to be detected in complex biological matrices.[7][9]
By understanding the performance characteristics and experimental requirements of each method, researchers can select the most appropriate technique to ensure accurate and reliable quantification of this compound in their samples.
References
- 1. turkjps.org [turkjps.org]
- 2. phcogj.com [phcogj.com]
- 3. phcogj.com [phcogj.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Development of high-performance thin layer chromatography method for identification of phenolic compounds and quantification of this compound content in some species of the Lamiaceae family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of this compound and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A sensitive LC-MS/MS-based bioanalytical method for quantification of salviaflaside and this compound in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Comparative study of the antimicrobial activity of rosmarinic acid and its esters
A comparative analysis of the antimicrobial properties of rosmarinic acid and its ester derivatives reveals significant differences in their efficacy against a range of microbial pathogens.[1][2][3] Esterification of this compound, a naturally occurring phenolic compound, has been shown to modulate its biological activity, with several studies indicating an enhancement of its antimicrobial effects.[4][5] This guide provides a detailed comparison based on experimental data, outlines common experimental protocols, and visualizes the workflow for assessing antimicrobial activity.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of this compound (RA) and its esters—primarily methyl rosmarinate (RA-me), propyl rosmarinate (RA-pro), and hexyl rosmarinate (RA-hex)—is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A lower MIC/MBC value indicates higher antimicrobial potency.
Data from various studies indicate that ester derivatives of this compound often exhibit superior antibacterial activity compared to the parent compound.[5] This enhancement is particularly notable for esters with longer alkyl chains, such as propyl and hexyl esters, which have shown greater efficacy against bacteria like Bacillus cereus.[4] For instance, methyl rosmarinate has been identified as having the best inhibitory and bactericidal activity in some studies, with MIC values as low as 0.3 mg/mL against several pathogenic bacteria.[6] Conversely, while this compound is effective against various bacteria, its MIC values can be relatively high against certain strains like methicillin-resistant Staphylococcus aureus (MRSA).[7]
The antifungal activity has also been explored, with this compound showing efficacy against Candida species.[8] It has been shown to eradicate biofilms of C. albicans at concentrations of 0.4 mg/mL.[9][10]
The following table summarizes the MIC and MBC values reported in various studies.
| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| This compound (RA) | Staphylococcus aureus | 0.8 - 1.0 | 1.1 | [7][9][10] |
| Methicillin-resistant S. aureus (MRSA) | 10 | - | [7] | |
| Bacillus subtilis | 1.0 | 1.1 | [9][10] | |
| Escherichia coli | 0.8 | 0.9 | [9][10] | |
| Salmonella spp. | 0.9 | 1.0 | [9][10] | |
| Candida albicans | 0.16 - 1.28 | - | [11] | |
| Methyl Rosmarinate (RA-me) | Staphylococcus aureus | 0.5 | - | [5] |
| Escherichia coli | 1.0 | - | [5] | |
| Various Pathogenic Bacteria | 0.3 | - | [6] | |
| Propyl Rosmarinate (RA-pro) | Staphylococcus aureus | 0.5 | - | [5] |
| Escherichia coli | 1.0 | - | [5] |
Experimental Protocols
The data presented above are typically generated using standardized antimicrobial susceptibility testing methods. The most common of these is the broth microdilution method for determining MIC and MBC values.
Protocol: Broth Microdilution for MIC and MBC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).
-
Preparation of Inoculum:
-
Bacterial or fungal strains are grown on a suitable agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.[5]
-
A few colonies are transferred to a sterile broth medium and incubated to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The inoculum is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Test Compounds:
-
This compound and its esters are dissolved in a suitable solvent (e.g., ethanol or DMSO) to create stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[6]
-
-
Incubation:
-
Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[6]
-
-
Determination of MBC:
-
To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells that showed no visible growth.
-
This aliquot is plated onto a fresh agar plate and incubated for another 18-24 hours.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) of the initial inoculum count.
-
Visualizing the Experimental Workflow
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ulusofona.pt [research.ulusofona.pt]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound and its ester derivatives for enhancing antibacterial, α-glucosidase inhibitory, and lipid accumulation suppression activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial synergy between this compound and antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Antifungal and Antibiofilm Activities Against Candida albicans: Insights into Gene Expression and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of this compound with Its Derivatives in the Treatment of Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation of rosmarinic acid as a biomarker for the quality control of herbal products
A comprehensive guide for researchers and drug development professionals on the validation of rosmarinic acid as a reliable biomarker for the quality control of various herbal products. This guide provides an objective comparison of analytical methodologies, supporting experimental data, and detailed protocols.
This compound, a naturally occurring phenolic compound, has emerged as a significant biomarker for the quality control of numerous herbal products, particularly those derived from the Lamiaceae family, such as Rosemary, Sage, and Peppermint.[1][2] Its widespread presence and potent biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, make it a key indicator of therapeutic potential and overall product quality.[1][3] The validation of analytical methods for quantifying this compound is crucial for standardization and ensuring the consistency and efficacy of herbal medicines.[1][4]
Comparative Analysis of Analytical Methods for this compound Quantification
The accurate quantification of this compound in herbal matrices is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed methods, each offering distinct advantages.
Table 1: Comparison of Validated HPLC Methods for this compound Quantification
| Plant Species | Chromatographic Conditions | Linearity Range | Accuracy (% Recovery) | Precision (RSD%) | LOD | LOQ | Reference |
| Rosmarinus officinalis, Symphytum officinale, Mentha piperita, Orthosiphon stamineus, Salvia officinale | C18 column; isocratic elution with 0.1% formic acid and acetonitrile; 330 nm detection.[1] | 10-100 µg/mL | 101.00 ± 6.43 | 6.36 | Not Reported | Not Reported | [1] |
| Salvia officinalis | C18 column; gradient elution with methanol and 0.1% phosphoric acid in water; 330 nm detection.[5] | 6.25-100 µg/mL | 98.94 ± 1.07 | < 2 | 1.6 µg/mL | 4.9 µg/mL | [5] |
| Polyherbal Syrup | C18 column; gradient elution with 0.085% H3PO4 and acetonitrile; 330 nm detection. | 72-110 µg/mL | 103.38-106.47 | < 2 | 1.6 µg/mL | 4.9 µg/mL | |
| Salvia species and Borago officinalis | HPLC-UV-MS; 280 nm detection.[6] | 25–500 µg/mL | Not Reported | Not Reported | 0.19 ng/injection | 0.63 ng/injection | [6] |
Table 2: Comparison of Validated HPTLC Methods for this compound Quantification
| Plant Species | Chromatographic Conditions | Linearity Range | Accuracy (% Recovery) | Precision (RSD%) | LOD | LOQ | Reference |
| Salvia species | Silica gel 60 F254 plates; toluene:ethyl acetate:formic acid (5:4:1, v/v/v); 330 nm detection.[7] | 200-500 ng/spot | 95.8-103.2 | 1.23-1.87 (Intra-day), 1.56-2.11 (Inter-day) | Not Reported | Not Reported | [7] |
| Herbal Formulation | Silica gel 60 F254 plates; toluene:ethyl acetate:formic acid (4:5:1, v/v/v); 330 nm detection.[4] | 200-1200 ng/band | 98.97-100.55 | 0.82-1.25 (Intra-day), 1.09-1.48 (Inter-day) | 0.64 ng/band | 1.94 ng/band | [4] |
| Lamiaceae species | HPTLC densitometry at λ = 366 nm.[8] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
This compound Content in Various Herbal Products
The concentration of this compound can vary significantly among different plant species and even within the same species due to factors like geographical location, harvest time, and processing methods.[9] This variability underscores the importance of quantitative analysis for quality control.
Table 3: this compound Content in Selected Herbal Products
| Herbal Product | Plant Part | Extraction Method | This compound Content | Reference |
| Rosmarinus officinalis extract | Leaves | Not specified | 214.86 ± 0.60 µg/mL | [1] |
| Salvia glutinosa and S. sclarea | Dried Leaves | Methanol extraction | 13.3 to 47.3 mg/g | [6] |
| Dracocephalum moldavica | Aerial Parts | Methanol extraction | 24.83 ± 0.78 mg/g | [8] |
| Mentha spicata | Dried Plant | Not specified | up to 58.5 mg/g | [10] |
| Melissa officinalis (dried) tinctures | Herb | Not specified | 2.96 - 22.18 mg/mL | [11] |
| Melissa officinalis (fresh) tinctures | Herb | Not specified | ≤ 0.92 mg/mL | [11] |
| Rosmarinus officinalis | Leaves | Soxhlet extraction | 33,491.33 ± 86.29 µg/g | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the quantification of this compound using HPLC and HPTLC.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification
This protocol is a generalized procedure based on several validated methods.[1][5]
1. Sample Preparation:
-
Accurately weigh the powdered herbal material.
-
Extract with a suitable solvent (e.g., methanol, aqueous methanol with antioxidants) using techniques like sonication or reflux.[5]
-
Filter the extract through a 0.45 µm membrane filter.
-
Dilute the filtrate to a suitable concentration with the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1][13]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% formic acid or 0.085% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[1][5]
-
Injection Volume: 20 µL.[13]
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol for this compound Quantification
This protocol is a generalized procedure based on validated methods.[4][7]
1. Sample and Standard Preparation:
-
Prepare extracts of the herbal material as described in the HPLC protocol.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).
2. Chromatographic Development:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[4][7]
-
Application: Apply specific volumes of the sample and standard solutions as bands onto the HPTLC plate using an automatic applicator.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in optimized ratios (e.g., 5:4:1 or 4:5:1, v/v/v).[4][7]
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
3. Densitometric Analysis:
-
After development, dry the plate.
-
Quantify the this compound in the sample by comparing the peak area with that of the standard.
Workflow and Process Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of this compound in herbal products.
Conclusion
The validation of this compound as a biomarker is well-established through numerous scientific studies employing robust analytical techniques like HPLC and HPTLC.[1][14] Its consistent presence in therapeutically important herbs and the availability of validated quantitative methods make it an excellent choice for the quality control of herbal products. By implementing standardized analytical protocols for this compound, researchers, scientists, and drug development professionals can ensure the batch-to-batch consistency, safety, and efficacy of herbal medicines, ultimately benefiting public health. The Chinese Pharmacopoeia already lists this compound as a quality indicator for several herbal medicines, further solidifying its role as a critical biomarker.[2]
References
- 1. phcogj.com [phcogj.com]
- 2. A Comprehensive Review of this compound: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. scielo.br [scielo.br]
- 6. academic.oup.com [academic.oup.com]
- 7. turkjps.org [turkjps.org]
- 8. Development of high-performance thin layer chromatography method for identification of phenolic compounds and quantification of this compound content in some species of the Lamiaceae family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of this compound content in some plants of Labiatae family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Comparison of this compound content in commercial tinctures produced from fresh and dried lemon balm (Melissa officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Rosmarinic Acid and Commercial Sunscreens in Photoprotection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photoprotective Efficacies with Supporting Experimental Data.
The increasing demand for effective and safe photoprotective agents has led to the exploration of natural compounds as alternatives or adjuncts to conventional synthetic sunscreens. Among these, rosmarinic acid (RA), a phenolic compound found in various plants, has demonstrated significant promise. This guide provides a comprehensive comparison of the photoprotective effects of this compound with those of commercial sunscreens, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the key performance indicators for this compound and commercial sunscreens. It is important to note that this compound is often evaluated for its synergistic effects when combined with conventional UV filters.
| Parameter | This compound (RA) | Commercial Sunscreens | Key Findings & References |
| Sun Protection Factor (SPF) | Stand-alone SPF is low. However, when 0.1% RA is added to a formulation with ethylhexyl methoxycinnamate and avobenzone, the in vivo SPF can increase by over 41%. | Typically range from SPF 15 to 50+. SPF 30 blocks ~97% of UVB rays, while SPF 50 blocks ~98%. | The addition of RA can significantly boost the SPF of conventional sunscreens, potentially allowing for lower concentrations of synthetic filters. |
| UVA Protection Factor (UVA-PF) | Possesses inherent UVA absorption properties. Can contribute to broad-spectrum protection. | Broad-spectrum sunscreens in the EU must have a UVA-PF of at least 1/3 of the labeled SPF. In the US, they must pass the broad-spectrum test (critical wavelength ≥ 370 nm). | This compound's antioxidant properties also help mitigate UVA-induced oxidative stress, offering a dual-protection mechanism. |
| Mechanism of Action | Primarily acts as a potent antioxidant, scavenging reactive oxygen species (ROS). It also modulates key signaling pathways (e.g., Nrf2, MAPK, NF-κB) to protect against UV-induced cellular damage. | Contain UV filters that either absorb (chemical filters) or reflect/scatter (physical filters) UV radiation to prevent it from penetrating the skin. | RA offers a biological protection mechanism that complements the physical/chemical filtering of commercial sunscreens. |
| Anti-inflammatory Effects | Demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways. | Some formulations may contain anti-inflammatory ingredients, but it is not their primary mechanism of photoprotection. | The anti-inflammatory action of RA can help reduce the erythema (sunburn) response. |
| DNA Damage Protection | Reduces UV-induced DNA strand breaks and the formation of micronuclei. | Prevent the formation of UV-induced DNA photoproducts (e.g., cyclobutane pyrimidine dimers). | RA's ability to protect DNA from oxidative damage provides an additional layer of defense against photocarcinogenesis.[1][2] |
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
This method provides a rapid assessment of the UVB protection offered by a substance.
-
Sample Preparation: The test sample (e.g., a cream formulation containing this compound) is accurately weighed and uniformly applied to a substrate, typically a polymethyl methacrylate (PMMA) plate, at a concentration of 0.75 to 2.0 mg/cm².
-
Transmittance Measurement: The absorbance of the sample-coated plate is measured using a UV transmittance analyzer at defined intervals (typically every 1 nm) across the UV spectrum (290–400 nm).
-
SPF Calculation: The in vitro SPF is calculated using the following equation, which integrates the erythemal action spectrum (a measure of the skin's response to different UV wavelengths) and the solar spectral irradiance over the UVB range:
SPFin vitro = Σ290400 E(λ) I(λ) / Σ290400 E(λ) I(λ) T(λ)
Where:
-
E(λ) = Erythema action spectrum at wavelength λ
-
I(λ) = Solar simulator spectral irradiance at wavelength λ
-
T(λ) = Spectral transmittance of the sample at wavelength λ
-
In Vivo Sun Protection Factor (SPF) Determination
This is the gold-standard method for determining the SPF of a sunscreen product and is conducted on human volunteers.
-
Subject Selection: A panel of healthy human subjects with skin phototypes I, II, or III is selected.
-
Test Sites: Small areas of the subjects' backs are demarcated for the application of the test product, a standard reference sunscreen, and for an unprotected control.
-
Product Application: The test product and reference standard are applied at a concentration of 2 mg/cm².
-
UVB Irradiation: The test sites are exposed to a controlled dose of UVB radiation from a solar simulator. A series of increasing UVB doses are administered to different sub-sites.
-
Erythema Assessment: Approximately 16 to 24 hours after irradiation, the sites are visually assessed for erythema. The Minimal Erythemal Dose (MED) is determined for both the unprotected (MEDu) and protected (MEDp) skin.
-
SPF Calculation: The SPF for each subject is calculated as the ratio of MEDp to MEDu. The final SPF of the product is the mean of the individual SPF values from all subjects.
Alkaline Comet Assay for DNA Damage Assessment
This assay is used to detect DNA strand breaks in individual cells.
-
Cell Culture and Treatment: Human keratinocytes (e.g., HaCaT cells) are cultured and then exposed to UVB radiation with and without pre-treatment with this compound.
-
Cell Embedding: The cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt alkaline lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage.
Visualizing the Mechanisms
Experimental Workflow for Photoprotective Agent Evaluation
The following diagram illustrates a typical workflow for evaluating the photoprotective efficacy of a novel compound like this compound.
References
A Comparative Review of the Therapeutic Potential of Rosmarinic Acid and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous medicinal and culinary herbs, has garnered significant attention for its diverse therapeutic properties. Following administration, RA undergoes extensive metabolism, giving rise to several bioactive metabolites, including caffeic acid (CA), ferulic acid (FA), and m-coumaric acid. The question of whether the parent compound or its metabolites are primarily responsible for the observed pharmacological effects is a critical area of investigation for drug development. This guide provides a comparative review of the therapeutic potential of this compound and its key metabolites, supported by experimental data and detailed methodologies.
Comparative Efficacy: A Quantitative Overview
To facilitate a direct comparison of the therapeutic potential of this compound and its metabolites, the following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Comparative Antioxidant and Anti-inflammatory Activity (IC50 Values)
| Compound | Antioxidant Activity (DPPH Scavenging) IC50 (µM) | Anti-inflammatory Activity (COX-2 Inhibition) IC50 (µM) | Reference |
| This compound | 8.02 | 15.6 | [1] |
| Caffeic Acid | Comparable to this compound | More potent than this compound | [2][3] |
| Ferulic Acid | Lower potency than this compound | Data Not Available | [2] |
| m-Coumaric Acid | Inactive | Data Not Available | [2] |
| Quercetin (Control) | Comparable to this compound | Data Not Available | [2] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Table 2: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Hep-G2 (Liver Cancer) | 14 | [2] |
| This compound | MDA-MB-231 (Breast Cancer) | 35.5 | [4] |
| This compound | HT-29 (Colon Cancer) | >100 | [5] |
| Caffeic Acid | HepG2 (Liver Cancer) | Data Not Available | |
| Ferulic Acid | A549 (Lung Cancer) | Data Not Available |
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Compound | Bioavailability (%) | Cmax (µmol/L) | Tmax (min) | t1/2 (h) | Reference |
| This compound | 0.91 - 1.69 | 1.36 | 10 | 1.34 | [1][6] |
| Caffeic Acid | ~9.7-fold higher than RA | 11.24 | 10 | 0.78 | [6] |
| Ferulic Acid | Data Not Available | Data Not Available | Data Not Available | 0.46 | [7] |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life.
Key Signaling Pathways in Therapeutic Action
This compound and its metabolites exert their therapeutic effects through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[8][9][10]
References
- 1. Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Rosmarinic and Caffeic Acids on Inflammatory and Nociception Process in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Proliferation Suppression of Hepatoma Cells Associated with NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Salmonella enteritidis-Induced Inflammation via Regulating TLR9/NF-κB Signaling Pathway and Intestinal Microbiota [mdpi.com]
Safety Operating Guide
Safe Disposal of Rosmarinic Acid: A Procedural Guide for Laboratory Professionals
The proper disposal of rosmarinic acid is a critical component of laboratory safety and environmental responsibility. Due to conflicting hazard classifications across different suppliers, it is imperative for researchers, scientists, and drug development professionals to adopt a cautious approach. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring compliance and minimizing risk.
Hazard Classification Summary
Safety Data Sheets (SDS) for this compound present varied hazard information. While some classify it as non-hazardous, others identify significant risks, including toxicity if swallowed and high toxicity to aquatic life.[1][2][3][4] Always refer to the specific SDS provided by your chemical supplier and consult with your institution's Environmental Health & Safety (EHS) department. Given the discrepancies, it is prudent to handle all this compound waste as hazardous.
| Hazard Classification | Details | Source |
| GHS Hazard Statements | H301: Toxic if swallowed.[1] H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H400: Very toxic to aquatic life.[1] | ChemicalBook[1], MedChemExpress[2] |
| Signal Word | Danger[1], Warning[2] | ChemicalBook[1], MedChemExpress[2] |
| Transport Information | UN2811, Toxic solids, organic, n.o.s. (this compound), Hazard Class 6.1, Packing Group III | Fisher Scientific[5], Cayman Chemical[4] |
| No Hazard Classification | Some suppliers state the substance does not meet the criteria for classification as hazardous.[3][6] | Sigma-Aldrich, Carl ROTH[3], HPC Standards[6] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for safely managing this compound waste from generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves. Contaminated gloves must be disposed of as hazardous waste.[1]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][5]
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[5][7]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
Step 3: Disposal of Solid and Liquid Waste
-
Solid Waste: Collect pure this compound, residues, and contaminated solids (e.g., weigh paper) in a designated, sealable, and properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Due to its potential aquatic toxicity, do not pour this compound solutions down the drain.[4]
Step 4: Disposal of Contaminated Materials
-
Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.
-
Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) and lightly contaminated items (e.g., paper towels from a spill cleanup) should be collected in a lined container or bag designated for solid hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed (collecting the rinsate as hazardous liquid waste) before being discarded or disposed of as hazardous waste.
Step 5: Storage and Collection
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is secure and well-ventilated.
-
Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection. Waste must ultimately be disposed of via an approved waste disposal plant or licensed contractor.[1][5]
Emergency Protocol: Spill Cleanup
In the event of a this compound spill, follow these steps immediately:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as listed in Step 1 above.
-
Contain Spill: Cover drains to prevent environmental release.
-
Collect Spilled Material:
-
Place in Waste Container: Place the collected material and all cleanup supplies into a sealed, labeled hazardous waste container.[1][6]
-
Decontaminate Area: Clean the spill area. Some sources recommend using a 10% caustic solution or scrubbing with alcohol.[2][7]
-
Dispose of Waste: Ensure all contaminated cleaning materials and PPE are disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
This compound Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
